molecular formula C8H12N2O2 B1296719 5-(1H-Imidazol-4-yl)pentanoic acid CAS No. 959032-57-6

5-(1H-Imidazol-4-yl)pentanoic acid

Cat. No.: B1296719
CAS No.: 959032-57-6
M. Wt: 168.19 g/mol
InChI Key: AARXMLGCTGYZTD-UHFFFAOYSA-N
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Description

5-(1H-Imidazol-4-yl)pentanoic acid is a valuable chemical scaffold in medicinal chemistry and neuroscience research. It belongs to a class of imidazole alkanoic acids that have been identified as potent and selective inhibitors of the mouse GABA transporter mGAT3 . As a conformationaly restricted analogue of the neurotransmitter γ-aminobutyric acid (GABA), it serves as a key tool for researchers studying the GABAergic system, which is implicated in CNS disorders such as epilepsy . The compound features a pentanoic acid chain attached to the 4-position of the imidazole ring, a structural motif that is known to influence potency and selectivity at biological targets . Imidazole-based compounds are of significant interest in drug discovery, with research applications exploring their role as inhibitors for enzymes like Insulin Degrading Enzyme (IDE) and in the development of treatments for neurodegenerative disorders . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1H-imidazol-5-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-8(12)4-2-1-3-7-5-9-6-10-7/h5-6H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARXMLGCTGYZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340538
Record name 1H-IMIDAZOLE-5-PENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959032-57-6
Record name 1H-IMIDAZOLE-5-PENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(1H-Imidazol-4-yl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(1H-Imidazol-4-yl)pentanoic acid is a heterocyclic carboxylic acid of interest in medicinal chemistry and drug development due to its structural similarity to endogenous compounds and known pharmacophores. This technical guide provides a comprehensive overview of its chemical properties, potential biological activities, and methodologies for its study. While detailed experimental data for this specific molecule is limited in publicly available literature, this document compiles the existing information and provides context based on closely related analogs.

Chemical and Physical Properties

Quantitative data for this compound is sparse. The most reliably reported data is for its hydrochloride salt. The properties of the free acid and its isomers are included for comparison.

PropertyThis compound hydrochloride5-(1H-imidazol-1-yl)pentanoic acid5-(1H-imidazol-2-yl)pentanoic acid
CAS Number 1297344-72-9[1]68887-65-0Not Available
Molecular Formula C₈H₁₃ClN₂O₂C₈H₁₂N₂O₂C₈H₁₂N₂O₂
Molecular Weight 204.65 g/mol 168.19 g/mol 168.19 g/mol
Melting Point 173-174 °C[1]173-174 °C (as hydrochloride salt)Not Available
Appearance Powder[1]Colorless needles (crystallized from ethanol-water)Not Available
Storage Temperature Room Temperature[1]Not AvailableNot Available

Synthesis and Characterization

Hypothetical Experimental Protocol: Synthesis
  • Protection of Imidazole: The 1H-imidazole nitrogen of 4-bromo-1H-imidazole is protected, for example, with a trityl or tosyl group, to prevent N-alkylation.

  • Grignard Formation: The protected 4-bromo-1H-imidazole is converted to a Grignard reagent by reacting with magnesium turnings in an anhydrous ether solvent like THF.

  • Alkylation: The Grignard reagent is then reacted with a suitable electrophile, such as ethyl 5-bromopentanoate, in an SN2 reaction to form the carbon-carbon bond.

  • Deprotection and Hydrolysis: The protecting group is removed under appropriate conditions (e.g., acid for trityl). The ester is then hydrolyzed to the carboxylic acid, typically using aqueous base followed by acidic workup.

  • Purification: The final product would be purified by recrystallization or column chromatography.

Characterization Techniques

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid and imidazole ring.

  • Elemental Analysis: To determine the elemental composition.

G cluster_synthesis General Synthetic Workflow 4-bromo-1H-imidazole 4-bromo-1H-imidazole Protection Protection 4-bromo-1H-imidazole->Protection Protected_Imidazole Protected_Imidazole Protection->Protected_Imidazole Grignard_Formation Grignard_Formation Protected_Imidazole->Grignard_Formation Grignard_Reagent Grignard_Reagent Grignard_Formation->Grignard_Reagent Alkylation Alkylation Grignard_Reagent->Alkylation Ethyl_5-bromopentanoate Ethyl_5-bromopentanoate Ethyl_5-bromopentanoate->Alkylation Protected_Product Protected_Product Alkylation->Protected_Product Deprotection_Hydrolysis Deprotection_Hydrolysis Protected_Product->Deprotection_Hydrolysis Final_Product Final_Product Deprotection_Hydrolysis->Final_Product

A generalized synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not prominent in the literature. However, its structural features suggest potential interactions with biological targets, particularly those related to histamine metabolism and signaling.

Histamine Metabolism

This compound is a longer-chain homolog of imidazole-4-acetic acid, a key metabolite of histamine. Histamine is metabolized by diamine oxidase to imidazoleacetaldehyde, which is then oxidized to imidazole-4-acetic acid. This metabolic relationship suggests that this compound could potentially interact with enzymes involved in histamine degradation or act as a mimic of histamine metabolites.

G cluster_histamine Histamine Metabolism Pathway Histidine Histidine Histamine Histamine Histidine->Histamine Histidine decarboxylase Imidazoleacetaldehyde Imidazoleacetaldehyde Histamine->Imidazoleacetaldehyde Diamine oxidase Imidazole-4-acetic_acid Imidazole-4-acetic_acid Imidazoleacetaldehyde->Imidazole-4-acetic_acid Aldehyde dehydrogenase 5-(1H-Imidazol-4-yl)pentanoic_acid 5-(1H-Imidazol-4-yl)pentanoic_acid Imidazole-4-acetic_acid->5-(1H-Imidazol-4-yl)pentanoic_acid Structural Analog

Relationship of this compound to the histamine metabolism pathway.
Histamine H3 Receptor Antagonism

The imidazole ring is a key pharmacophore for ligands of histamine receptors. In particular, many antagonists of the histamine H3 receptor, an autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, feature an imidazole core connected to a lipophilic side chain. Given its structure, this compound could be investigated as a potential histamine H3 receptor antagonist. Antagonism of this receptor is a therapeutic strategy being explored for cognitive disorders and other neurological conditions.

Conclusion

This compound represents a molecule of interest for further investigation, particularly in the context of neuropharmacology and metabolic studies. The current body of knowledge is limited, and further research is required to fully elucidate its chemical properties, develop robust synthetic methods, and characterize its biological activity. The information provided in this guide serves as a foundation for researchers to design and conduct such studies.

References

Synthesis of 5-(1H-Imidazol-4-yl)pentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 5-(1H-Imidazol-4-yl)pentanoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. Due to the absence of a direct, established synthesis in the current literature, this guide outlines a rational, multi-step approach based on well-established organic chemistry transformations. The proposed route starts from commercially available 4-bromo-1H-imidazole and constructs the pentanoic acid side chain through a series of robust and well-documented reactions.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence involving protection of the imidazole nitrogen, Sonogashira coupling to introduce the carbon framework of the side chain, hydrogenation to saturate the alkyne, and a final oxidation to furnish the carboxylic acid.

Synthetic Pathway A 4-Bromo-1H-imidazole B N-Tosyl-4-bromo-1H-imidazole A->B Tosyl Chloride, Pyridine C 5-(1-Tosyl-1H-imidazol-4-yl)pent-4-yn-1-ol B->C Pent-4-yn-1-ol, Pd(PPh3)2Cl2, CuI, Et3N D 5-(1-Tosyl-1H-imidazol-4-yl)pentan-1-ol C->D H2, Pd/C E This compound D->E 1. Jones Reagent 2. Deprotection

Caption: Proposed synthetic route for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These are based on analogous transformations found in the chemical literature and may require optimization for the specific substrates.

Step 1: Protection of 4-Bromo-1H-imidazole

  • Reaction: 4-Bromo-1H-imidazole is protected with a tosyl group to prevent side reactions at the imidazole nitrogen in subsequent steps.

  • Procedure: To a solution of 4-bromo-1H-imidazole (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Sonogashira Coupling

  • Reaction: The protected N-tosyl-4-bromo-1H-imidazole is coupled with pent-4-yn-1-ol to introduce the five-carbon side chain. The Sonogashira reaction is a reliable method for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides.

  • Procedure: To a solution of N-tosyl-4-bromo-1H-imidazole (1.0 eq) and pent-4-yn-1-ol (1.2 eq) in triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq). The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by TLC. After completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Step 3: Catalytic Hydrogenation

  • Reaction: The alkyne functionality in the side chain is reduced to an alkane using catalytic hydrogenation.

  • Procedure: Dissolve 5-(1-Tosyl-1H-imidazol-4-yl)pent-4-yn-1-ol (1.0 eq) in ethanol or ethyl acetate. Add palladium on carbon (10% w/w, 0.05 eq) to the solution. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR). Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. The filtrate is concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification if sufficiently pure.

Step 4: Oxidation and Deprotection

  • Reaction: The terminal alcohol is oxidized to a carboxylic acid using Jones reagent. The tosyl protecting group can be removed under acidic or reductive conditions. In this proposed one-pot sequence, the acidic conditions of the Jones oxidation may also facilitate the deprotection of the N-tosyl group. If not, a separate deprotection step will be required.

  • Procedure (Oxidation): Dissolve 5-(1-Tosyl-1H-imidazol-4-yl)pentan-1-ol (1.0 eq) in acetone and cool the solution to 0 °C. Add Jones reagent (a solution of chromium trioxide in sulfuric acid and water) dropwise until the orange color of the reagent persists. Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by adding isopropanol until the orange color disappears. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Procedure (Deprotection, if necessary): If the tosyl group is not removed during the oxidation, the crude product can be treated with a deprotecting agent. For example, refluxing with a mixture of trifluoroacetic acid and thioanisole can be effective for N-tosyl imidazole deprotection. Alternatively, reductive conditions such as magnesium in methanol can be employed.

Quantitative Data Summary

The following table summarizes expected yields and key reaction parameters based on literature precedents for similar transformations. These values should be considered as starting points for optimization.

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1Tosyl Protection4-Bromo-1H-imidazoleTosyl Chloride, PyridinePyridine0 to RT12-1685-95
2Sonogashira CouplingN-Tosyl-4-bromo-1H-imidazolePent-4-yn-1-ol, Pd(PPh₃)₂Cl₂, CuI, Et₃NTriethylamineRT12-2470-85
3Hydrogenation5-(1-Tosyl-1H-imidazol-4-yl)pent-4-yn-1-olH₂, 10% Pd/CEthanolRT2-6>95
4Oxidation & Deprotection5-(1-Tosyl-1H-imidazol-4-yl)pentan-1-olJones ReagentAcetone0 to RT3-660-80

Experimental Workflow Visualization

The overall workflow for the synthesis and purification of this compound is depicted below.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: 4-Bromo-1H-imidazole step1 Step 1: Tosyl Protection start->step1 step2 Step 2: Sonogashira Coupling step1->step2 step3 Step 3: Hydrogenation step2->step3 step4 Step 4: Oxidation & Deprotection step3->step4 end Crude Product: This compound step4->end purify Purification: Column Chromatography or Recrystallization end->purify analyze Analysis: NMR, MS, HPLC purify->analyze final_product Final Product: Pure this compound analyze->final_product

Caption: General workflow for the synthesis and purification of the target compound.

This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. Researchers and drug development professionals can use this information as a foundation for their synthetic efforts, with the understanding that optimization of each step will be crucial for achieving high yields and purity of the final compound. Standard laboratory safety procedures should be followed for all experimental work.

An In-depth Technical Guide to 5-(1H-Imidazol-1-yl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound: Initial searches for "5-(1H-Imidazol-4-yl)pentanoic acid" and its hydrochloride salt (CAS Number: 1297344-72-9) yielded limited publicly available data, insufficient to generate a comprehensive technical guide covering synthesis, experimental protocols, and biological activity. In contrast, the isomeric compound, 5-(1H-Imidazol-1-yl)pentanoic acid (CAS Number: 68887-65-0), is a well-documented and commercially available substance. This guide will, therefore, focus on this readily accessible and researched isomer to provide a thorough technical overview for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

5-(1H-Imidazol-1-yl)pentanoic acid is a chemical compound featuring an imidazole ring linked via a nitrogen atom to a five-carbon pentanoic acid chain. This structure imparts both hydrophilic (carboxylic acid) and weakly basic (imidazole) characteristics, making it a versatile building block in medicinal chemistry and materials science.

PropertyValueReference
CAS Number 68887-65-0[1]
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol [1]
IUPAC Name 5-(1H-imidazol-1-yl)pentanoic acid[1]
Canonical SMILES C1=CN(C=N1)CCCCC(=O)O[1]
InChI Key YTRRZWTXQVETAL-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of 5-(1H-imidazol-1-yl)pentanoic acid can be achieved through several routes. A common and straightforward method involves the N-alkylation of imidazole with a suitable 5-halopentanoic acid derivative.

Synthesis via N-alkylation of Imidazole

This protocol describes a typical laboratory-scale synthesis.

Experimental Protocol:

Materials:

  • Imidazole

  • Ethyl 5-bromopentanoate

  • Sodium hydride (NaH) in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: N-Alkylation. To a solution of imidazole (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30 minutes at this temperature. Ethyl 5-bromopentanoate (1.0 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Step 2: Work-up and Extraction. The reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude ethyl 5-(1H-imidazol-1-yl)pentanoate.

  • Step 3: Hydrolysis. The crude ester is dissolved in a mixture of ethanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-4 hours.

  • Step 4: Acidification and Isolation. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified to a pH of approximately 5-6 with concentrated HCl. The resulting precipitate, 5-(1H-imidazol-1-yl)pentanoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram

G imidazole Imidazole intermediate Ethyl 5-(1H-imidazol-1-yl)pentanoate imidazole->intermediate N-Alkylation na_h_dmf NaH, DMF ethyl_bromo Ethyl 5-bromopentanoate product 5-(1H-Imidazol-1-yl)pentanoic acid intermediate->product Hydrolysis & Acidification hydrolysis NaOH, EtOH/H₂O acidification HCl

Caption: Synthesis workflow for 5-(1H-Imidazol-1-yl)pentanoic acid.

Biological Activity and Potential Applications

While extensive in-vivo studies on 5-(1H-imidazol-1-yl)pentanoic acid are not widely published, its structural motifs suggest potential biological activities that are areas of interest for researchers. Imidazole-containing compounds are known to exhibit a broad range of pharmacological properties.

Potential Areas of Investigation:

  • Enzyme Inhibition: The imidazole nucleus is a key component of the amino acid histidine and can act as a ligand for metal ions in enzyme active sites. This makes 5-(1H-imidazol-1-yl)pentanoic acid a candidate for screening as an inhibitor of metalloenzymes.

  • Antimicrobial Activity: Imidazole derivatives are the core of many antifungal and antibacterial drugs. The unique combination of the imidazole ring and the carboxylic acid moiety in this compound could confer antimicrobial properties.

  • Coordination Chemistry and Drug Delivery: The carboxylic acid group provides a site for conjugation to other molecules, while the imidazole can coordinate with metal ions. This dual functionality makes it a potential linker molecule in the development of targeted drug delivery systems or as a component in metal-organic frameworks (MOFs).

  • Histamine Receptor Modulation: As a structural analog of histamine, it could potentially interact with histamine receptors, though this would require experimental validation.

Hypothetical Signaling Pathway Interaction

Given the role of imidazole-containing compounds as potential enzyme inhibitors, a hypothetical interaction with a metalloenzyme signaling pathway is depicted below. This is a generalized representation and would need to be confirmed by specific experimental data.

G ext_signal External Signal receptor Receptor ext_signal->receptor metalloenzyme Metalloenzyme (e.g., MMP, ACE) receptor->metalloenzyme activates product Product metalloenzyme->product catalyzes conversion of substrate Substrate substrate->metalloenzyme cellular_response Cellular Response product->cellular_response compound 5-(1H-Imidazol-1-yl) pentanoic acid compound->metalloenzyme inhibits

Caption: Hypothetical inhibition of a metalloenzyme signaling pathway.

Summary and Future Directions

5-(1H-Imidazol-1-yl)pentanoic acid is a versatile chemical building block with potential applications in medicinal chemistry and materials science. Its synthesis is well-established, allowing for its ready availability for research purposes. While specific biological data is limited, its structural features suggest that it could be a valuable scaffold for the development of novel enzyme inhibitors, antimicrobial agents, or as a component in more complex molecular architectures. Further research is warranted to fully elucidate its pharmacological profile and to explore its utility in various scientific and therapeutic areas. The lack of extensive public data on the 4-yl isomer highlights an opportunity for novel research into the comparative activities of these positional isomers.

References

In-depth Technical Guide: Biological Activity of 5-(1H-Imidazol-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates a notable absence of publicly available scientific literature detailing the specific biological activity of 5-(1H-Imidazol-4-yl)pentanoic acid. While the broader class of imidazole-containing compounds is the subject of extensive research in drug discovery and development, this particular molecule does not appear to have been a focus of published studies.

The imidazole moiety is a versatile scaffold, and its derivatives have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antihyperglycemic activities.[1][2][3] These activities are often attributed to the ability of the imidazole ring to mimic histidine and engage in various biological interactions.[1] However, without specific experimental data for this compound, any discussion of its potential biological profile would be purely speculative.

This guide will, therefore, provide a comprehensive overview of the known biological activities of structurally related imidazole and pentanoic acid derivatives, offering a potential framework for the future investigation of the title compound.

I. Biological Activities of Structurally Related Imidazole Derivatives

The imidazole nucleus is a common feature in many bioactive molecules and approved drugs. Research into various substituted imidazoles has revealed a broad spectrum of biological activities.

Anticancer Activity

Numerous imidazole derivatives have been investigated for their potential as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Polo-like Kinase 4 (PLK4) Inhibition: Certain indazole-based compounds, which are isomers of imidazole, have been identified as potent inhibitors of PLK4, a crucial regulator of centriole duplication. One such compound, C05, demonstrated exceptional kinase inhibitory activity with an IC50 value of less than 0.1 nM and potent antiproliferative effects against neuroblastoma (IMR-32), breast cancer (MCF-7), and non-small cell lung cancer (H460) cell lines, with IC50 values of 0.948 µM, 0.979 µM, and 1.679 µM, respectively.[4]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Novel imidazole derivatives have been synthesized and evaluated as potent inhibitors of both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M).[5] For instance, compound 5b was identified as a potent inhibitor of both EGFRWT and EGFRT790M kinases, with IC50 values of 30.1 nM and 12.8 nM, respectively.[5]

  • Antiproliferative Effects: A series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks have been synthesized and shown to possess antiproliferative potential against various human cancer cell lines.[6] Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) exhibited significant inhibitory effects on HeLa (cervical cancer) and HT-29 (colon cancer) cells with IC50 values of 0.737 ± 0.05 µM and 1.194 ± 0.02 µM, respectively.[6]

Table 1: Anticancer Activity of Selected Imidazole Derivatives

Compound/Derivative ClassTarget/MechanismCell Line(s)IC50/ActivityReference
Indazole-based PLK4 inhibitor (C05)PLK4 InhibitionIMR-32 (neuroblastoma)0.948 µM[4]
MCF-7 (breast cancer)0.979 µM[4]
H460 (non-small cell lung cancer)1.679 µM[4]
Imidazole derivative (5b)EGFRWT and EGFRT790M InhibitionH1975, A549, A4315.22 µM (antiproliferative)[5]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)AntiproliferativeHeLa (cervical)0.737 ± 0.05 µM[6]
HT-29 (colon)1.194 ± 0.02 µM[6]
Antimicrobial Activity

The imidazole scaffold is a core component of many antifungal and antibacterial agents.

  • Antifungal Activity: 5-sulphanyl-4-nitroimidazole derivatives have been synthesized and evaluated for their biological activities.[7] Some of these compounds exhibited antibacterial activity with MIC values ranging from 31.2 - 62.5 µg/mL against different bacterial strains.[7] Additionally, certain nitroimidazole derivatives have shown potent fungistatic activity.[1]

  • Antibacterial Activity: Novel 5-(nitro/bromo)-styryl-2-benzimidazole derivatives have demonstrated antibacterial activity against Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Klebsiella pneumoniae.[1]

Table 2: Antimicrobial Activity of Selected Imidazole Derivatives

Compound/Derivative ClassActivityOrganism(s)MIC/ActivityReference
5-sulphanyl-4-nitroimidazole derivativesAntibacterialVarious bacteria31.2 - 62.5 µg/mL[7]
5-(nitro/bromo)-styryl-2-benzimidazole derivativesAntibacterialS. aureus, E. coli, E. faecalis, K. pneumoniaeComparable to ciprofloxacin[1]

II. Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of imidazole derivatives are crucial for reproducibility and further research. Below are generalized methodologies based on the cited literature.

General Synthesis of Imidazole Derivatives

The synthesis of imidazole derivatives often involves multi-component reactions or cyclization strategies. For instance, a one-pot, four-component reaction under microwave irradiation has been utilized for the efficient and high-yielding synthesis of novel imidazole derivatives.[5]

Workflow for a Four-Component Synthesis of Imidazole Derivatives

reagents Aldehyde, Amine, 1,2-dicarbonyl compound, Ammonium acetate microwave Microwave Irradiation reagents->microwave Solvent workup Reaction Work-up (e.g., filtration, washing) microwave->workup product Imidazole Derivative workup->product seed Seed cancer cells in 96-well plates treat Treat cells with varying concentrations of compound seed->treat incubate1 Incubate for 72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan crystals incubate2->add_dmso read Measure absorbance at ~570 nm add_dmso->read calculate Calculate IC50 values read->calculate prepare Prepare reaction mixture: Kinase, Substrate, ATP, and Compound incubate Incubate at room temperature prepare->incubate detect Detect kinase activity (e.g., luminescence) incubate->detect analyze Analyze data to determine IC50 detect->analyze EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Imidazole-based EGFR Inhibitor Inhibitor->EGFR

References

An In-depth Technical Guide to the Structural Analogs of 5-(1H-Imidazol-4-yl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(1H-Imidazol-4-yl)pentanoic acid and its structural analogs represent a class of compounds with significant potential in drug discovery, primarily targeting the histamine H3 receptor. The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters. As such, ligands targeting this receptor have therapeutic potential in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core structural features, biological activities, and experimental evaluation of these imidazole-based compounds. We present quantitative data for key analogs, detailed experimental protocols for their biological characterization, and a visualization of the pertinent signaling pathways.

Core Structure and Pharmacological Target

The core structure consists of an imidazole ring connected to a pentanoic acid moiety at the 4-position. The imidazole ring is a well-established pharmacophore for histamine receptor ligands, while the alkyl carboxylic acid chain influences potency, selectivity, and pharmacokinetic properties. The primary biological target for this class of compounds is the histamine H3 receptor .

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit.[1] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This presynaptic inhibition modulates the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine, making the H3 receptor an attractive target for treating cognitive and sleep disorders.[2][3][4]

Structural Analogs and Biological Activity

While specific biological data for this compound is not extensively reported in publicly available literature, structure-activity relationship (SAR) studies on closely related analogs, particularly those with variations in the alkyl chain and substitutions on the imidazole ring, have provided valuable insights. A notable study on branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates demonstrated high affinity for the human histamine H3 receptor, with Ki values in the nanomolar range.[5]

The following table summarizes the binding affinities of selected structural analogs for the human histamine H3 receptor.

Compound IDStructureModification from CoreKi (nM) at hH3R
Analog 1 3-(1H-imidazol-4-yl)propyl N-methylcarbamatePropyl chain, N-methylcarbamate< 100
Analog 2 3-(1H-imidazol-4-yl)propyl N-ethylcarbamatePropyl chain, N-ethylcarbamate< 100
Analog 3 (R)-3-(1H-imidazol-4-yl)-butan-1-ol derivativeBranched alkyl chain< 100
Analog 4 (S)-3-(1H-imidazol-4-yl)-butan-1-ol derivativeBranched alkyl chain< 100

Data adapted from Łazewska et al., Bioorg Med Chem Lett, 2009.[5]

Experimental Protocols

Histamine H3 Receptor Binding Assay

This protocol is designed to determine the binding affinity of test compounds for the histamine H3 receptor using a radioligand competition assay.

Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293 cells expressing hH3R homogenization Homogenization in buffer cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspension in assay buffer centrifugation->resuspension incubation Incubate membranes with [3H]-Nα-methylhistamine and test compound resuspension->incubation filtration Rapid filtration incubation->filtration washing Wash filters filtration->washing scintillation Scintillation counting washing->scintillation ic50 Calculate IC50 scintillation->ic50 ki Calculate Ki using Cheng-Prusoff equation ic50->ki

Figure 1: Workflow for Histamine H3 Receptor Binding Assay.

Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human histamine H3 receptor are cultured and harvested.

    • Cells are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4).[6][7]

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.[6][7]

  • Competition Binding Assay:

    • Cell membranes are incubated with a fixed concentration of the radioligand [³H]-Nα-methylhistamine ([³H]-NAMH) and varying concentrations of the test compound.[6][7]

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand (e.g., 10 µM clobenpropit).[6]

    • The incubation is carried out for a specific time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[7]

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Inhibition

This protocol measures the functional activity of test compounds as agonists or inverse agonists at the histamine H3 receptor by quantifying their effect on cAMP levels.

Methodology:

  • Cell Culture and Treatment:

    • HEK293 cells stably expressing the human histamine H3 receptor are seeded in 96-well plates.

    • Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

  • cAMP Measurement:

    • Intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis:

    • The concentration-response curves are plotted, and the EC50 (for agonists) or IC50 (for inverse agonists) values are determined.

    • The maximal effect (Emax) is also determined to assess the efficacy of the compound.

Histamine H3 Receptor Signaling Pathway

Activation of the histamine H3 receptor initiates a signaling cascade that leads to the inhibition of neurotransmitter release. The diagram below illustrates the key components of this pathway.

G cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Vesicles Neurotransmitter Vesicles PKA->Neurotransmitter_Vesicles Reduces Exocytosis Ligand Imidazole Analog (Agonist) Ligand->H3R Binds

Figure 2: Histamine H3 Receptor Signaling Pathway.

As depicted, the binding of an agonist to the H3 receptor activates the inhibitory G protein (Gαi/o).[1] This leads to the inhibition of adenylyl cyclase, thereby reducing the production of cAMP.[1] Lower levels of cAMP result in decreased activity of Protein Kinase A (PKA), which in turn modulates downstream effectors to reduce the release of neurotransmitters from the presynaptic terminal.

Conclusion

This compound and its structural analogs are a promising class of compounds targeting the histamine H3 receptor. The data from related analogs indicate that modifications to the alkyl chain and the addition of other functional groups can significantly influence binding affinity and functional activity. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of novel analogs. A deeper understanding of the structure-activity relationships and the underlying signaling pathways will be instrumental in the rational design of new therapeutic agents for a variety of neurological disorders. Further research is warranted to synthesize and evaluate this compound and a broader range of its direct analogs to fully elucidate their therapeutic potential.

References

Technical Whitepaper: Elucidating the Potential Mechanism of Action of 5-(1H-Imidazol-4-yl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action, biological targets, or pharmacological profile for the exact molecule, 5-(1H-Imidazol-4-yl)pentanoic acid. This document, therefore, provides a comprehensive overview of the known activities of structurally related imidazole-containing compounds to infer potential mechanisms and guide future research. The data and protocols presented herein are derived from studies on analogous compounds and should be considered illustrative for the target molecule.

Introduction to Imidazole-Containing Compounds in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its unique electronic characteristics, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions in enzyme active sites allow it to interact with a wide array of biological targets.[5][6] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2][4][7]

The structure of this compound combines this versatile imidazole ring with a flexible pentanoic acid chain. This combination suggests potential interactions with targets that have binding pockets accommodating both aromatic and aliphatic/carboxylic acid moieties. This guide will explore the potential biological targets and mechanisms of action based on evidence from analogous structures.

Potential Biological Targets and Mechanisms of Action

Based on the activities of structurally related compounds, this compound could potentially target several classes of proteins. The following sections outline these possibilities, supported by data from analogous molecules.

Enzyme Inhibition

The imidazole moiety is a common feature in many enzyme inhibitors.[8] Its ability to coordinate with metal cofactors or interact with active site residues makes it a potent pharmacophore.

  • Kinase Inhibition: Several imidazole-based compounds are potent kinase inhibitors, targeting enzymes like Polo-like kinase 4 (PLK4) and Epidermal Growth Factor Receptor (EGFR).[4] These compounds typically function by competing with ATP for the kinase's active site, thereby blocking downstream signaling pathways involved in cell proliferation and survival.

  • Xanthine Oxidase (XO) Inhibition: Derivatives of imidazole have been developed as inhibitors of xanthine oxidase, a key enzyme in purine metabolism responsible for uric acid production. These compounds act as potential treatments for gout and hyperuricemia.

  • S-nitrosoglutathione Reductase (GSNOR) Inhibition: Imidazole-biaryl-tetrazole compounds have been identified as potent GSNOR inhibitors, which can lead to bronchodilation and reduced inflammation, suggesting therapeutic potential for respiratory diseases like COPD.

Receptor Modulation

Imidazole derivatives can also act as ligands for various cell surface receptors.

  • Adrenoceptor Agonism: Certain imidazole-containing tetralin derivatives have been identified as selective agonists for the alpha(1A)-adrenoceptor. These molecules modulate smooth muscle contraction and have been investigated for conditions like urinary stress incontinence.

Antimicrobial and Antiviral Activity

The imidazole ring is the basis for the "azole" class of antifungal drugs (e.g., clotrimazole, miconazole) which inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.[1][9] Additionally, various imidazole derivatives have shown antibacterial and antiviral properties, though the precise mechanisms can vary widely.[10][11]

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes inhibitory or binding data for several imidazole-containing compounds discussed in the literature.

Compound Class/ExampleTargetActivityQuantitative Measurement (IC₅₀/EC₅₀)Reference
Indazole-based Imidazole DerivativePLK4Kinase Inhibition< 0.1 nM[2]
Imidazole Derivative 5b EGFR (WT)Kinase Inhibition30.1 nM[3]
Imidazole Derivative 5b EGFR (T790M Mutant)Kinase Inhibition12.8 nM[3]
Imidazole-biaryl-tetrazoleGSNOREnzyme InhibitionPotent (specific values not in abstract)[10]
5-(1H-indol-5-yl)isoxazole-3-carboxylic acid 6c Xanthine OxidaseEnzyme Inhibition0.13 µM[12]
Imidazole-phenyl-thiazole scaffoldCdc42/Dbs InteractionPPI Inhibition67 µM[4]

Note: This data is for structurally related but distinct molecules and is presented for illustrative purposes only. The activity of this compound must be determined experimentally.

Illustrative Diagrams

The following diagrams illustrate a potential experimental workflow for characterizing a novel compound and a hypothetical signaling pathway that could be modulated by an imidazole-based kinase inhibitor.

experimental_workflow cluster_0 In Silico & In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Preclinical Development A Compound Synthesis This compound B Virtual Screening (Docking Simulations) A->B C Primary In Vitro Assays (e.g., Kinase Panel, Receptor Binding) B->C D Hit Identification C->D E Secondary Assays (IC50 Determination) D->E F Cell-Based Assays (Proliferation, Apoptosis) E->F G Target Engagement & Pathway Analysis (Western Blot, qPCR) F->G H In Vivo Efficacy Models G->H I ADME/Tox Studies H->I J Lead Optimization I->J

Caption: A generalized experimental workflow for the discovery and characterization of a novel compound.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Kinase Tyrosine Kinase (Target Enzyme) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates TF Transcription Factors Substrate->TF Activates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase Inhibits Response Cell Proliferation, Survival TF->Response Promotes

Caption: Hypothetical kinase inhibition pathway by an imidazole-based compound.

General Experimental Protocols

Detailed protocols for assessing the activity of a novel compound like this compound would need to be optimized. However, based on methodologies cited for related compounds, the following general protocols can be outlined.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Objective: To determine the concentration at which the test compound inhibits 50% of the activity of a target kinase (IC₅₀).

  • Materials: Recombinant kinase, appropriate peptide substrate, ATP, test compound (serial dilutions), kinase buffer, detection reagent (e.g., ADP-Glo™, Promega).

  • Procedure:

    • Add kinase buffer, recombinant kinase, and the specific peptide substrate to wells of a 384-well plate.

    • Add serial dilutions of this compound or control inhibitor (e.g., Staurosporine) to the wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow compound binding.

    • Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration).

    • Incubate for 1-2 hours at 30°C.

    • Stop the reaction and quantify the product (e.g., ADP) using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell Proliferation (MTT) Assay
  • Objective: To assess the effect of the test compound on the proliferation and viability of cancer cell lines.

  • Materials: Cancer cell lines (e.g., MCF-7, A549), complete culture medium, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours. Include vehicle (DMSO) and positive controls.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals by adding a solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the rich pharmacology of the imidazole scaffold provides a strong foundation for hypothesis-driven research.[1][3][4] Based on the activities of related molecules, promising avenues for investigation include its potential as a kinase inhibitor, an adrenoceptor modulator, or a novel antimicrobial agent.

The logical next step is to pursue the experimental workflow outlined in this guide. Initial screening against a broad panel of kinases and receptors, followed by cell-based assays, will be crucial in identifying its primary biological target(s). Subsequent mechanistic studies will then be required to fully characterize its pharmacological profile and determine its therapeutic potential.

References

Spectroscopic Characterization of 5-(1H-Imidazol-4-yl)pentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(1H-Imidazol-4-yl)pentanoic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic values and provides detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These protocols are designed to be readily adaptable for the analysis of this and similar small molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups—an imidazole ring and a pentanoic acid chain—and comparison with data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Notes
H-2' (imidazole)~7.5 - 8.0Singlet-The chemical shift is influenced by the electron-withdrawing nature of the nitrogen atoms.
H-5' (imidazole)~6.8 - 7.2Singlet-This proton is typically upfield compared to H-2'.
-CH₂- (alpha to imidazole)~2.5 - 2.8Triplet~7-8Deshielded by the adjacent imidazole ring.
-CH₂- (beta to imidazole)~1.6 - 1.8Quintet~7-8
-CH₂- (gamma to imidazole)~1.5 - 1.7Quintet~7-8
-CH₂- (alpha to COOH)~2.2 - 2.5Triplet~7-8Deshielded by the carboxylic acid group.
-COOH~10 - 12Broad Singlet-Chemical shift can vary with solvent and concentration.
-NH (imidazole)~11 - 13Broad Singlet-Chemical shift is highly dependent on solvent and temperature.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Predicted Chemical Shift (ppm) Notes
C-2' (imidazole)~135 - 140
C-4' (imidazole)~130 - 135
C-5' (imidazole)~115 - 120
-COOH~170 - 175Carbonyl carbon.
-CH₂- (alpha to imidazole)~25 - 30
-CH₂- (beta to imidazole)~28 - 33
-CH₂- (gamma to imidazole)~23 - 28
-CH₂- (alpha to COOH)~33 - 38

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H stretch (carboxylic acid)2500 - 3300BroadVery characteristic broad absorption.
N-H stretch (imidazole)3100 - 3300BroadMay overlap with O-H stretch.
C-H stretch (sp² CH, imidazole)3000 - 3100Medium
C-H stretch (sp³ CH, alkyl chain)2850 - 2960Medium to Strong
C=O stretch (carboxylic acid)1700 - 1725StrongCharacteristic carbonyl absorption.
C=N and C=C stretch (imidazole ring)1450 - 1650Medium to StrongRing stretching vibrations.
C-O stretch (carboxylic acid)1210 - 1320Strong
O-H bend (carboxylic acid)1395 - 1440Medium
Table 4: Predicted Mass Spectrometry Data
Parameter Predicted Value Notes
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
[M+H]⁺ (ESI+) m/z 169.0972Expected accurate mass for high-resolution mass spectrometry.
[M-H]⁻ (ESI-) m/z 167.0829Expected accurate mass for high-resolution mass spectrometry.
Key Fragmentation Ions (EI/CID) m/z 151 ([M-OH]⁺), m/z 124 ([M-COOH]⁺), m/z 95 (imidazole ring fragment), m/z 81 (imidazole ring fragment)Fragmentation pattern will be dependent on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and proton/carbon environments of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with pH adjustment). DMSO-d₆ is often a good choice for molecules with exchangeable protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source for accurate mass measurement, or a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source for fragmentation analysis (if the compound is sufficiently volatile or can be derivatized).

Procedure (ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic mixture. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

  • Infusion and Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire mass spectra in both positive and negative ion modes.

    • Set the mass range to scan for the expected molecular ion (e.g., m/z 50-500).

    • For high-resolution instruments, perform a calibration to ensure accurate mass measurement.

  • Data Analysis:

    • Identify the molecular ion peaks ([M+H]⁺ and/or [M-H]⁻).

    • Use the accurate mass measurement to predict the elemental composition.

    • If fragmentation data is acquired (MS/MS), analyze the fragment ions to gain structural information.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of a chemical compound.

Molecular_Structure_Relationships cluster_moieties Constituent Moieties cluster_properties Key Chemical Properties Target This compound Imidazole Imidazole Ring Target->Imidazole contains Pentanoic_Acid Pentanoic Acid Chain Target->Pentanoic_Acid contains Aromaticity Aromaticity Imidazole->Aromaticity confers Basicity Basicity (Imidazole Nitrogens) Imidazole->Basicity confers Acidity Acidity (Carboxylic Acid) Pentanoic_Acid->Acidity confers H_Bonding Hydrogen Bonding Donor/Acceptor Acidity->H_Bonding enables Basicity->H_Bonding enables

Caption: Structural moieties and resulting chemical properties of the target molecule.

An In-depth Technical Guide on 5-(1H-Imidazol-4-yl)pentanoic acid: Acknowledging an Information Gap

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature, chemical databases, and historical records reveals a significant information gap regarding the specific compound 5-(1H-Imidazol-4-yl)pentanoic acid . There is no documented evidence of a notable discovery, a unique history of development, or a significant body of research pertaining to its specific biological activities or signaling pathways. This molecule does not appear to be a marketed drug or a widely recognized bioactive agent.

It is most likely classified as a chemical intermediate or a building block, potentially used in the synthesis of more complex molecules. Therefore, creating an in-depth technical guide on its "discovery and history" with detailed experimental protocols and established signaling pathways is not feasible based on publicly available information.

To provide a valuable resource for the target audience of researchers and drug development professionals, this guide will instead focus on the core chemical scaffold from which the requested molecule is derived: the imidazole ring . We will explore the discovery and history of this foundational heterocyclic compound, its general synthesis, and its vast importance in medicinal chemistry, adhering to the requested technical format.

The Imidazole Scaffold: Discovery, Synthesis, and Significance in Drug Development

Introduction to the Imidazole Core

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. First synthesized by Heinrich Debus in 1858, the imidazole nucleus is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] It is a component of essential biological molecules, including the amino acid histidine and the neurotransmitter histamine, which underscores its fundamental role in biological systems.[2][4] Its ability to act as a proton donor and acceptor, and to coordinate with metal ions, makes it a versatile component in enzyme active sites and a valuable pharmacophore in drug design.[2][5]

The Historical Discovery of Imidazole

The history of imidazole chemistry begins in the mid-19th century.

  • 1840s: Various derivatives of imidazole were discovered, though their structure was not yet understood.[3]

  • 1858: German chemist Heinrich Debus reported the first synthesis of the parent imidazole ring. He achieved this by reacting glyoxal and formaldehyde in the presence of ammonia. The compound was originally named "glyoxaline".[1][3]

  • Late 19th/Early 20th Century: The structural relationship between imidazole and naturally occurring compounds like histidine and purines was established, cementing its importance in biochemistry.

General Methodologies for Imidazole Synthesis

Several methods exist for the synthesis of the imidazole core. The Debus synthesis, while historically significant, often suffers from low yields. The Radziszewski synthesis and its modern variations are more commonly employed.

Protocol: Generalized Radziszewski Imidazole Synthesis

This protocol describes a general method for synthesizing a multi-substituted imidazole from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

  • Reagent Preparation:

    • Dissolve the 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

    • Add the desired aldehyde (1.0 eq) to the solution.

    • Add an ammonia source, typically ammonium acetate or ammonium hydroxide (>=2.0 eq).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 80-120 °C) with constant stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker of ice water. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any residual ammonium acetate or acetic acid.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure substituted imidazole.

  • Characterization:

    • Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Below is a conceptual workflow for this generalized synthesis.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis dicarbonyl 1,2-Dicarbonyl (1.0 eq) mix Combine Reagents in Reaction Vessel dicarbonyl->mix aldehyde Aldehyde (1.0 eq) aldehyde->mix ammonia Ammonia Source (>=2.0 eq) ammonia->mix solvent Solvent (e.g., Acetic Acid) solvent->mix reflux Heat to Reflux (80-120°C, 2-6h) mix->reflux tlc Monitor via TLC reflux->tlc cool Cool to RT tlc->cool precipitate Precipitate in Ice Water cool->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallize filtrate->recrystallize analyze Characterize (NMR, MS, MP) recrystallize->analyze product Pure Imidazole Product analyze->product

Caption: Generalized workflow for the Radziszewski imidazole synthesis.

The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a cornerstone of modern drug development, found in numerous FDA-approved drugs across various therapeutic areas.[4] Its prevalence stems from its favorable drug-like properties, including metabolic stability and the ability to modulate the polarity of a molecule.

Table 1: Selected Imidazole-Containing Drugs and Their Applications

Drug NameTherapeutic ClassMechanism of ActionYear of Approval (US)
Metronidazole Antibiotic, AntiprotozoalDisrupts DNA of microbial cells after being reduced within the cell.1963
Clotrimazole AntifungalInhibits the synthesis of ergosterol, a key component of fungal cell membranes.1973
Cimetidine H2 Receptor AntagonistBlocks histamine H2 receptors in the stomach, reducing acid production.1977
Ketoconazole AntifungalInhibits ergosterol synthesis, similar to Clotrimazole, but with broader spectrum.1981
Omeprazole Proton Pump InhibitorIrreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells.1989
Losartan Angiotensin II Receptor BlockerBlocks the AT1 receptor, preventing angiotensin II from constricting blood vessels.1995
Dacarbazine Anticancer (Alkylating Agent)Alkylates and cross-links DNA during all phases of the cell cycle.1975

The diagram below illustrates the central role of the imidazole scaffold, connecting it to natural biomolecules and major classes of synthetic drugs.

G center Imidazole Scaffold Histidine Histidine (Amino Acid) center->Histidine is part of Histamine Histamine (Neurotransmitter) center->Histamine is part of Purines Purines (e.g., Guanine) center->Purines is part of Antifungals Azole Antifungals (e.g., Clotrimazole) center->Antifungals is core of PPIs Proton Pump Inhibitors (e.g., Omeprazole) center->PPIs is core of ARBs Angiotensin II Blockers (e.g., Losartan) center->ARBs is core of H2Ant H2 Antagonists (e.g., Cimetidine) center->H2Ant is core of

Caption: The imidazole scaffold as a central structure in biology and medicine.

Conclusion

While the specific compound this compound lacks a distinct history of discovery, its parent scaffold, imidazole, is of immense importance. Discovered over 160 years ago, the imidazole ring has transitioned from a chemical curiosity to a fundamental building block in biochemistry and a privileged structure in medicinal chemistry. Its presence in everything from essential amino acids to blockbuster drugs highlights its versatility and enduring relevance to researchers, scientists, and drug development professionals. Understanding the history, synthesis, and broad utility of the imidazole core provides a robust foundation for the rational design of new therapeutic agents.

References

The Enzyme Inhibition Potential of Imidazole-Based Compounds: A Focus on Histone Deacetylase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the enzyme inhibition potential of the broader class of imidazole-containing compounds, with a specific emphasis on histone deacetylase (HDAC) inhibition. To date, a comprehensive search of the scientific literature has not yielded specific enzyme inhibition data for 5-(1H-Imidazol-4-yl)pentanoic acid . The information presented herein is based on structurally related compounds and is intended to provide a foundational understanding for researchers interested in the potential activities of this and similar molecules.

Introduction: Imidazole Scaffolds in Enzyme Inhibition

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions make it a versatile component in the design of enzyme inhibitors.[1][3] A particularly significant area of research has been the development of imidazole-containing compounds as inhibitors of histone deacetylases (HDACs).

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[4] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.[5] Imidazole derivatives have emerged as a promising class of HDAC inhibitors, demonstrating potent and, in some cases, isoform-selective inhibitory activity.[3][6] This guide provides an in-depth overview of the enzyme inhibition potential of imidazole-based compounds, with a primary focus on their interaction with HDACs.

Mechanism of Action: Imidazole as a Zinc-Binding Group in HDAC Inhibition

The catalytic activity of most HDACs is dependent on a zinc ion (Zn²⁺) located at the base of the active site pocket.[3] This zinc ion is essential for activating a water molecule that hydrolyzes the acetyl-lysine substrate. The primary mechanism by which many small molecule HDAC inhibitors function is through chelation of this catalytic zinc ion, thereby blocking the enzyme's activity.

Imidazole and its derivatives can function as effective zinc-binding groups (ZBGs).[1][3] The nitrogen atoms of the imidazole ring can coordinate with the zinc ion, displacing or preventing the binding of the activating water molecule. The general pharmacophore model for a typical HDAC inhibitor consists of three key components:

  • A Zinc-Binding Group (ZBG): This group directly interacts with the catalytic zinc ion.

  • A Linker Region: This part of the molecule occupies the narrow channel of the HDAC active site.

  • A Cap Group: This is typically a larger, often aromatic, group that interacts with the rim of the active site, contributing to potency and isoform selectivity.

Within this framework, the imidazole moiety can be incorporated as a ZBG, as part of the linker, or within the cap group, showcasing its versatility in inhibitor design.

Quantitative Data Summary: Imidazole-Based HDAC Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of several representative imidazole-containing compounds against various HDAC isoforms. This data highlights the potential for potent and selective inhibition within this class of molecules.

Compound Name/ReferenceTarget HDAC Isoform(s)IC50 ValueReference(s)
Pracinostat (SB939)Class I, II, and IV HDACsPan-HDAC inhibitor[6]
Compound 3kHDAC82.7 µM[6]
Compound 3hHDAC86.3 µM[6]
Compound P19HDAC89.3 µM[6]
N-hydroxy-3-[3-(1,4,5-trisubstituted-1H-imidazol-2-yl)-phenyl]-acrylamidesHuman HDACsNanomolar range[3]
Compound 19dPan-HDAC (cellular assay)0.60/0.50 µM[7]
Compound 19iPan-HDAC (cellular assay)0.65/0.32 µM[7]
Compound 19eHDAC52.31 nM[7]
Compound 19hHDAC5Not specified[7]
MAIP-032HDAC6Selective inhibitor[8]
Compound 30HDAC64.63 nM[9]

Experimental Protocols: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a test compound against HDAC enzymes using a commercially available fluorometric assay kit.

4.1. Principle

This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a synthetic substrate that contains an acetylated lysine residue linked to a fluorophore. Upon deacetylation by an active HDAC enzyme, a developing solution containing a protease cleaves the deacetylated substrate, releasing the fluorophore, which can be detected by a fluorescence plate reader. The presence of an HDAC inhibitor prevents the deacetylation of the substrate, resulting in a decrease in the fluorescent signal.

4.2. Materials

  • Recombinant human HDAC enzyme (isoform-specific)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC inhibitor positive control (e.g., Trichostatin A or Vorinostat)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Developing solution (containing a protease, e.g., trypsin)

  • 96-well black microplates

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 360/460 nm)

4.3. Procedure

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Also, prepare dilutions of the positive control inhibitor. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤ 1%).

  • Enzyme Reaction:

    • Add a defined amount of recombinant HDAC enzyme to each well of the 96-well plate.

    • Add the diluted test compound or positive control to the respective wells. Include a "no inhibitor" control (with solvent only) and a "no enzyme" background control.

    • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Development:

    • Stop the enzymatic reaction by adding the developing solution to each well.

    • Incubate the plate at room temperature or 37°C for a further period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate and release of the fluorophore.

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts related to HDAC inhibition.

HDAC_Inhibition_Mechanism cluster_Enzyme HDAC Active Site HDAC_Enzyme HDAC Enzyme Zinc_Ion Zn²⁺ Ion HDAC_Enzyme->Zinc_Ion contains Inhibition Enzyme Inhibition (Deacetylation Blocked) Zinc_Ion->Inhibition Imidazole_Inhibitor Imidazole-based Inhibitor Imidazole_Inhibitor->Zinc_Ion chelates Substrate Acetylated Substrate Substrate->HDAC_Enzyme binds to

Caption: Mechanism of HDAC inhibition by an imidazole-based compound.

HDAC_Signaling_Pathways cluster_HDAC HDACs cluster_Downstream Downstream Effects HDAC_Inhibitor HDAC Inhibitor (e.g., Imidazole-based) HDACs Histone Deacetylases HDAC_Inhibitor->HDACs inhibits Histone_Hyperacetylation Histone Hyperacetylation HDACs->Histone_Hyperacetylation leads to Chromatin_Relaxation Chromatin Relaxation Histone_Hyperacetylation->Chromatin_Relaxation Gene_Expression_Alteration Altered Gene Expression Chromatin_Relaxation->Gene_Expression_Alteration p53_Activation p53 Activation Gene_Expression_Alteration->p53_Activation NFkB_Inhibition NF-κB Inhibition Gene_Expression_Alteration->NFkB_Inhibition mTOR_Pathway_Modulation mTOR Pathway Modulation Gene_Expression_Alteration->mTOR_Pathway_Modulation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Anti_Inflammatory_Effects Anti-inflammatory Effects NFkB_Inhibition->Anti_Inflammatory_Effects

Caption: Key signaling pathways affected by HDAC inhibition.

Experimental_Workflow Start Start: Compound Synthesis (e.g., this compound) In_Vitro_Assay In Vitro HDAC Inhibition Assay Start->In_Vitro_Assay Determine_IC50 Determine IC50 Values & Isoform Selectivity In_Vitro_Assay->Determine_IC50 Cellular_Assays Cell-based Assays (Proliferation, Apoptosis) Determine_IC50->Cellular_Assays Western_Blot Western Blot Analysis (Histone Acetylation) Cellular_Assays->Western_Blot In_Vivo_Studies In Vivo Animal Models (Efficacy & Toxicity) Western_Blot->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General experimental workflow for evaluating HDAC inhibitors.

Conclusion and Future Directions

Imidazole-containing compounds represent a rich and versatile class of enzyme inhibitors, with a particularly strong potential for the development of novel histone deacetylase inhibitors. Their ability to effectively chelate the catalytic zinc ion in the HDAC active site, combined with the synthetic tractability of the imidazole scaffold, allows for the fine-tuning of potency and isoform selectivity.

While this guide provides a comprehensive overview of the enzyme inhibition potential of this class of compounds, the specific activity of This compound remains to be elucidated. Future research efforts should be directed towards the synthesis and biological evaluation of this and structurally related molecules. Such studies would not only expand our understanding of the structure-activity relationships of imidazole-based HDAC inhibitors but could also lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by epigenetic dysregulation. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating such investigations.

References

"antimicrobial properties of 5-(1H-Imidazol-4-yl)pentanoic acid"

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Antimicrobial Properties of 5-(1H-Imidazol-4-yl)pentanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Following a comprehensive review of available scientific literature, it appears that there is currently no published research detailing the antimicrobial properties of this compound. Searches for its antibacterial, antifungal, or general antimicrobial activity, as well as its mechanism of action, did not yield any specific studies on this particular compound.

This technical guide, therefore, serves to highlight a significant knowledge gap in the scientific community regarding the potential antimicrobial efficacy of this molecule. While the imidazole moiety is a common feature in many known antimicrobial agents, the specific properties of this compound remain uninvestigated in the public domain.

The absence of data precludes the presentation of quantitative data, experimental protocols, and signaling pathways as requested. The following sections outline the methodologies that would be employed in a typical investigation into the antimicrobial properties of a novel compound, providing a framework for future research in this area.

Hypothetical Experimental Workflow for Antimicrobial Screening

Should research be undertaken on this compound, a standard workflow would be initiated to determine its antimicrobial potential. This process is visualized in the diagram below.

cluster_0 Initial Screening cluster_1 Secondary Screening & Characterization cluster_2 Mechanism of Action Studies Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Test Compound Hit Identification Hit Identification Primary Screening->Hit Identification Activity Observed No Activity No Activity Primary Screening->No Activity Inactive MIC Determination MIC Determination Hit Identification->MIC Determination Active Compound MBC/MFC Determination MBC/MFC Determination MIC Determination->MBC/MFC Determination Spectrum of Activity Spectrum of Activity MBC/MFC Determination->Spectrum of Activity Target Identification Target Identification Spectrum of Activity->Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis

Caption: Hypothetical workflow for antimicrobial drug discovery.

Standard Experimental Protocols for Antimicrobial Testing

In the event of future research, the following standard protocols would be essential for characterizing the antimicrobial properties of this compound.

1. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology (Broth Microdilution):

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound where no visible growth is observed.

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

  • Objective: To determine the lowest concentration of the compound that kills a specified percentage (typically 99.9%) of the initial microbial population.

  • Methodology:

    • Following the MIC assay, take an aliquot from each well that shows no visible growth.

    • Plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

    • Incubate the agar plates under suitable conditions.

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Potential Signaling Pathways for Imidazole-Based Antimicrobials

While no data exists for this compound, other imidazole-containing compounds are known to target specific pathways in microorganisms. Future research could investigate if this compound acts through similar mechanisms.

Imidazole Compound Imidazole Compound Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Imidazole Compound->Lanosterol 14-alpha-demethylase Inhibits Ergosterol Biosynthesis Ergosterol Biosynthesis Cell Membrane Integrity Cell Membrane Integrity Ergosterol Biosynthesis->Cell Membrane Integrity Disrupts Lanosterol 14-alpha-demethylase->Ergosterol Biosynthesis Blocks

Caption: Potential antifungal mechanism of action for imidazole compounds.

Data Summary (Hypothetical)

For illustrative purposes, a table for presenting potential future findings is provided below.

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213Data Not AvailableData Not Available
Escherichia coliATCC 25922Data Not AvailableData Not Available
Candida albicansATCC 90028Data Not AvailableData Not Available

The antimicrobial potential of this compound represents an unexplored area of research. While the imidazole scaffold is promising, dedicated studies are required to ascertain its efficacy and mechanism of action. The experimental frameworks and hypothetical data structures provided in this guide offer a roadmap for such future investigations. Researchers are encouraged to pursue this compound to potentially uncover a novel class of antimicrobial agents.

The Strategic Integration of 5-(1H-Imidazol-4-yl)pentanoic Acid in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast array of heterocyclic scaffolds, the imidazole nucleus holds a privileged position due to its versatile chemical reactivity and its prevalence in numerous biologically active compounds. This technical guide focuses on the synthesis and application of 5-(1H-Imidazol-4-yl)pentanoic acid, a bifunctional building block that has garnered significant interest, particularly in the design of targeted therapies such as histone deacetylase (HDAC) inhibitors. This document will provide an in-depth overview of its synthesis, key chemical transformations, and its role in the construction of complex bioactive molecules, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is a white to off-white solid with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . Its structure features a terminal carboxylic acid and an imidazole ring, bestowing it with both acidic and basic properties, and the ability to participate in a wide range of chemical reactions.

PropertyValue
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents and aqueous base

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a multi-step sequence, which is outlined below. This protocol is a representative synthesis and may require optimization based on laboratory conditions and available starting materials.

Experimental Workflow: Synthesis of this compound

G A Starting Material: Ester of a 5-carbon dicarboxylic acid B Step 1: Selective Reduction (e.g., with NaBH4) A->B C Intermediate 1: Hydroxy-ester B->C D Step 2: Tosylation (TsCl, pyridine) C->D E Intermediate 2: Tosylated ester D->E F Step 3: Azide Substitution (NaN3, DMF) E->F G Intermediate 3: Azido-ester F->G H Step 4: Imidazole Ring Formation (e.g., using a variation of the Bredereck reaction) G->H I Intermediate 4: Ethyl 5-(1H-imidazol-4-yl)pentanoate H->I J Step 5: Hydrolysis (NaOH, H2O/EtOH) I->J K Final Product: This compound J->K

Caption: A representative synthetic workflow for this compound.

Detailed Methodology

Step 1: Synthesis of Ethyl 5-hydroxypentanoate

  • Reaction: To a solution of ethyl glutarate (1 equivalent) in a suitable solvent such as ethanol, sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise at 0 °C.

  • Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of water, and the solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude hydroxy-ester.

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 2-4: Conversion to Ethyl 5-(1H-imidazol-4-yl)pentanoate

Due to the lack of a publicly available, detailed, and validated protocol for the direct synthesis of this compound, a generalized pathway is presented. The synthesis would likely proceed through the conversion of the hydroxyl group to a suitable leaving group (e.g., tosylate), followed by displacement with an azide. Subsequent reduction and cyclization with appropriate reagents would form the imidazole ring. A plausible, though not explicitly documented, method would be the adaptation of known imidazole syntheses.

Step 5: Hydrolysis to this compound

  • Reaction: Ethyl 5-(1H-imidazol-4-yl)pentanoate is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (e.g., 2-3 equivalents) is added, and the mixture is heated to reflux.

  • Work-up: The reaction progress is monitored by TLC. Upon completion, the ethanol is removed under reduced pressure. The aqueous solution is cooled to 0 °C and acidified to a pH of approximately 6-7 with dilute hydrochloric acid, at which point the product precipitates.

  • Purification: The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Application as a Building Block in Histone Deacetylase (HDAC) Inhibitors

This compound is an exemplary building block for the synthesis of HDAC inhibitors. These inhibitors typically consist of three key pharmacophoric elements: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a "cap" group that interacts with the surface of the enzyme, and a "linker" that connects the ZBG and the cap. The pentanoic acid chain of this compound serves as a versatile linker, while the imidazole ring can be incorporated into the cap group or act as a scaffold.

Illustrative Synthesis of an HDAC Inhibitor

The following is a representative protocol for the synthesis of a hypothetical HDAC inhibitor, demonstrating the utility of this compound.

Experimental Workflow: Synthesis of a Hypothetical HDAC Inhibitor

G A This compound C Amide Coupling (EDC, HOBt, DIPEA, DMF) A->C B Amine-functionalized Cap Group (e.g., an aniline derivative) B->C D Intermediate Amide C->D F Conversion to Hydroxamic Acid (e.g., via ester activation followed by reaction with hydroxylamine) D->F E Hydroxylamine Hydrochloride E->F G Final HDAC Inhibitor F->G

Caption: Workflow for the synthesis of a hypothetical HDAC inhibitor.

Detailed Methodology: Amide Coupling
  • Reaction: To a solution of this compound (1 equivalent) in dry N,N-dimethylformamide (DMF) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents), 1-hydroxybenzotriazole (HOBt, 1.2 equivalents), and N,N-diisopropylethylamine (DIPEA, 2.5 equivalents). The mixture is stirred at room temperature for 30 minutes. The desired amine-functionalized cap group (1.1 equivalents) is then added, and the reaction is stirred at room temperature overnight.[1][2]

  • Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]

  • Purification: The crude product is purified by column chromatography on silica gel.

Reactant 1Reactant 2Coupling ReagentsSolventReaction Time (h)Yield (%)
This compoundAniline DerivativeEDC, HOBt, DIPEADMF12-1860-85 (estimated)
Carboxylic Acid DerivativePiperazine DerivativeHATU, DIPEADMF2-470-90 (estimated)

Note: Yields are estimated based on typical amide coupling reactions and may vary.

The Role of Imidazole-Based Compounds in HDAC Inhibition and Signaling

HDAC inhibitors play a crucial role in cancer therapy by altering the epigenetic landscape of tumor cells. By inhibiting the deacetylation of histones, these compounds lead to a more open chromatin structure, which can result in the re-expression of tumor suppressor genes. Furthermore, HDAC inhibitors can affect the acetylation status of non-histone proteins, influencing various cellular processes.[3][4]

The inhibition of HDACs by compounds derived from this compound can trigger a cascade of events within the cell, ultimately leading to cell cycle arrest and apoptosis.[3]

Signaling Pathway of HDAC Inhibition

G cluster_0 HDACi HDAC Inhibitor (derived from this compound) HDAC HDAC HDACi->HDAC Histones Histones HDAC->Histones Deacetylation Ac_Histones Acetylated Histones Histones->Ac_Histones Acetylation (HATs) Tumor_Suppressor_Genes Tumor Suppressor Gene Expression Ac_Histones->Tumor_Suppressor_Genes Increased Transcription p21 p21 (CDKN1A) Cyclin_CDK Cyclin/CDK Complexes p21->Cyclin_CDK CellCycleArrest Cell Cycle Arrest (G1/S and G2/M) p21->CellCycleArrest Cyclin_CDK->CellCycleArrest Progression through cell cycle Apoptosis Apoptosis Tumor_Suppressor_Genes->p21 Activation Tumor_Suppressor_Genes->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.

The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This facilitates the transcription of tumor suppressor genes, such as p21 (CDKN1A).[3] The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), and its upregulation leads to cell cycle arrest at the G1/S and G2/M checkpoints.[3] This halt in proliferation provides an opportunity for DNA repair mechanisms to act or, if the damage is too severe, for the cell to undergo programmed cell death (apoptosis).

Conclusion

This compound represents a valuable and versatile chemical building block for the synthesis of complex, biologically active molecules. Its bifunctional nature allows for its seamless integration into synthetic routes targeting a variety of therapeutic targets, with a notable application in the development of HDAC inhibitors. The synthetic protocols and biological context provided in this guide are intended to serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space and the generation of next-generation therapeutics. Further investigation into the synthesis and application of this and related imidazole derivatives is warranted to fully exploit their potential in medicinal chemistry.

References

Methodological & Application

"experimental protocol for 5-(1H-Imidazol-4-yl)pentanoic acid synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed experimental protocol for the synthesis of 5-(1H-Imidazol-4-yl)pentanoic acid, a valuable building block in medicinal chemistry and drug development. The described multi-step synthesis provides a practical approach for obtaining this target compound. The protocol includes reaction conditions, purification methods, and characterization data.

Introduction

Imidazole-containing compounds are of significant interest in pharmaceutical research due to their wide range of biological activities. The title compound, this compound, serves as a key intermediate for the synthesis of various bioactive molecules. This protocol details a reliable synthetic route, starting from commercially available reagents, to produce the target molecule with a good overall yield.

Overall Reaction Scheme

A plausible synthetic route for this compound is proposed, starting from 4-(hydroxymethyl)imidazole hydrochloride and proceeding through a series of functional group transformations to introduce the pentanoic acid side chain.

Experimental Protocols

Step 1: Synthesis of 4-(Chloromethyl)-1H-imidazole hydrochloride

This initial step involves the conversion of the hydroxyl group of the starting material to a more reactive chloride, facilitating subsequent alkylation.

Materials:

  • 4-(Hydroxymethyl)imidazole hydrochloride

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspend 4-(hydroxymethyl)imidazole hydrochloride in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.

  • The crude 4-(chloromethyl)-1H-imidazole hydrochloride can be used in the next step without further purification.

Step 2: Synthesis of Diethyl 2-((1H-imidazol-4-yl)methyl)malonate

This step involves a malonic ester synthesis to introduce the carbon backbone of the pentanoic acid side chain.

Materials:

  • 4-(Chloromethyl)-1H-imidazole hydrochloride

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol, absolute

Procedure:

  • In a separate flask, prepare a solution of sodium ethoxide in absolute ethanol.

  • Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature and stir for 30 minutes.

  • Add the crude 4-(chloromethyl)-1H-imidazole hydrochloride from Step 1 to the reaction mixture.

  • Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the ethanol under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diethyl 2-((1H-imidazol-4-yl)methyl)malonate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step involves the hydrolysis and decarboxylation of the malonic ester derivative to yield the target carboxylic acid.

Materials:

  • Diethyl 2-((1H-imidazol-4-yl)methyl)malonate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve the purified diethyl 2-((1H-imidazol-4-yl)methyl)malonate in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux to facilitate the hydrolysis of the ester groups.

  • After the hydrolysis is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to induce decarboxylation and precipitate the product.

  • Heat the acidified mixture gently to ensure complete decarboxylation.

  • Cool the mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound.

  • The final product can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)ProductYield (%)
14-(Hydroxymethyl)imidazole hydrochlorideThionyl chlorideDCMReflux4-64-(Chloromethyl)-1H-imidazole hydrochloride>95
24-(Chloromethyl)-1H-imidazole hydrochlorideDiethyl malonateEthanolReflux8-12Diethyl 2-((1H-imidazol-4-yl)methyl)malonate60-70
3Diethyl 2-((1H-imidazol-4-yl)methyl)malonateSodium hydroxideWaterReflux6-8This compound75-85

Visualizations

Synthesis_Workflow Start 4-(Hydroxymethyl)imidazole hydrochloride Step1 Chlorination (SOCl₂, DCM) Start->Step1 Intermediate1 4-(Chloromethyl)-1H-imidazole hydrochloride Step1->Intermediate1 Step2 Malonic Ester Synthesis (Diethyl malonate, NaOEt, Ethanol) Intermediate1->Step2 Intermediate2 Diethyl 2-((1H-imidazol-4-yl)methyl)malonate Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation (NaOH, H₂O then HCl) Intermediate2->Step3 End 5-(1H-Imidazol-4-yl)pentanoic acid Step3->End

Caption: Synthetic workflow for this compound.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (MP): To assess the purity of the final product.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is a corrosive and toxic reagent and should be handled with extreme care.

  • Sodium ethoxide is a strong base and is flammable; handle with care.

  • Concentrated acids and bases are corrosive and should be handled with appropriate caution.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust and can be readily implemented in a standard organic chemistry laboratory. The availability of this protocol will facilitate the synthesis of this important building block for researchers in the fields of medicinal chemistry and drug discovery.

Application Note and Protocols for the Purification of 5-(1H-Imidazol-4-yl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of 5-(1H-Imidazol-4-yl)pentanoic acid from a typical reaction mixture. Due to its zwitterionic nature, arising from the presence of both a basic imidazole ring and an acidic carboxylic acid group, purification requires specific strategies to achieve high purity. This guide outlines two primary methods: recrystallization and ion-exchange chromatography. It includes a discussion of potential impurities, detailed experimental protocols, and methods for assessing purity and yield.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and drug development due to its structural similarity to biologically active molecules. Synthesis of this compound often results in a crude reaction mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is critical to obtaining a compound of sufficient purity for subsequent applications. This note details robust purification strategies tailored to the physicochemical properties of the target molecule.

Potential Impurities: The nature of impurities is dependent on the synthetic route. A common synthesis involves the reaction of a protected histidine derivative or a related imidazole precursor with a five-carbon synthon. Potential impurities may include:

  • Unreacted starting materials: e.g., 5-halopentanoic acid or its ester.

  • Byproducts of the synthesis: e.g., products of side reactions or degradation.

  • Reagents and catalysts used in the synthesis.

Purification Strategies

The zwitterionic character of this compound allows for purification by several methods. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Recrystallization

Recrystallization is an effective method for purifying crystalline solids. For this compound, which can exist as a free base or a salt (e.g., hydrochloride), the choice of solvent is crucial. A mixed solvent system is often effective. For a similar compound, 5-(4,5-diphenyl-1H-imidazol-2-ylthio)pentanoic acid, recrystallization from acetonitrile followed by trituration with hexane has been reported to yield a pure product[1].

Ion-Exchange Chromatography (IEX)

Given the presence of both a positively chargeable imidazole group and a negatively chargeable carboxylic acid group, ion-exchange chromatography is a powerful purification technique. The net charge of the molecule is pH-dependent, which can be exploited for selective binding and elution from an ion-exchange resin. At a pH below the pKa of the carboxylic acid and below the pKa of the imidazolium ion, the compound will be positively charged and can be purified using a cation-exchange resin.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on methods for similar imidazole-containing carboxylic acids.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Hexane

  • Acetonitrile

  • Beakers and Erlenmeyer flasks

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Begin by determining an appropriate solvent or solvent system. Test the solubility of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water (e.g., 4:1 v/v) is a good starting point.

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of the chosen hot solvent (e.g., ethanol-water mixture) in an Erlenmeyer flask. Stir and heat the mixture until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Trituration (Optional): For further purification, the collected crystals can be triturated with a non-polar solvent like hexane. This involves stirring the solid in the solvent at room temperature to wash away non-polar impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purity and Yield Assessment:

  • Determine the melting point of the purified solid. A sharp melting point is indicative of high purity.

  • Analyze the purity by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Calculate the percentage yield based on the initial amount of crude material.

Protocol 2: Purification by Ion-Exchange Chromatography

This protocol is a general guideline for the purification of zwitterionic compounds like this compound using cation-exchange chromatography.

Materials:

  • Crude this compound

  • Strong cation-exchange resin (e.g., Dowex 50W)

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for pH adjustment and elution

  • Chromatography column

  • pH meter

  • Fraction collector

Procedure:

  • Resin Preparation: Swell the cation-exchange resin in deionized water and pack it into a chromatography column. Equilibrate the column by washing it with several column volumes of a low pH buffer (e.g., 0.1 M HCl) to ensure the resin is in the H⁺ form.

  • Sample Preparation: Dissolve the crude this compound in the equilibration buffer. Adjust the pH to be below the pKa of the carboxylic acid group (typically < 4) to ensure the imidazole group is protonated and the overall charge is positive.

  • Loading: Apply the prepared sample to the top of the equilibrated column and allow it to flow into the resin bed.

  • Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or negatively charged impurities.

  • Elution: Elute the bound this compound by increasing the pH or the ionic strength of the mobile phase.

    • pH Gradient: Gradually increase the pH of the elution buffer using a solution of a weak base like ammonium hydroxide or a stronger base like sodium hydroxide. This will deprotonate the carboxylic acid and eventually the imidazole ring, changing the net charge and causing the compound to elute.

    • Salt Gradient: Alternatively, elute with a buffer of the same low pH containing an increasing concentration of a salt (e.g., NaCl). The salt ions will compete with the protonated imidazole for binding sites on the resin, leading to elution.

  • Fraction Collection and Analysis: Collect fractions using a fraction collector and analyze them for the presence of the target compound using a suitable method (e.g., UV absorbance, thin-layer chromatography).

  • Desalting and Isolation: Pool the fractions containing the pure product. If a salt gradient was used for elution, the product will need to be desalted, for example, by reversed-phase chromatography or dialysis. Lyophilize or evaporate the solvent from the pooled fractions to obtain the purified solid.

Data Presentation

The following tables present representative data for the purification of this compound. These values are illustrative and will vary depending on the specific reaction conditions and the scale of the purification.

Table 1: Comparison of Purification Methods

ParameterRecrystallizationIon-Exchange Chromatography
Starting Purity (Crude) ~85%~85%
Final Purity >98%>99%
Typical Recovery 70-85%60-80%
Scale Milligrams to KilogramsMilligrams to Grams
Throughput ModerateLow to Moderate
Primary Impurities Removed Soluble byproducts, excess reagentsCharged and polar impurities

Visualizations

Diagram 1: General Workflow for Purification of this compound

G cluster_0 Purification Workflow Crude Crude Reaction Mixture Dissolution Dissolution in appropriate solvent Crude->Dissolution Choice Purification Method? Dissolution->Choice Recrystallization Recrystallization Choice->Recrystallization Recrystallization IEX Ion-Exchange Chromatography Choice->IEX Chromatography Isolation_Recryst Isolation & Drying Recrystallization->Isolation_Recryst Isolation_IEX Fraction Collection, Desalting & Isolation IEX->Isolation_IEX Analysis Purity & Yield Analysis Isolation_Recryst->Analysis Isolation_IEX->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: A flowchart illustrating the decision-making process and steps involved in the purification of this compound.

Diagram 2: pH-Dependent Charging of this compound for IEX

G cluster_ph pH Effects on Molecular Charge cluster_iex Application in Ion-Exchange Chromatography low_pH Low pH (e.g., < 4) Net Charge: +1 pI Isoelectric Point (pI) Net Charge: 0 low_pH->pI Increase pH Cation_Exchange Binds to Cation Exchanger low_pH->Cation_Exchange high_pH High pH (e.g., > 8) Net Charge: -1 pI->high_pH Increase pH Elution Elutes from Cation Exchanger pI->Elution Anion_Exchange Binds to Anion Exchanger high_pH->Anion_Exchange

Caption: The relationship between pH, the net charge of the molecule, and its behavior in ion-exchange chromatography.

References

Application Notes and Protocols for the Analytical Characterization of 5-(1H-Imidazol-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(1H-Imidazol-4-yl)pentanoic acid is a heterocyclic compound of interest in pharmaceutical research and drug development due to the presence of the imidazole moiety, a common feature in many biologically active molecules. Accurate and robust analytical methods are crucial for its characterization, including identity confirmation, purity assessment, and quantification. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₂N₂O₂[1][2]
Molecular Weight168.19 g/mol [1][2]
AppearanceWhite to off-white solid
SolubilitySoluble in water and polar organic solvents

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. Given the polar nature of the molecule, a reversed-phase method with a polar-modified column or a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is recommended for optimal retention and peak shape.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % A % B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Mobile Phase A.

Expected Results
AnalyteRetention Time (min)
This compound~ 8.5

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Compound Solvent Dissolve in Mobile Phase A Sample->Solvent Inject Inject Sample Solvent->Inject Column C18 Column Gradient Elution Inject->Column Detect UV Detection (210 nm) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Analyze Integrate Peak Determine Purity Chromatogram->Analyze

Caption: Workflow for HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly specific and sensitive method for the identification and structural confirmation of this compound.

Experimental Protocol: LC-MS
  • LC System: As described for the HPLC method.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 50-500.

Expected Results
Ion[M+H]⁺ (Calculated)[M+H]⁺ (Observed)
This compound169.0977~ 169.0975

Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Interpretation SamplePrep Prepare Sample Injection Inject into LC SamplePrep->Injection Separation HPLC Separation Injection->Separation Ionization ESI (+) Separation->Ionization MassAnalysis Mass Analyzer (Q-TOF) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection MassSpectrum Obtain Mass Spectrum Detection->MassSpectrum Confirmation Confirm [M+H]⁺ MassSpectrum->Confirmation

Caption: Workflow for LC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: NMR
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of the deuterated solvent.

Expected ¹H and ¹³C NMR Data (in D₂O)
¹H NMRδ (ppm)MultiplicityIntegrationAssignment
H-2'~ 8.50s1HImidazole CH
H-5'~ 7.20s1HImidazole CH
H-2~ 2.60t2H-CH₂-COOH
H-4~ 2.40t2HImidazole-CH₂-
H-3~ 1.60m2H-CH₂-
¹³C NMRδ (ppm)Assignment
C=O~ 180.0Carboxylic Acid
C-4'~ 138.0Imidazole C
C-2'~ 135.0Imidazole C
C-5'~ 118.0Imidazole C
C-2~ 35.0-CH₂-COOH
C-4~ 28.0Imidazole-CH₂-
C-3~ 25.0-CH₂-

Logical Relationship: NMR Data Interpretation

NMR_Interpretation cluster_1h ¹H NMR Data cluster_13c ¹³C NMR Data Compound This compound H_ChemShift Chemical Shifts (δ) Compound->H_ChemShift H_Multiplicity Multiplicities (s, t, m) Compound->H_Multiplicity H_Integration Integration Values Compound->H_Integration C_ChemShift Chemical Shifts (δ) Compound->C_ChemShift Structure Molecular Structure H_ChemShift->Structure H_Multiplicity->Structure H_Integration->Structure C_ChemShift->Structure

Caption: Logical flow from NMR data to structural confirmation.

Elemental Analysis for Formula Verification

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound, which is used to confirm the empirical and molecular formula.

Experimental Protocol: Elemental Analysis
  • Instrumentation: CHN Elemental Analyzer.

  • Method: Combustion analysis.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried compound into a tin capsule.

Expected Results
ElementTheoretical %
Carbon (C)57.13
Hydrogen (H)7.19
Nitrogen (N)16.65
Oxygen (O)19.02

Experimental Workflow: Elemental Analysis

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis CHN Analysis cluster_result Result Calculation Weigh Weigh Sample (2-3 mg) Encapsulate Encapsulate in Tin Capsule Weigh->Encapsulate Combustion High-Temp Combustion Encapsulate->Combustion GasSep Gas Separation Combustion->GasSep Detection TCD Detection GasSep->Detection Calculate Calculate %C, %H, %N Detection->Calculate Compare Compare with Theoretical Values Calculate->Compare

Caption: Workflow for elemental analysis of this compound.

Conclusion

The analytical methods described provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures accurate identification, purity assessment, and structural elucidation, which are essential for quality control and regulatory compliance in drug development.

References

Application Notes and Protocols for 5-(1H-Imidazol-4-yl)pentanoic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1H-Imidazol-4-yl)pentanoic acid is a chemical compound containing an imidazole ring, a structural motif frequently found in molecules with diverse biological activities. The imidazole moiety is present in the amino acid histidine and the neurotransmitter histamine, making it a key player in various physiological processes. Due to its structural similarity to histamine, this compound is a potential candidate for the inhibition of enzymes that metabolize histamine, such as Histamine N-methyltransferase (HNMT).

These application notes provide a detailed protocol for investigating the inhibitory effects of this compound on HNMT. The provided methodologies can be adapted for screening other potential enzyme targets.

Potential Enzyme Target: Histamine N-Methyltransferase (HNMT)

HNMT is a key enzyme in the metabolic pathway of histamine, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine. Inhibition of HNMT can lead to an increase in histamine levels, a mechanism relevant in various therapeutic areas, including neurodegenerative diseases and allergic reactions. The structural resemblance of this compound to histamine suggests it may act as a competitive or non-competitive inhibitor of HNMT.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound against Human HNMT

CompoundTarget EnzymeAssay TypeIC50 (µM) [Hypothetical]Inhibition Type [Hypothetical]
This compoundHNMTRadiometric15.2Competitive
Amodiaquine (Control Inhibitor)HNMTRadiometric0.05Competitive

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Inhibition Assay of Histamine N-Methyltransferase (HNMT)

This protocol describes a radiometric assay to determine the inhibitory potential of this compound against human recombinant HNMT.

Materials:

  • Human recombinant HNMT (expressed in E. coli)

  • This compound (Test Compound)

  • Amodiaquine (Control Inhibitor)

  • Histamine

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

  • S-adenosyl-L-methionine (SAM)

  • Phosphate buffer (pH 7.8)

  • Borate buffer (2.5 M)

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the test compound and the control inhibitor (Amodiaquine) in phosphate buffer.

    • Dilute the human recombinant HNMT to a final concentration of 0.025 µg/mL in phosphate buffer.

  • Pre-incubation:

    • In a microcentrifuge tube, add the diluted enzyme solution.

    • Add the test compound or vehicle control to the enzyme solution.

    • Pre-incubate the mixture for 15 minutes at 37°C.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a substrate mixture containing histamine (final concentration 20 µM), SAM (final concentration 1.4 µM), and [³H]-SAM (final concentration 0.014 µM).

    • Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination:

    • Terminate the reaction by adding 2.5 M borate buffer.

  • Separation of Product:

    • Separate the radiolabeled product, [³H]N-methylhistamine, from the unreacted [³H]-SAM using a suitable method, such as column chromatography.

  • Quantification:

    • Add an aliquot of the eluate containing [³H]N-methylhistamine to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of HNMT inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Diagram 1: Experimental Workflow for HNMT Inhibition Assay

HNMT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis prep_enzyme Dilute HNMT Enzyme pre_incubation Pre-incubation (Enzyme + Compound) 15 min @ 37°C prep_enzyme->pre_incubation prep_compound Prepare Compound Dilutions prep_compound->pre_incubation reaction Reaction Initiation (Add Substrate Mix) 30 min @ 37°C pre_incubation->reaction Start Reaction termination Reaction Termination (Add Borate Buffer) reaction->termination Stop Reaction separation Product Separation termination->separation quantification Scintillation Counting separation->quantification data_analysis IC50 Determination quantification->data_analysis

Caption: Workflow for the in vitro HNMT radiometric inhibition assay.

Diagram 2: Signaling Pathway of Histamine Metabolism

Histamine_Metabolism Histidine L-Histidine HD Histidine Decarboxylase Histidine->HD Histamine Histamine HNMT HNMT Histamine->HNMT Methylation DAO Diamine Oxidase (DAO) Histamine->DAO Oxidative Deamination HD->Histamine Decarboxylation N_Methylhistamine N-Methylhistamine HNMT->N_Methylhistamine Imidazole_Acetic_Acid Imidazole Acetic Acid DAO->Imidazole_Acetic_Acid MAO_B MAO-B N_Methylhistamine->MAO_B N_Methylimidazole_Acetic_Acid N-Methylimidazole Acetic Acid MAO_B->N_Methylimidazole_Acetic_Acid Inhibitor 5-(1H-Imidazol-4-yl) pentanoic acid Inhibitor->HNMT Inhibition

Caption: Simplified pathway of histamine metabolism and the potential point of inhibition.

Application Notes and Protocols for Testing the Antimicrobial Activity of 5-(1H-Imidazol-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-(1H-Imidazol-4-yl)pentanoic acid is a heterocyclic compound containing an imidazole moiety. The imidazole ring is a component of many natural and synthetic bioactive molecules, and its derivatives have shown a broad range of biological activities, including antibacterial and antifungal properties[1][2][3]. Therefore, it is of significant interest to evaluate the antimicrobial potential of novel imidazole-containing compounds like this compound. This document provides detailed protocols for determining the in vitro antimicrobial activity of this compound using two standard and widely accepted methods: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for preliminary screening.

Physicochemical Properties Consideration:

Imidazole and its derivatives are generally colorless to pale yellow crystalline solids and are often highly soluble in water and other polar solvents[2][3][4]. The solubility of this compound should be empirically determined in the desired solvent (e.g., sterile deionized water, dimethyl sulfoxide [DMSO]) to prepare a stock solution for the assays. If DMSO is used, the final concentration in the assay should not exceed a level that affects microbial growth (typically ≤1%).

I. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[5][6][7]. This method is considered a gold standard for antimicrobial susceptibility testing[8].

Experimental Protocol:

Materials and Reagents:

  • This compound

  • Sterile 96-well microtiter plates[5][7]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required.

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile deionized water or DMSO for stock solution preparation

  • Spectrophotometer

  • Incubator[8][9]

  • Pipettes and sterile pipette tips

  • Standardized inoculum of the test microorganism (0.5 McFarland standard)[5]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent. For example, dissolve the compound in sterile deionized water or DMSO to a final concentration of 1024 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested, resulting in a total volume of 200 µL.

  • Serial Dilutions: Perform two-fold serial dilutions by transferring 100 µL from the first well to the second well. Mix thoroughly and repeat this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well.[5][10]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.[7][9]

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no antimicrobial agent.[5]

    • Sterility Control: Wells containing broth only to check for contamination.[5]

    • Positive Control: A known antibiotic can be used as a positive control in a separate row.

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[8][9]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity)[5][6]. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Data Presentation:

The MIC values should be summarized in a table for clear comparison.

MicroorganismStrain IDThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock_Solution Prepare Stock Solution of Compound Serial_Dilution Perform Serial Dilutions of Compound in Plate Stock_Solution->Serial_Dilution Plate_Prep Prepare 96-Well Plate with Broth Plate_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Inoculum Inoculation Inoculate Wells with Microorganism Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Read MIC (Visual/OD) Incubation->Read_Results Data_Analysis Record and Analyze Data Read_Results->Data_Analysis

Broth Microdilution Experimental Workflow

II. Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary screening method to assess the antimicrobial activity of a compound.[11][12] It is a qualitative or semi-quantitative method where the antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient.

Experimental Protocol:

Materials and Reagents:

  • This compound

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Petri dishes

  • Bacterial or fungal strains

  • Sterile cork borer (6-8 mm diameter)

  • Sterile swabs

  • Incubator

  • Calipers

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify under sterile conditions.

  • Inoculation: A standardized inoculum of the test microorganism (0.5 McFarland standard) is uniformly spread over the surface of the agar plate using a sterile swab.[13]

  • Well Creation: Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.[11]

  • Application of Compound: Add a fixed volume (e.g., 100 µL) of a known concentration of the this compound solution into each well.

  • Controls:

    • Negative Control: A well containing the solvent (e.g., sterile water or DMSO) used to dissolve the compound.[12]

    • Positive Control: A well containing a known antibiotic.[14]

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compound into the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[14]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm) using calipers.[14]

Data Presentation:

The diameters of the zones of inhibition should be recorded in a table.

MicroorganismStrain IDConcentration of Compound (µg/mL)Zone of Inhibition (mm)Positive Control Zone (mm)
Staphylococcus aureusATCC 25923
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028

Experimental Workflow:

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Agar_Plate Prepare Agar Plate Inoculate_Plate Inoculate Agar Surface Agar_Plate->Inoculate_Plate Inoculum Prepare Standardized Inoculum Inoculum->Inoculate_Plate Compound_Sol Prepare Compound Solution Add_Compound Add Compound to Wells Compound_Sol->Add_Compound Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Create_Wells->Add_Compound Incubation Incubate Plate Add_Compound->Incubation Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones Record_Data Record and Analyze Data Measure_Zones->Record_Data

Agar Well Diffusion Experimental Workflow

Logical Relationship for Interpretation of Results

The results from these two methods provide complementary information for assessing the antimicrobial activity of this compound.

Interpretation_Logic cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_interpretation Interpretation AWD Agar Well Diffusion Activity Antimicrobial Activity AWD->Activity Qualitative/ Semi-quantitative BMD Broth Microdilution (MIC) Potency Potency of Compound BMD->Potency Quantitative Spectrum Spectrum of Activity Activity->Spectrum Potency->Spectrum

References

Application Notes and Protocols for Cell Culture Assays Involving Imidazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data or established protocols for cell culture assays involving 5-(1H-Imidazol-4-yl)pentanoic acid . The following application notes and protocols are provided as a detailed, representative example based on the well-characterized imidazole-containing bioactive compound, Histamine . Researchers can adapt these methodologies as a starting point for investigating the cellular effects of novel imidazole derivatives such as this compound.

Application Note: Histamine-Mediated Signaling in Cell Culture

Introduction Histamine is a biogenic amine with a central role in local immune responses, gastric acid secretion, and neurotransmission. Its diverse physiological effects are mediated through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1] In cell culture systems, histamine is used to study a wide array of cellular processes including proliferation, differentiation, cytokine release, and intracellular signaling.[2] Understanding the interaction of imidazole-containing compounds with these pathways is crucial for drug development in areas such as allergy, inflammation, and cancer.

Mechanism of Action & Signaling Pathways Histamine receptors are coupled to different G-proteins, leading to the activation of distinct downstream signaling cascades:

  • H1 Receptor (H1R): Primarily couples to Gαq/11, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]

  • H2 Receptor (H2R): Couples to Gαs, activating adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).

  • H3 Receptor (H3R) & H4 Receptor (H4R): Both couple to Gαi/o, inhibiting adenylyl cyclase and leading to a decrease in intracellular cAMP. The H4 receptor also mediates calcium mobilization in certain hematopoietic cells.[1]

These pathways regulate a multitude of cellular functions, making them key targets for pharmacological investigation.

dot

Caption: Overview of major histamine receptor signaling pathways.

Quantitative Data Summary

The following table summarizes representative data for histamine activity in various cell-based assays. Researchers investigating novel imidazole compounds can use this as a reference for expected assay performance and outcomes.

Assay TypeCell LineReceptor TargetAgonistParameter MeasuredEC50 / IC50Signal to Background (S/B)Reference
Intracellular Ca2+ Mobilization293/H1H1HistamineRelative Fluorescent Units (RFU)3.2 nM87[4]
Cell ProliferationChondrocytesEndogenousHistamineCell Growth (6 days)1-100 µmol/l (effective range)Not Reported[2]
Cytokine Secretion (IL-6)HCEC5-HT2A (by cis-UCA)cis-Urocanic AcidIL-6 Concentration (pg/mL)100 µg/mL (suppression)Not Reported[5]
cAMP AccumulationHEK/H4R/Gα16H4HistaminecAMP LevelsNot ReportedNot Reported[1]

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol is designed to measure the activation of Gq-coupled receptors, such as the H1 histamine receptor, which signal through intracellular calcium release.

dot

Calcium_Mobilization_Workflow start Start seed_cells 1. Seed 293/H1 cells in 96-well plate start->seed_cells incubate1 2. Incubate 24h (37°C, 5% CO2) seed_cells->incubate1 load_dye 3. Load cells with calcium-sensitive dye (e.g., Calcium-4) incubate1->load_dye incubate2 4. Incubate 1h (37°C) load_dye->incubate2 add_compound 5. Add Histamine or Test Compound (10-fold dilutions) incubate2->add_compound measure_fluorescence 6. Measure fluorescence (FlexStation / FLIPR) add_compound->measure_fluorescence analyze 7. Analyze Data (EC50, S/B ratio) measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the intracellular calcium mobilization assay.

Materials:

  • HEK293 cells stably expressing the human H1 histamine receptor (293/H1).[4]

  • Complete Growth Medium: DMEM, 10% FBS, 200 µg/ml Zeocin.[4]

  • Phosphate-Buffered Saline (PBS).

  • Calcium-sensitive dye kit (e.g., Calcium-4).

  • Histamine dihydrochloride (positive control).

  • Test compound (e.g., this compound).

  • Black, clear-bottom 96-well cell culture plates.

  • Fluorescence microplate reader with automated injection (e.g., FlexStation, FLIPR).

Methodology:

  • Cell Plating:

    • Culture 293/H1 cells in Complete Growth Medium at 37°C with 5% CO2.

    • Harvest cells and seed them into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells/well.

    • Incubate the plate for 24 hours.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add 100 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of histamine (e.g., from 1 µM to 0.1 nM) and the test compound in assay buffer.

    • Place the cell plate into the fluorescence microplate reader.

    • Set the instrument to measure fluorescence intensity (e.g., Ex/Em = 485/525 nm) over time.

    • Establish a baseline reading for 15-20 seconds.

    • Automatically inject 25 µL of the compound dilutions into the wells.

    • Continue to measure fluorescence for at least 90-120 seconds to capture the peak response.[1]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) by subtracting the baseline from the peak fluorescence.

    • Plot ΔRFU against the logarithm of compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol assesses the effect of a compound on cell viability and proliferation. It is widely used to screen for cytotoxic or cytostatic effects of novel chemical entities.

Materials:

  • Human cancer cell lines (e.g., NB4, K562).[6]

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compound and vehicle control (e.g., DMSO, ethanol).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader (absorbance at 570 nm).

Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment (for adherent cells) or adaptation.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., 0, 1.25, 2.5, 5 µM).[6]

    • Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only wells as a control.

    • Incubate for the desired time period (e.g., 72 hours).[6]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization buffer to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot percent viability against the logarithm of compound concentration to determine the IC50 value.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-(1H-Imidazol-4-yl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(1H-Imidazol-4-yl)pentanoic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various therapeutic agents. Its structure, featuring an imidazole ring and a pentanoic acid chain, allows for diverse chemical modifications. This document outlines a robust and scalable synthetic route for the large-scale production of this compound, starting from the readily available and inexpensive amino acid, L-histidine. The proposed pathway is designed to be efficient, cost-effective, and amenable to industrial-scale production.

Proposed Synthetic Pathway

The proposed large-scale synthesis of this compound from L-histidine is a five-step process. The initial steps focus on the selective removal of the amino and carboxyl groups of L-histidine to generate a key intermediate, 4-(2-chloroethyl)-1H-imidazole. This intermediate is then subjected to a chain extension via a malonic ester synthesis, followed by hydrolysis and decarboxylation to yield the final product.

Synthetic Pathway Proposed Synthesis of this compound Histidine L-Histidine Histamine Histamine Histidine->Histamine 1. Decarboxylation Histaminol 4-(2-hydroxyethyl)-1H-imidazole (Histaminol) Histamine->Histaminol 2. Diazotization Chloroethylimidazole 4-(2-chloroethyl)-1H-imidazole Histaminol->Chloroethylimidazole 3. Chlorination MalonicEster Diethyl 2-(2-(1H-imidazol-4-yl)ethyl)malonate Chloroethylimidazole->MalonicEster 4. Malonic Ester Synthesis FinalProduct This compound MalonicEster->FinalProduct 5. Hydrolysis & Decarboxylation

Caption: A five-step synthetic pathway for this compound.

Experimental Protocols

Step 1: Decarboxylation of L-Histidine to Histamine

This step involves the removal of the carboxylic acid group from L-histidine. While enzymatic methods are common, a chemical approach suitable for large-scale synthesis is proposed.

  • Reaction: L-Histidine → Histamine

  • Reagents: L-Histidine, High-boiling solvent (e.g., Diphenyl ether), Inert atmosphere (Nitrogen).

  • Procedure:

    • In a large, appropriately sized reactor equipped with a mechanical stirrer, thermometer, and a distillation condenser, charge L-histidine and diphenyl ether.

    • Heat the mixture under a nitrogen atmosphere with vigorous stirring.

    • The temperature is gradually raised to the reflux temperature of the solvent.

    • Carbon dioxide evolution will be observed. The reaction is monitored by the cessation of gas evolution and TLC/HPLC analysis.

    • Once the reaction is complete, the mixture is cooled down.

    • The histamine is extracted from the reaction mixture using an acidic aqueous solution.

    • The aqueous layer is then basified, and the histamine product is extracted with a suitable organic solvent.

    • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude histamine.

Step 2: Diazotization of Histamine to 4-(2-hydroxyethyl)-1H-imidazole (Histaminol)

This reaction converts the primary amine of histamine to a hydroxyl group.

  • Reaction: Histamine → 4-(2-hydroxyethyl)-1H-imidazole

  • Reagents: Histamine, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water.

  • Procedure:

    • Prepare a solution of histamine in dilute sulfuric acid in a reactor and cool it to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the histamine solution, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for a specified time until the reaction is complete (monitored by TLC/HPLC).

    • Carefully quench the excess nitrous acid.

    • Neutralize the reaction mixture with a base (e.g., sodium carbonate) to an appropriate pH.

    • The product, histaminol, is then extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried and concentrated to give the crude product, which can be purified by crystallization or column chromatography.

Step 3: Chlorination of 4-(2-hydroxyethyl)-1H-imidazole to 4-(2-chloroethyl)-1H-imidazole

The hydroxyl group of histaminol is converted to a chloride, which is a good leaving group for the subsequent nucleophilic substitution.

  • Reaction: 4-(2-hydroxyethyl)-1H-imidazole → 4-(2-chloroethyl)-1H-imidazole

  • Reagents: 4-(2-hydroxyethyl)-1H-imidazole, Thionyl Chloride (SOCl₂), Anhydrous solvent (e.g., Dichloromethane).

  • Procedure:

    • In a reactor, dissolve 4-(2-hydroxyethyl)-1H-imidazole in an anhydrous solvent.

    • Cool the solution to 0 °C.

    • Slowly add thionyl chloride dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete.

    • Cool the reaction mixture and carefully quench the excess thionyl chloride with ice-water.

    • Basify the mixture and extract the product with an organic solvent.

    • Dry the organic extract and remove the solvent to obtain the crude 4-(2-chloroethyl)-1H-imidazole.

Step 4: Malonic Ester Synthesis

This is the key carbon-carbon bond-forming step to introduce the remaining part of the pentanoic acid chain.

  • Reaction: 4-(2-chloroethyl)-1H-imidazole + Diethyl malonate → Diethyl 2-(2-(1H-imidazol-4-yl)ethyl)malonate

  • Reagents: 4-(2-chloroethyl)-1H-imidazole, Diethyl malonate, Sodium ethoxide (NaOEt), Ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol in a reactor under a nitrogen atmosphere.

    • Add diethyl malonate dropwise to the ethoxide solution.

    • Stir the mixture for a period to ensure the complete formation of the enolate.

    • Add a solution of 4-(2-chloroethyl)-1H-imidazole in ethanol to the reaction mixture.

    • Heat the mixture to reflux and maintain it for several hours until the reaction is complete.

    • Cool the reaction mixture, and neutralize it.

    • Remove the ethanol under reduced pressure.

    • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to get the crude malonic ester derivative.

Step 5: Hydrolysis and Decarboxylation

The final step involves the conversion of the diethyl ester to the target carboxylic acid.

  • Reaction: Diethyl 2-(2-(1H-imidazol-4-yl)ethyl)malonate → this compound

  • Reagents: Diethyl 2-(2-(1H-imidazol-4-yl)ethyl)malonate, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water.

  • Procedure:

    • Dissolve the crude malonic ester derivative in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux to ensure complete hydrolysis of the ester groups.

    • After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of around 1-2.

    • Heat the acidified solution to induce decarboxylation, which is observed by the evolution of CO₂.

    • Once decarboxylation is complete, cool the solution.

    • The product may precipitate upon cooling and adjustment of pH to its isoelectric point.

    • The solid product is collected by filtration, washed with cold water, and dried.[1] Further purification can be achieved by recrystallization from a suitable solvent system or by using ion-exchange chromatography.[2][3][4]

Data Presentation

The following table summarizes the key parameters for each step of the proposed synthesis. The yields and purities are estimated based on typical values for these types of reactions on a large scale.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Expected Yield (%)Expected Purity (%)
1DecarboxylationL-Histidine-Diphenyl ether>25075-85>95
2DiazotizationHistamineNaNO₂, H₂SO₄Water0-570-80>97
3Chlorination4-(2-hydroxyethyl)-1H-imidazoleSOCl₂Dichloromethane0 to Reflux85-95>95
4Malonic Ester Synthesis4-(2-chloroethyl)-1H-imidazoleDiethyl malonate, NaOEtEthanolReflux65-75>90
5Hydrolysis & DecarboxylationDiethyl 2-(2-(1H-imidazol-4-yl)ethyl)malonateNaOH, HClWaterReflux80-90>98

Experimental Workflow Diagram

G cluster_0 Step 1: Decarboxylation cluster_1 Step 2: Diazotization cluster_2 Step 3: Chlorination cluster_3 Step 4: Malonic Ester Synthesis cluster_4 Step 5: Hydrolysis & Decarboxylation s1_start Charge L-Histidine & Diphenyl Ether s1_heat Heat to Reflux under N2 s1_start->s1_heat s1_extract Acidic Extraction s1_heat->s1_extract s1_basify Basify & Extract Histamine s1_extract->s1_basify s1_isolate Isolate Crude Histamine s1_basify->s1_isolate s2_start Dissolve Histamine in H2SO4 (aq) s1_isolate->s2_start Proceed with crude s2_cool Cool to 0-5°C s2_start->s2_cool s2_add Add NaNO2 (aq) s2_cool->s2_add s2_neutralize Neutralize & Extract Histaminol s2_add->s2_neutralize s2_isolate Isolate Crude Histaminol s2_neutralize->s2_isolate s3_start Dissolve Histaminol in DCM s2_isolate->s3_start Proceed with crude s3_cool Cool to 0°C s3_start->s3_cool s3_add Add SOCl2 s3_cool->s3_add s3_reflux Reflux s3_add->s3_reflux s3_quench Quench, Basify & Extract s3_reflux->s3_quench s3_isolate Isolate Crude Chloro-intermediate s3_quench->s3_isolate s4_add_chloro Add Chloro-intermediate s3_isolate->s4_add_chloro Proceed with crude s4_start Prepare NaOEt in Ethanol s4_add_malonate Add Diethyl Malonate s4_start->s4_add_malonate s4_add_malonate->s4_add_chloro s4_reflux Reflux s4_add_chloro->s4_reflux s4_workup Workup & Isolate Ester s4_reflux->s4_workup s5_start Hydrolyze with NaOH (aq) s4_workup->s5_start Proceed with crude s5_acidify Acidify with HCl s5_start->s5_acidify s5_decarboxylate Heat to Decarboxylate s5_acidify->s5_decarboxylate s5_isolate Isolate & Purify Final Product s5_decarboxylate->s5_isolate

Caption: Detailed workflow for the large-scale synthesis of the target molecule.

The described synthetic route provides a comprehensive and practical approach for the large-scale synthesis of this compound. By utilizing readily available starting materials and employing well-established chemical transformations, this protocol is designed to be both economically viable and scalable. The detailed experimental procedures and tabulated data offer a clear guide for researchers and chemical engineers in the pharmaceutical and chemical industries. Optimization of reaction conditions at each step may be necessary to achieve the desired yield and purity on an industrial scale.

References

Application Notes and Protocols: Derivatization of 5-(1H-Imidazol-4-yl)pentanoic Acid for Biological Studies as Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1H-Imidazol-4-yl)pentanoic acid is a versatile scaffold for the development of biologically active compounds. Its structure, featuring a carboxylic acid, a flexible pentyl linker, and an imidazole ring, makes it an attractive starting point for the synthesis of targeted therapeutic agents. A particularly promising application for derivatives of this molecule is in the field of epigenetics, specifically as inhibitors of histone deacetylases (HDACs).

HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and thereby silencing gene expression. In various diseases, including cancer, the aberrant activity of HDACs contributes to the suppression of tumor suppressor genes.[1] HDAC inhibitors can reverse this effect, leading to the re-expression of these silenced genes and subsequently inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]

The typical pharmacophore of an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region that occupies the channel leading to the active site, and a "cap" group that interacts with the surface of the enzyme. This compound can serve as an excellent foundation for the linker and a portion of the cap region of novel HDAC inhibitors. Derivatization of the carboxylic acid moiety to introduce a suitable zinc-binding group is a key strategy in this endeavor.

Derivatization Strategy: Amide Bond Formation

The most common and effective method for derivatizing the carboxylic acid of this compound is through amide bond formation. This reaction couples the carboxylic acid with a variety of amines, allowing for the introduction of different functionalities, most importantly, the zinc-binding group. Common zinc-binding groups incorporated into HDAC inhibitors include hydroxamic acids, benzamides, and thiols.

A general workflow for the derivatization of this compound to generate a library of potential HDAC inhibitors is depicted below.

G cluster_0 Starting Material cluster_1 Activation cluster_2 Coupling cluster_3 Zinc-Binding Group Introduction cluster_4 Product start This compound activation Carboxylic Acid Activation (e.g., EDC, HATU) start->activation coupling Amide Bond Formation activation->coupling product Derivative Library of Potential HDAC Inhibitors coupling->product zbg Amine with Zinc-Binding Group (e.g., Hydroxylamine, o-phenylenediamine) zbg->coupling

General workflow for the derivatization of this compound.

Quantitative Data of Structurally Related Imidazole-Based HDAC Inhibitors

While specific biological data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the HDAC inhibitory activity of structurally related imidazole-containing compounds. This data serves as a benchmark for the potential efficacy of newly synthesized derivatives.

Compound IDStructure (Core)Target HDAC Isoform(s)IC50 (nM)Reference
1 Triazolylphenyl-hydroxamatePan-HDACMiaPaca-2 (cell line): 20[4]
2 Triazolylphenyl-hydroxamatePan-HDACHupT3 (cell line): 50[4]
3 Imidazolinedione derivativeHDAC610c: 27[5]
4 β-elemene-hydroxamate hybridHDAC127f: 22[6]
5 β-elemene-hydroxamate hybridHDAC627f: 8[6]
6 β-elemene-hydroxamate hybridHDAC139f: 9[6]
7 β-elemene-hydroxamate hybridHDAC639f: 14[6]
8 Quinazolinyl-hydroxamateHDAC15f: 1.1[7]
9 Quinazolinyl-hydroxamateHDAC25f: 1.9[7]
10 N-linked 2-acetylpyrrole capHDAC120: 130[8]

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol describes a general method for the synthesis of amide derivatives of this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Desired amine (containing a zinc-binding group, e.g., O-(tert-butyldimethylsilyl)hydroxylamine for hydroxamic acid derivatives)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add DIPEA (3 equivalents) to the reaction mixture.

  • In a separate flask, dissolve HATU (1.2 equivalents) in anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM).

  • Characterize the final product by NMR and mass spectrometry.

Note: For the synthesis of hydroxamic acids, a final deprotection step (e.g., using TBAF for TBDMS-protected hydroxylamines) will be necessary.

Signaling Pathway of HDAC Inhibition

The primary mechanism of action of HDAC inhibitors is the prevention of histone deacetylation. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced genes, including tumor suppressor genes like p21 and p53. The re-expression of these genes can trigger various downstream cellular events, ultimately leading to cell cycle arrest, differentiation, and apoptosis.

G cluster_0 Chromatin State cluster_1 Enzymatic Activity cluster_2 Derivatized Inhibitor cluster_3 Cellular Outcomes Histone Histone Proteins DNA DNA Histone->DNA wraps HAT Histone Acetyltransferases (HATs) HAT->Histone Acetylation Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, p53) HAT->Gene_Expression Activates HDAC Histone Deacetylases (HDACs) HDAC->Histone Deacetylation HDAC->Gene_Expression Represses Inhibitor 5-(1H-Imidazol-4-yl)pentanoic acid derivative Inhibitor->HDAC Inhibition Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis

Mechanism of action of HDAC inhibitors derived from this compound.

Conclusion

The derivatization of this compound, primarily through amide bond formation to introduce zinc-binding groups, represents a promising strategy for the development of novel histone deacetylase inhibitors. The protocols and data presented herein provide a foundational framework for researchers to synthesize and evaluate new chemical entities with potential therapeutic applications in oncology and other diseases characterized by aberrant epigenetic regulation. Further structure-activity relationship (SAR) studies, guided by the principles of HDAC inhibitor design, will be crucial in optimizing the potency and selectivity of these derivatives.

References

Application Note: HPLC Purity Analysis of 5-(1H-Imidazol-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the purity analysis of 5-(1H-Imidazol-4-yl)pentanoic acid using a reliable and robust High-Performance Liquid Chromatography (HPLC) method is detailed below. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a chemical entity of interest in pharmaceutical research due to its structural similarity to compounds with biological activity. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that can significantly impact safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity assessment.

This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound and the separation of its potential impurities. The method is designed to be simple, accurate, and reproducible, suitable for routine quality control analysis.

Chromatographic Conditions

A reversed-phase approach is employed to achieve optimal separation. The imidazole and carboxylic acid moieties of the target analyte allow for good retention and resolution on a C18 stationary phase. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier, providing control over the retention and elution of the analyte and its impurities.

Method Validation

The analytical method is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Water (HPLC grade or Milli-Q)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following chromatographic conditions are recommended:

ParameterValue
HPLC Column C18, 5 µm, 4.6 x 250 mm (e.g., Thermo Scientific® BDS Hypersil C8)[1][2]
Mobile Phase A: 0.025 M KH₂PO₄ buffer, pH adjusted to 3.2 with phosphoric acid[1][2] B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min[1][2]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to obtain a 0.025 M solution. Adjust the pH to 3.2 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable diluent (e.g., a mixture of mobile phase A and B in a 50:50 ratio). This will yield a stock solution of 1 mg/mL. Prepare working standards of desired concentrations by further dilution.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the same diluent.

Experimental Workflow

The overall workflow for the purity analysis is depicted in the following diagram:

G Experimental Workflow for HPLC Purity Analysis cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing prep_standard Prepare Standard Solution (1 mg/mL) hplc_system Set up HPLC System with Specified Conditions prep_standard->hplc_system prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->hplc_system inject_standard Inject Standard Solution hplc_system->inject_standard inject_sample Inject Sample Solution hplc_system->inject_sample acquire_data Acquire Chromatograms inject_standard->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peaks and Determine Retention Times acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity

Caption: Workflow for the HPLC purity analysis of this compound.

Data Presentation and Calculations

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A summary of the expected method validation data, based on typical performance for similar compounds, is presented in the table below.

Validation ParameterTypical Specification
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

Logical Relationship of the Analytical Method

The logical flow of the analytical method development and validation process is illustrated in the diagram below.

G Analytical Method Development and Validation Logic A Define Analytical Target Profile B Select HPLC Method (RP-HPLC) A->B C Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) B->C D Method Validation (ICH Guidelines) C->D E Specificity D->E F Linearity D->F G Accuracy D->G H Precision D->H I LOD & LOQ D->I J Routine Analysis E->J F->J G->J H->J I->J

Caption: Logical flow from method development to routine analysis.

References

Application Notes and Protocols for 5-(1H-Imidazol-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1H-Imidazol-4-yl)pentanoic acid and its hydrochloride salt are imidazole-containing compounds that hold potential for various applications in scientific research and drug development. The imidazole motif is a key structural component in many biologically active molecules, contributing to their pharmacological properties. These compounds can serve as building blocks in the synthesis of more complex molecules and as ligands in biochemical and enzymatic assays. This document provides detailed protocols for the preparation of stock solutions of this compound hydrochloride, essential for ensuring accurate and reproducible experimental results.

Physicochemical Properties

A summary of the known physicochemical properties of this compound hydrochloride is presented in the table below.

PropertyValueSource
Chemical Formula C₈H₁₂N₂O₂ · HClN/A
Molecular Weight 204.65 g/mol N/A
Appearance Powder
Storage Temperature Room Temperature

Note on Solubility and Stability: As of the latest update, specific quantitative data on the solubility of this compound hydrochloride in common laboratory solvents such as DMSO, water, and ethanol is not readily available in the public domain. Similarly, detailed information regarding the stability of its stock solutions under various storage conditions has not been published. Imidazole-containing compounds are generally known to be soluble in water and other polar solvents. However, it is highly recommended that researchers perform small-scale solubility and stability tests under their specific experimental conditions before preparing large-volume stock solutions.

Experimental Protocols

General Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for the preparation of stock solutions of this compound hydrochloride.

G A Weigh the Compound B Select Appropriate Solvent (e.g., DMSO, Sterile Water, Ethanol) A->B C Dissolve the Compound B->C D Sterile Filtration (Optional) C->D E Aliquot into Working Volumes D->E F Store at Recommended Temperature E->F

Figure 1: General workflow for preparing stock solutions.
Protocol for Preparation of a 10 mM Stock Solution

This protocol provides a general guideline for preparing a 10 mM stock solution. The user should adapt this protocol based on their own solubility testing.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO), sterile filtered water, or absolute ethanol

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using the following formula:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 204.65 g/mol * (1000 mg / 1 g) = 2.0465 mg

  • Weigh the compound:

    • Carefully weigh out approximately 2.05 mg of this compound hydrochloride using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed compound into a sterile microcentrifuge tube.

    • Add 1 mL of the chosen solvent (e.g., DMSO) to the tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary, but the stability of the compound under these conditions should be considered.

  • Sterile Filtration (Optional but Recommended):

    • For cell-based assays or other sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage, 4°C may be acceptable, but stability should be verified.

Logical Relationship for Solvent Selection:

The choice of solvent is critical and depends on the downstream application. The following diagram illustrates the decision-making process for solvent selection.

G A Cell-based Assay? B Yes A->B C No A->C D Use DMSO (low concentration) or aqueous buffer B->D E Consider a wider range of solvents (e.g., Ethanol, Methanol) C->E

Figure 2: Decision tree for solvent selection.

Quality Control

To ensure the reliability of experimental results, it is recommended to perform the following quality control checks on your prepared stock solutions:

  • Visual Inspection: Check for any precipitation or color change before each use.

  • Concentration Verification: If possible, verify the concentration of the stock solution using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Functional Assay: Test a fresh aliquot of the stock solution in a well-established functional assay to confirm its biological activity.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical compounds.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Disclaimer: The information provided in these application notes is for guidance only. Researchers should conduct their own validation experiments to determine the optimal conditions for their specific applications.

Application Notes and Protocols for 5-(1H-Imidazol-4-yl)pentanoic acid in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1H-Imidazol-4-yl)pentanoic acid is a heterocyclic compound featuring an imidazole ring linked to a pentanoic acid chain. The imidazole moiety is a crucial pharmacophore found in numerous endogenous molecules and synthetic drugs, conferring a wide range of biological activities. The presence of both a proton-donating and a proton-accepting nitrogen atom in the imidazole ring, along with the carboxylic acid group, allows for diverse molecular interactions, making it a molecule of interest in drug discovery.

While specific and detailed research on this compound is limited in publicly available literature, its structural motifs suggest potential applications in several areas of drug discovery. The imidazole ring is a key component of histamine, and derivatives are known to interact with histamine receptors and adrenoceptors. The carboxylic acid moiety can participate in hydrogen bonding and salt formation, influencing pharmacokinetic properties and target binding.

These notes provide a generalized framework for exploring the potential of this compound in a research setting, based on the known activities of structurally related compounds.

Potential Therapeutic Areas and Mechanisms of Action

Based on its structural features, this compound could be investigated for its activity in the following areas:

  • Histamine Receptor Modulation: The 4-substituted imidazole core is a classic feature of histamine H3 receptor agonists.[1] These receptors are primarily located in the central nervous system and regulate the release of various neurotransmitters. Modulation of H3 receptors is a therapeutic strategy for neurological and psychiatric disorders.

  • Adrenergic Receptor Agonism: Structurally related compounds containing a 1H-imidazol-4-yl group have been shown to act as selective alpha(1A)-adrenoceptor agonists.[2] This receptor subtype is involved in smooth muscle contraction and is a target for conditions like benign prostatic hyperplasia.

  • Enzyme Inhibition: The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, and the carboxylic acid can interact with active site residues. This suggests potential inhibitory activity against various enzymes.

  • Antimicrobial Activity: Imidazole derivatives are known for their broad-spectrum antimicrobial properties.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the biological activity of this compound.

Protocol 1: Radioligand Binding Assay for Histamine H3 Receptor Affinity

This protocol determines the binding affinity of this compound to the histamine H3 receptor.

Materials:

  • This compound

  • Cell membranes expressing human histamine H3 receptors

  • [³H]-Nα-methylhistamine (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., high concentration of unlabeled histamine)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the cell membranes, [³H]-Nα-methylhistamine, and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate software.

Protocol 2: Functional Assay for Alpha(1A)-Adrenoceptor Agonism

This protocol assesses the functional activity of this compound at the alpha(1A)-adrenoceptor, for example, by measuring calcium mobilization in cells expressing the receptor.

Materials:

  • This compound

  • Cell line stably expressing the human alpha(1A)-adrenoceptor (e.g., HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Positive control agonist (e.g., phenylephrine)

  • Fluorescence plate reader

Procedure:

  • Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound and the positive control in assay buffer.

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add the test compound or positive control to the wells and immediately begin measuring the change in fluorescence over time.

  • Analyze the data to determine the EC50 value for the increase in intracellular calcium.

Data Presentation

Quantitative data from these and other assays should be summarized for clear comparison.

Table 1: Receptor Binding Affinities (Ki) of this compound

Receptor SubtypeKi (nM)
Histamine H3TBD
Alpha(1A)-AdrenoceptorTBD
Other targetsTBD

TBD: To be determined by experimental assays.

Table 2: Functional Agonist/Antagonist Activity (EC50/IC50) of this compound

AssayEC50 / IC50 (nM)
Alpha(1A)-Adrenoceptor Calcium MobilizationTBD
Other functional assaysTBD

TBD: To be determined by experimental assays.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways and a general experimental workflow for investigating the bioactivity of this compound.

G cluster_0 Potential Signaling Pathway for an Alpha(1A)-Adrenoceptor Agonist Compound This compound Receptor α1A-Adrenoceptor (GPCR) Compound->Receptor Binds to Gq Gq protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: Potential Gq-coupled signaling pathway for an alpha(1A)-adrenoceptor agonist.

G cluster_1 General Workflow for Bioactivity Screening Start Compound Synthesis/ Acquisition Binding Primary Screening: Receptor Binding Assays Start->Binding Data_Analysis Data Analysis & Hit Identification Binding->Data_Analysis Functional Secondary Screening: Functional Assays Selectivity Selectivity Profiling: Panel of Receptors/Enzymes Functional->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt Data_Analysis->Functional

Caption: A generalized experimental workflow for screening bioactive compounds.

Conclusion

While this compound is not extensively characterized in the scientific literature, its structural components suggest it is a viable candidate for investigation in drug discovery. The provided protocols and frameworks offer a starting point for researchers to explore its potential as a modulator of key biological targets. Further research is necessary to elucidate its specific mechanism of action, pharmacological profile, and therapeutic potential.

References

Protocol for the Scalable Production of 5-(1H-Imidazol-4-yl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, three-step chemical synthesis protocol for the scalable production of 5-(1H-Imidazol-4-yl)pentanoic acid. The synthesis commences with the alpha-bromination of ethyl 6-oxohexanoate, followed by the construction of the imidazole ring via condensation with formamidine, and concludes with the hydrolysis of the resulting ethyl ester. This protocol is designed to be a robust and scalable method for producing high-purity this compound for research and development purposes. Detailed experimental procedures, data presentation in tabular format, and process visualization with Graphviz diagrams are included to ensure clarity and reproducibility.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring an imidazole ring and a pentanoic acid side chain, makes it an interesting candidate for various biological targets. The scalable and reliable synthesis of this molecule is crucial for its further investigation and potential applications. The protocol outlined below describes a reproducible and efficient method for its preparation in a laboratory setting, with considerations for future scale-up.

Overall Synthesis Workflow

Synthesis_Workflow A Ethyl 6-oxohexanoate B Ethyl 2-bromo-6-oxohexanoate A->B Step 1: Alpha-Bromination C Ethyl 5-(1H-imidazol-4-yl)pentanoate B->C Step 2: Imidazole Formation D This compound C->D Step 3: Ester Hydrolysis

Caption: Overall three-step synthesis workflow for this compound.

Step 1: Synthesis of Ethyl 2-bromo-6-oxohexanoate

This step involves the alpha-bromination of the starting material, ethyl 6-oxohexanoate.

Experimental Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve ethyl 6-oxohexanoate (1 equiv.) in anhydrous diethyl ether (5 mL/g of starting material).

  • Bromination: Cool the solution to 0 °C in an ice bath. Add bromine (1.1 equiv.) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

  • Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to quench any remaining bromine, followed by a wash with brine (100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield ethyl 2-bromo-6-oxohexanoate as a colorless to pale yellow oil.

Quantitative Data:

ParameterValue
Starting MaterialEthyl 6-oxohexanoate
Molar Ratio (Substrate:Bromine)1 : 1.1
SolventAnhydrous Diethyl Ether
Reaction Temperature0 °C to Room Temperature
Reaction Time14-18 hours
Typical Yield 75-85%
Purity (by GC-MS) >95%

Analytical Data for Ethyl 2-bromo-6-oxohexanoate:

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 4.25 (q, J=7.1 Hz, 2H), 4.18 (t, J=6.5 Hz, 1H), 2.55 (t, J=7.2 Hz, 2H), 2.15 (s, 3H), 2.05-1.95 (m, 2H), 1.85-1.75 (m, 2H), 1.30 (t, J=7.1 Hz, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ 208.5, 169.8, 62.3, 45.1, 42.8, 32.5, 29.9, 19.8, 14.1.
Mass Spec (EI) m/z: 253/255 (M⁺), 207/209, 179, 151.

Step 2: Synthesis of Ethyl 5-(1H-imidazol-4-yl)pentanoate

This step involves the formation of the imidazole ring by reacting the α-bromo ketone with formamidine. This reaction is a scalable method for preparing 2,4-disubstituted imidazoles.[1]

Experimental Protocol:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of formamidine acetate (2.5 equiv.) and potassium bicarbonate (3 equiv.) in a mixture of tetrahydrofuran (THF) and water (4:1 v/v, 10 mL/g of α-bromo ketone).

  • Imidazole Formation: Heat the mixture to a vigorous reflux. Add a solution of ethyl 2-bromo-6-oxohexanoate (1 equiv.) in THF (2 mL/g) dropwise over 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue refluxing for an additional 2-4 hours. Monitor the reaction progress by TLC (dichloromethane:methanol, 9:1).

  • Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane with a gradient of 0-10% methanol) to afford ethyl 5-(1H-imidazol-4-yl)pentanoate as a viscous oil.

Quantitative Data:

ParameterValue
Starting MaterialEthyl 2-bromo-6-oxohexanoate
ReagentsFormamidine acetate, Potassium bicarbonate
SolventTHF/Water (4:1)
Reaction TemperatureReflux (~66 °C)
Reaction Time3-6 hours
Typical Yield 60-70%
Purity (by HPLC) >97%

Analytical Data for Ethyl 5-(1H-imidazol-4-yl)pentanoate:

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 7.58 (s, 1H), 6.85 (s, 1H), 4.12 (q, J=7.1 Hz, 2H), 2.65 (t, J=7.5 Hz, 2H), 2.32 (t, J=7.4 Hz, 2H), 1.75-1.65 (m, 4H), 1.25 (t, J=7.1 Hz, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ 173.8, 137.5, 134.8, 115.2, 60.4, 34.2, 28.6, 26.5, 25.1, 14.2.
Mass Spec (ESI+) m/z: 197.1 [M+H]⁺.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 5-(1H-imidazol-4-yl)pentanoate (1 equiv.) in a 2 M aqueous solution of sodium hydroxide (10 mL/g of ester).

  • Hydrolysis: Heat the mixture to reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC (dichloromethane:methanol, 9:1).

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully acidify to pH 5-6 with 2 M hydrochloric acid. The product will precipitate out of the solution. If no precipitate forms, concentrate the solution under reduced pressure. The crude solid is collected by filtration, washed with cold water, and then recrystallized from a mixture of water and ethanol to yield this compound as a white to off-white solid.

Quantitative Data:

ParameterValue
Starting MaterialEthyl 5-(1H-imidazol-4-yl)pentanoate
Reagent2 M Sodium Hydroxide
SolventWater
Reaction TemperatureReflux (~100 °C)
Reaction Time2-4 hours
Typical Yield 85-95%
Purity (by HPLC) >98%

Analytical Data for this compound:

TechniqueData
¹H NMR (D₂O, 400 MHz) δ 8.05 (s, 1H), 7.15 (s, 1H), 2.70 (t, J=7.5 Hz, 2H), 2.35 (t, J=7.4 Hz, 2H), 1.65-1.55 (m, 4H).
¹³C NMR (D₂O, 101 MHz) δ 179.5, 138.2, 135.1, 116.0, 35.1, 28.3, 26.0, 24.8.
Mass Spec (ESI+) m/z: 169.1 [M+H]⁺.
HPLC A reverse-phase HPLC method can be used for purity analysis. A suitable mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid.[2]

Scale-up Considerations

  • Step 1 (Bromination): The dropwise addition of bromine at low temperatures is crucial to control the exothermicity of the reaction. On a larger scale, efficient cooling and a well-controlled addition rate are critical for safety and to minimize the formation of byproducts. The use of a less volatile solvent than diethyl ether, such as dichloromethane or chloroform, might be considered, although this introduces other environmental and safety concerns.

  • Step 2 (Imidazole Formation): The reaction of α-haloketones with amidines is a robust and scalable method for imidazole synthesis.[1] The use of a mechanical stirrer is recommended for larger scale reactions to ensure efficient mixing of the biphasic system. The work-up procedure can be streamlined by using a continuous liquid-liquid extractor.

  • Step 3 (Hydrolysis): The neutralization step should be performed carefully to control the exotherm. On a larger scale, the product can be isolated by filtration, and the filtrate can be further extracted to maximize recovery. Recrystallization is an effective method for purification at scale.

Logical Relationship Diagram for Key Synthesis Steps

Key_Relationships cluster_0 Step 1: Alpha-Bromination cluster_1 Step 2: Imidazole Formation cluster_2 Step 3: Ester Hydrolysis A Ethyl 6-oxohexanoate (Starting Material) C Ethyl 2-bromo-6-oxohexanoate (Intermediate 1) A->C Reacts with B Bromine (Reagent) B->C to form D Ethyl 2-bromo-6-oxohexanoate (Intermediate 1) F Ethyl 5-(1H-imidazol-4-yl)pentanoate (Intermediate 2) D->F Reacts with E Formamidine (Reagent) E->F to form G Ethyl 5-(1H-imidazol-4-yl)pentanoate (Intermediate 2) I This compound (Final Product) G->I Hydrolyzed by H NaOH / H₂O (Reagent) H->I to yield

Caption: Logical relationships between reactants and products for each synthesis step.

Conclusion

This protocol provides a detailed and scalable method for the synthesis of this compound. The three-step approach is efficient and utilizes readily available starting materials and reagents. The provided analytical data and scale-up considerations will aid researchers in the successful production and purification of this compound for further scientific investigation.

References

Application Notes and Protocols for Bioassay of Imidazole-Based p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Notably, substituted imidazoles have been identified as potent inhibitors of various key enzymes, making them attractive candidates for drug development in therapeutic areas such as inflammation, cancer, and infectious diseases.[1] One of the critical targets for imidazole-based inhibitors is the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress, playing a crucial role in the biosynthesis of pro-inflammatory cytokines like TNF-α and IL-1β.[2][3] Inhibition of p38 MAPK is therefore a promising strategy for the treatment of chronic inflammatory diseases.[2]

These application notes provide a detailed protocol for an in vitro bioassay to screen and characterize imidazole-based inhibitors of p38α MAPK, the primary isoform involved in the inflammatory response. The protocol covers the experimental workflow, data analysis, and interpretation of results.

Signaling Pathway of p38 MAPK

The p38 MAPK pathway is a three-tiered kinase cascade.[4][5] External stimuli such as cytokines or environmental stress activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MAPKKs), specifically MKK3 and MKK6.[4][5] These MAPKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[5] Activated p38 MAPK can then phosphorylate a variety of downstream substrates, including other kinases and transcription factors, which leads to a cellular response.

p38_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cytokines_Stress Cytokines / Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) Cytokines_Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK P p38_MAPK p38 MAPK MAPKK->p38_MAPK P Downstream_Substrates Downstream Substrates (e.g., ATF-2, MAPKAPK2) p38_MAPK->Downstream_Substrates P Cellular_Response Cellular Response (e.g., Inflammation) Downstream_Substrates->Cellular_Response Imidazole_Inhibitor Imidazole-Based Inhibitor Imidazole_Inhibitor->p38_MAPK

Caption: p38 MAPK signaling pathway and the point of inhibition.

Experimental Protocols

This section details a non-radioactive, in vitro kinase assay to determine the inhibitory activity of imidazole-based compounds against p38α MAPK. The assay measures the phosphorylation of a substrate, such as ATF-2, by p38α MAPK.

Materials and Reagents
  • Recombinant human p38α MAPK (active)

  • Recombinant human ATF-2 (substrate)

  • Active MKK6 kinase (for p38 activation, if starting with inactive p38)

  • Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 μM ATP)

  • Imidazole-based test compounds

  • Positive control inhibitor (e.g., SB203580)

  • ATP solution

  • 96-well microplates

  • Plate reader capable of luminescence or fluorescence detection (depending on the assay kit)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Experimental Workflow for Inhibitor Screening

The general workflow for screening potential kinase inhibitors involves several key steps, from initial high-throughput screening to more detailed characterization of lead compounds.

experimental_workflow cluster_workflow Kinase Inhibitor Screening Workflow HTS High-Throughput Screening (HTS) Hit_Confirmation Hit Confirmation HTS->Hit_Confirmation IC50_Determination IC50 Determination Hit_Confirmation->IC50_Determination Selectivity_Profiling Selectivity Profiling IC50_Determination->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: General experimental workflow for kinase inhibitor screening.

Detailed Assay Protocol for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.[6][7][8]

  • Prepare Reagents :

    • Thaw all enzymes on ice.

    • Prepare the Kinase Assay Buffer.

    • Prepare a stock solution of the imidazole-based test compound and the positive control (e.g., SB203580) in DMSO.

    • Create a serial dilution of the test compounds and the positive control in the Kinase Assay Buffer. A typical starting concentration range for screening is 100 µM to 1 nM.

  • Enzyme and Substrate Preparation :

    • Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in the Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Assay Plate Setup :

    • Add 5 µL of the serially diluted test compounds, positive control, or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of the diluted p38α MAPK to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction :

    • Add 10 µL of the ATF-2 substrate and ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detect Kinase Activity :

    • Stop the reaction and measure the amount of ADP produced using a detection kit like the ADP-Glo™ Kinase Assay. This is a luminescent assay that correlates the amount of light produced with the amount of ADP generated, which is proportional to the kinase activity.

    • Follow the manufacturer's instructions for the addition of the ADP-Glo™ Reagent and the Kinase Detection Reagent.

    • Read the luminescence on a plate reader.

  • Data Analysis :

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[6]

Data Presentation

The quantitative data from the inhibition assays should be summarized in a clear and structured table for easy comparison of the potency of different imidazole-based compounds.

Compound IDTarget EnzymeIC50 (nM)[9]Selectivity (Fold vs. other kinases)
Compound Ap38α MAPK50100x vs. JNK1
Compound Bp38α MAPK403.57 ± 6.3550x vs. JNK1
Compound Cp38α MAPK7580x vs. JNK1
SB203580p38α MAPK222.44 ± 5.98>200x vs. JNK1

Logical Relationship in Inhibitor Screening

The process of identifying and characterizing an enzyme inhibitor follows a logical progression from a broad search to a detailed analysis of promising candidates.

inhibitor_screening_logic cluster_logic Inhibitor Screening Logic Primary_Screen Primary Screen (Single Concentration) Identify_Hits Identify 'Hits' Primary_Screen->Identify_Hits Dose_Response Dose-Response Assay Determine_Potency Determine Potency (IC50) Dose_Response->Determine_Potency Mechanism_of_Action Mechanism of Action Studies Characterize_Inhibition Characterize Inhibition (e.g., Competitive, Non-competitive) Mechanism_of_Action->Characterize_Inhibition Identify_Hits->Dose_Response Determine_Potency->Mechanism_of_Action

Caption: Logical flow of an enzyme inhibitor screening campaign.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(1H-Imidazol-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-(1H-Imidazol-4-yl)pentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a two-stage process. The first stage is the construction of the 4-substituted imidazole ring, followed by the introduction of the pentanoic acid side chain via N-alkylation. A widely used method for the imidazole ring formation is the reaction of an appropriate α-haloketone with formamide. The subsequent N-alkylation can be achieved using a halo-pentanoate ester, followed by hydrolysis to yield the final carboxylic acid.

Q2: What are the critical parameters to control during the imidazole ring formation step?

The formation of the imidazole ring from an α-haloketone and formamide is sensitive to temperature and reaction time. It is crucial to maintain the recommended reaction temperature to avoid the formation of side products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time for maximizing the yield of the desired 4-substituted imidazole intermediate.

Q3: How can I purify the final product, this compound?

The final product is an amino acid derivative and can be purified using acid-base extraction. The compound can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidifying the aqueous layer. Recrystallization from a suitable solvent system, such as water/ethanol, can be employed for further purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of 4-(5-ethoxycarbonylbutyl)-1H-imidazole Intermediate

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete reaction of the α-haloketone precursor.Monitor the reaction closely using TLC. If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.Increased conversion of starting material and higher yield of the imidazole intermediate.
Formation of side products due to high temperature.Ensure precise temperature control. If overheating is suspected, reduce the reaction temperature and prolong the reaction time.Minimized formation of byproducts and improved yield of the desired product.
Suboptimal stoichiometry of reactants.Use a slight excess of formamide to ensure complete conversion of the α-haloketone.Drive the reaction to completion and maximize the yield.
Problem 2: Incomplete Hydrolysis of Ethyl 5-(1H-Imidazol-4-yl)pentanoate

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Insufficient reaction time or temperature for hydrolysis.Monitor the hydrolysis by TLC. If the ester starting material is still present, extend the reflux time or cautiously increase the concentration of the base (e.g., NaOH or KOH).Complete conversion of the ester to the carboxylic acid, leading to a higher yield of the final product.
Inadequate amount of base for saponification.Ensure at least a stoichiometric amount of base is used. For potentially sluggish reactions, a slight excess (1.1-1.2 equivalents) can be beneficial.Complete saponification of the ester.
Problem 3: Difficulty in Isolating the Final Product After Acidification

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
The product remains dissolved in the aqueous solution.After acidification, cool the solution in an ice bath to promote precipitation. If the product is still in solution, consider concentrating the solution under reduced pressure before cooling. Salting out with NaCl may also aid precipitation.Improved precipitation and recovery of the final product.
Formation of an oil instead of a solid precipitate.If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, extract the oily product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain the crude product for further purification.Isolation of the product, which can then be purified by recrystallization or chromatography.

Experimental Protocols

Stage 1: Synthesis of Ethyl 6-chloro-5-oxohexanoate (α-haloketone precursor)

A detailed protocol for the synthesis of the α-haloketone precursor is a prerequisite for the imidazole ring formation. A plausible method involves the acylation of a suitable starting material followed by chlorination.

Stage 2: Synthesis of Ethyl 5-(1H-Imidazol-4-yl)pentanoate
  • Reaction: Ethyl 6-chloro-5-oxohexanoate (1 equivalent) is reacted with an excess of formamide (10-20 equivalents).

  • Procedure: The mixture is heated to 140-150 °C for 4-6 hours. The reaction progress is monitored by TLC. After completion, the excess formamide is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to give the crude product, which can be purified by column chromatography.

Stage 3: Synthesis of this compound
  • Reaction: Ethyl 5-(1H-Imidazol-4-yl)pentanoate (1 equivalent) is hydrolyzed using an aqueous solution of a strong base like NaOH or KOH (1.1 equivalents).

  • Procedure: The ester is dissolved in a mixture of ethanol and water, and the basic solution is added. The mixture is refluxed for 2-4 hours, with the reaction progress monitored by TLC. Upon completion, the ethanol is removed under reduced pressure. The aqueous solution is washed with an organic solvent to remove any unreacted ester. The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 5-6 with HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Imidazole Ring Formation cluster_stage2 Stage 2: Hydrolysis cluster_stage3 Stage 3: Purification start1 Ethyl 6-chloro-5-oxohexanoate + Formamide process1 Heating (140-150 °C) start1->process1 product1 Ethyl 5-(1H-Imidazol-4-yl)pentanoate process1->product1 start2 Ethyl 5-(1H-Imidazol-4-yl)pentanoate + NaOH(aq) product1->start2 Intermediate process2 Reflux start2->process2 product2 Sodium 5-(1H-Imidazol-4-yl)pentanoate process2->product2 start3 Sodium 5-(1H-Imidazol-4-yl)pentanoate product2->start3 process3 Acidification (HCl) start3->process3 product3 This compound process3->product3 process4 Filtration & Drying product3->process4 final_product Pure Product process4->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield of Final Product check_hydrolysis Check TLC for complete hydrolysis of ester start->check_hydrolysis incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis Ester spot present check_precipitation Check for product precipitation upon acidification check_hydrolysis->check_precipitation No ester spot extend_reflux Action: Extend reflux time / Increase base concentration incomplete_hydrolysis->extend_reflux no_precipitate No Precipitate check_precipitation->no_precipitate Product remains dissolved check_intermediate_yield Review yield of imidazole intermediate check_precipitation->check_intermediate_yield Precipitate forms concentrate_solution Action: Concentrate solution / Cool / Salt out no_precipitate->concentrate_solution low_intermediate_yield Low Intermediate Yield check_intermediate_yield->low_intermediate_yield Yield is low optimize_ring_formation Action: Optimize imidazole synthesis (temp, time) low_intermediate_yield->optimize_ring_formation

Technical Support Center: 5-(1H-Imidazol-4-yl)pentanoic acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-(1H-Imidazol-4-yl)pentanoic acid.

Frequently Asked Questions (FAQs)

Q1: My final product is a sticky oil or fails to crystallize. What should I do?

A1: This is a common issue, often due to the presence of residual solvents, salts, or other impurities that inhibit crystallization. The zwitterionic nature of this compound can also make crystallization challenging.

  • Troubleshooting Steps:

    • Ensure complete removal of volatile solvents: Dry the crude product thoroughly under high vacuum, possibly with gentle heating.

    • Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether, hexanes, or ethyl acetate).

    • Adjust pH: The solubility of your compound is highly pH-dependent. Carefully adjust the pH of an aqueous solution of your crude product to its isoelectric point (pI) to induce precipitation. The pI will be between the pKa of the carboxylic acid (around 4-5) and the pKa of the imidazole ring (around 6-7).

    • Recrystallization: If a solid is obtained, proceed with recrystallization from a suitable solvent system. Common choices for similar compounds include ethanol/water mixtures.

Q2: My yield is very low after purification. What are the potential causes?

A2: Low yield can result from incomplete reactions, product loss during workup and extraction, or overly aggressive purification steps.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Ensure the initial synthesis has gone to completion using analytical techniques like TLC or LC-MS.

    • Workup and Extraction: this compound can have significant water solubility, especially at high or low pH. Minimize the volume of aqueous solutions used during extraction and consider back-extracting the aqueous layers with a polar organic solvent like n-butanol.

    • Recrystallization: Avoid using excessive solvent during recrystallization. Cool the solution slowly to maximize crystal formation and recover product from the mother liquor if necessary.

    • Chromatography: If using column chromatography, ensure the chosen stationary and mobile phases are appropriate to prevent irreversible binding or co-elution with impurities.

Q3: I am seeing persistent impurities in my NMR/LC-MS. What are they likely to be?

A3: Based on common synthetic routes, such as the alkylation of diethyl malonate with a 4-(halomethyl)imidazole derivative, likely impurities include:

  • Starting Materials: Unreacted 4-(chloromethyl)-1H-imidazole or diethyl malonate.

  • Intermediates: Incomplete hydrolysis of the diethyl ester intermediate.

  • Byproducts: Di-alkylation of diethyl malonate or N-alkylation on the imidazole ring.

Refer to the impurity profile table below for more details.

Troubleshooting Guides

Guide 1: Recrystallization Issues

This guide addresses common problems encountered during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Product oils out upon cooling. - The solvent is too non-polar.- Cooling is too rapid.- High impurity load.- Add a more polar co-solvent (e.g., water to an ethanol solution).- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a preliminary purification step like a charcoal treatment or a quick filtration through a silica plug.
No crystals form upon cooling. - The solution is not saturated (too much solvent).- The compound is highly soluble in the chosen solvent.- Reduce the solvent volume by evaporation.- Add an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod at the solvent-air interface.- Add a seed crystal of the pure compound.
Poor recovery of the product. - The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Cool the crystallization mixture in an ice-salt bath to minimize solubility.- Minimize the volume of cold solvent used to wash the crystals.- Heat the filtration funnel and receiving flask to prevent premature crystallization. Use a slight excess of hot solvent and concentrate the filtrate before cooling.
Guide 2: Column Chromatography Challenges

Due to its polar and zwitterionic nature, purifying this compound by standard silica gel chromatography can be challenging.

Problem Possible Cause(s) Suggested Solution(s)
Product streaks or does not elute from a silica gel column. - Strong polar interactions between the zwitterionic compound and the acidic silica gel.- Use a modified mobile phase containing a small percentage of a polar solvent like methanol and an acid (e.g., acetic acid) or a base (e.g., triethylamine or ammonia) to suppress ionization.- Consider using reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or TFA.- Ion-exchange chromatography is a highly effective method for purifying zwitterionic compounds.
Co-elution of impurities. - Similar polarity between the product and impurities.- Optimize the solvent system for better separation. For silica, a gradient elution from a less polar to a more polar solvent system may be effective.- For reverse-phase, adjust the pH of the mobile phase to alter the ionization state and retention of the product and impurities differently.

Potential Impurity Profile

The following table summarizes potential impurities based on a common synthetic route involving the alkylation of diethyl malonate.

Impurity Structure Source Impact on Purification
4-(Chloromethyl)-1H-imidazoleImidazole ring with a -CH₂Cl groupUnreacted starting materialCan be basic and may interfere with crystallization.
Diethyl malonateCH₂(COOEt)₂Unreacted starting materialNon-polar, typically easily removed by extraction or chromatography.
Diethyl 2-(1H-imidazol-4-ylmethyl)malonateProduct before hydrolysisIncomplete hydrolysis of the ester groupsLess polar than the final product; can be separated by chromatography.
Diethyl 2,2-bis((1H-imidazol-4-yl)methyl)malonateN/ADi-alkylation of diethyl malonateA more polar byproduct that may be difficult to separate from the desired product.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, and mixtures thereof) to find a system where the compound is sparingly soluble at room temperature but fully soluble upon heating. An ethanol/water mixture is a good starting point.

  • Dissolution: In a flask, add the minimum amount of the hot solvent system to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Ion-Exchange Chromatography (Cation Exchange)
  • Resin Preparation: Use a strong cation exchange resin (e.g., Dowex 50W). Wash the resin sequentially with water, HCl, water (until neutral), NaOH, and finally water (until neutral).

  • Sample Loading: Dissolve the crude product in a minimal amount of acidic water (pH ~3-4) and load it onto the prepared column.

  • Washing: Wash the column with deionized water to remove any non-basic or neutral impurities.

  • Elution: Elute the bound product using an aqueous ammonia solution (e.g., 2 M).

  • Isolation: Collect the fractions containing the product (monitor by TLC or UV-Vis) and remove the ammonia and water under reduced pressure to yield the purified product.

Visualizations

Purification_Troubleshooting_Workflow Purification Troubleshooting Workflow start Crude Product oily_or_solid Is the product an oil or a solid? start->oily_or_solid triturate Triturate with non-polar solvent oily_or_solid->triturate Oil recrystallize Attempt Recrystallization oily_or_solid->recrystallize Solid adjust_ph Adjust pH to pI for precipitation triturate->adjust_ph purity_check Check Purity (NMR, LC-MS) recrystallize->purity_check pure Pure Product purity_check->pure Yes impure Impurities Present purity_check->impure No chromatography Consider Chromatography impure->chromatography ion_exchange Ion-Exchange Chromatography chromatography->ion_exchange reverse_phase Reverse-Phase HPLC chromatography->reverse_phase ion_exchange->pure reverse_phase->pure adjust_ph->recrystallize

Caption: A decision-making workflow for troubleshooting the purification of this compound.

Impurity_Pathway Potential Impurity Generation Pathway cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products & Impurities malonate Diethyl Malonate alkylation Alkylation malonate->alkylation imidazole_halide 4-(Chloromethyl)-1H-imidazole imidazole_halide->alkylation hydrolysis Hydrolysis & Decarboxylation alkylation->hydrolysis unreacted_malonate Unreacted Diethyl Malonate alkylation->unreacted_malonate Incomplete Reaction unreacted_imidazole Unreacted Imidazole Halide alkylation->unreacted_imidazole Incomplete Reaction intermediate Ester Intermediate alkylation->intermediate To Hydrolysis dialkylation Dialkylation Byproduct alkylation->dialkylation Side Reaction product This compound hydrolysis->product intermediate->product Incomplete Hydrolysis

Caption: A diagram illustrating the potential points of impurity introduction during a typical synthesis of this compound.

"solubility issues of 5-(1H-Imidazol-4-yl)pentanoic acid in biological buffers"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(1H-Imidazol-4-yl)pentanoic acid, focusing on its solubility in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in biological buffers a concern?

A1: this compound is a small molecule containing both a carboxylic acid and an imidazole functional group. This structure makes it a zwitterionic compound, meaning it can carry both a positive and a negative charge, significantly influencing its solubility. Understanding its solubility in biological buffers is crucial for in vitro and in vivo studies to ensure accurate and reproducible experimental results.

Q2: What are the key factors affecting the solubility of this compound?

A2: The primary factors influencing the solubility of this zwitterionic compound are:

  • pH of the buffer: The ionization state of the carboxylic acid and imidazole groups is pH-dependent, which directly impacts solubility.

  • Buffer composition and ionic strength: Different buffer salts can interact with the compound, affecting its solubility.

  • Temperature: Solubility of solids in liquids is generally temperature-dependent.

Q3: How does the pH of the biological buffer affect the solubility of this compound?

A3: As a zwitterionic compound, this compound has two pKa values: one for the carboxylic acid group (pKa₁) and one for the imidazole group (pKa₂).

  • At a pH below pKa₁, the compound will be predominantly positively charged.

  • At a pH above pKa₂, it will be predominantly negatively charged.

  • At a pH between pKa₁ and pKa₂, the zwitterionic form (net neutral charge) will be most prevalent. The solubility is typically lowest at the isoelectric point (pI), which is the pH at which the net charge is zero, and increases as the pH moves away from the pI.

Q4: What are the predicted pKa values for this compound?

Functional GroupPredicted pKa
Carboxylic Acid (pKa₁)~4.5
Imidazole (pKa₂)~6.8

Note: These are estimated values and should be confirmed experimentally.

Troubleshooting Guides

Issue 1: Low or inconsistent solubility in Phosphate-Buffered Saline (PBS) at pH 7.4.

Possible Causes and Solutions:

CauseTroubleshooting Step
pH is near the isoelectric point (pI): The pI of the compound is likely close to neutral pH, leading to minimal solubility.1. Adjust the pH of the PBS buffer away from the pI. For increased solubility, try preparing the solution at a pH of 2-3 units below the lower pKa or 2-3 units above the higher pKa.2. Consider using a different buffer system if the experimental pH cannot be altered.
Common ion effect: High phosphate concentrations in PBS might suppress the dissolution of the compound.1. Try diluting the PBS buffer to a lower concentration.2. Switch to a non-phosphate buffer system like TRIS or HEPES.
Compound has precipitated out of solution: The compound may have initially dissolved but then precipitated over time.1. Visually inspect the solution for any precipitate.2. Centrifuge a sample of the solution to check for a pellet.3. If precipitation is observed, consider preparing fresh solutions immediately before use or adjusting the formulation (see Issue 3).
Issue 2: Difficulty dissolving the compound in the desired buffer.

Possible Causes and Solutions:

CauseTroubleshooting Step
Insufficient mixing or time: The compound may require more energy and time to dissolve.1. Increase the agitation speed or use a vortex mixer.2. Gently heat the solution while stirring (monitor for degradation).3. Allow for a longer dissolution time (e.g., 24-48 hours), ensuring the container is sealed to prevent evaporation.
Compound is in a less soluble crystalline form: The solid-state properties of the compound can affect its dissolution rate.1. If possible, try using an amorphous form of the compound, which is generally more soluble.
Incorrect weighing or buffer preparation: Errors in the amount of compound or buffer components can lead to apparent solubility issues.1. Double-check all calculations and measurements.2. Ensure the pH of the buffer is correct after all components have been added.
Issue 3: Need to increase the solubility of the compound for an experiment.

Strategies for Solubility Enhancement:

StrategyDescription
pH Adjustment: As detailed above, moving the pH away from the isoelectric point is the most effective strategy for ionizable compounds.
Co-solvents: Adding a small percentage (e.g., 1-10%) of a water-miscible organic solvent like DMSO, ethanol, or PEG 400 can help to increase solubility. However, the effect of the co-solvent on the experimental system must be evaluated.
Use of Excipients: Surfactants (e.g., Tween® 80) or cyclodextrins can be used to encapsulate the compound and increase its apparent solubility. Compatibility with the assay is essential.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol is a standard method for determining the thermodynamic solubility of a compound in a specific buffer.

Materials:

  • This compound (solid)

  • Biological buffer of interest (e.g., PBS, TRIS)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the biological buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After the incubation period, let the vials stand to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Centrifuge the aliquot at high speed to pellet any remaining undissolved solid.

  • Carefully remove the supernatant and dilute it with the appropriate solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

  • The solubility is the concentration of the compound in the saturated solution.

Visualizations

G cluster_ionization pH-Dependent Ionization of this compound Cationic Cationic Form (pH < pKa1) Zwitterionic Zwitterionic Form (pKa1 < pH < pKa2) Cationic->Zwitterionic +OH- Anionic Anionic Form (pH > pKa2) Zwitterionic->Anionic +OH-

Caption: Ionization states of this compound at different pH ranges.

G cluster_workflow Troubleshooting Workflow for Solubility Issues Start Low/Inconsistent Solubility Observed Check_pH Is the buffer pH near the predicted pI? Start->Check_pH Adjust_pH Adjust buffer pH away from pI Check_pH->Adjust_pH Yes Check_Precipitation Visually inspect for precipitate Check_pH->Check_Precipitation No End Solubility Issue Resolved Adjust_pH->End Fresh_Solution Prepare fresh solution before use Check_Precipitation->Fresh_Solution Yes Optimize_Dissolution Optimize dissolution conditions (time, agitation, temperature) Check_Precipitation->Optimize_Dissolution No Fresh_Solution->End Consider_Formulation Consider formulation strategies (co-solvents, excipients) Optimize_Dissolution->Consider_Formulation Consider_Formulation->End

Caption: A step-by-step workflow for troubleshooting solubility problems.

"stability of 5-(1H-Imidazol-4-yl)pentanoic acid in aqueous solution"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-(1H-Imidazol-4-yl)pentanoic acid. This resource provides troubleshooting guidance and frequently asked questions regarding the stability of this compound in aqueous solutions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues for this compound in aqueous solution?

  • Hydrolysis: The amide bonds within the imidazole ring could be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

  • Oxidation: The imidazole ring can be prone to oxidation, which may be accelerated by the presence of oxygen, metal ions, or exposure to light.[1][2]

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, leading to degradation.[1][2]

  • Decarboxylation: While generally requiring high temperatures, the carboxylic acid group could undergo decarboxylation under certain conditions.

Q2: I am observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?

A decrease in concentration can be attributed to several factors:

  • Chemical Degradation: As mentioned in Q1, the compound may be degrading due to hydrolysis, oxidation, or photodegradation.

  • Adsorption: The compound might be adsorbing to the surface of your storage container, especially if it is plastic.

  • Precipitation: Changes in pH or temperature could lead to the compound precipitating out of solution, especially if the solution is close to saturation.

To troubleshoot, we recommend performing a systematic stability study as outlined in the troubleshooting guide below.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

To minimize degradation, aqueous solutions should ideally be:

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.

  • Protected from light: Use amber vials or store in the dark.

  • pH controlled: Buffering the solution to a neutral pH (around 7) may help to minimize acid or base-catalyzed hydrolysis.

  • Inert atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidation.

Troubleshooting Guide

Issue: Unexpected or variable results in bioassays.

This could be due to the degradation of your compound, leading to a lower effective concentration and the presence of potentially interfering degradation products.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Use a freshly prepared solution of this compound as a control.

    • Analyze your stock solution using a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine its purity and concentration.

  • Assess Stability Under Experimental Conditions:

    • Incubate a solution of the compound under the same conditions as your bioassay (e.g., temperature, media, light exposure) for the duration of the experiment.

    • Analyze the incubated solution for any degradation.

Issue: Appearance of new peaks in my chromatogram during analysis.

The appearance of new peaks is a strong indicator of degradation.

Troubleshooting Steps:

  • Characterize Degradation Products:

    • Use LC-MS to obtain the mass of the new peaks, which can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

    • If possible, isolate the degradation products for structural elucidation by NMR.

  • Perform Forced Degradation Studies:

    • Expose the compound to stress conditions (e.g., high/low pH, hydrogen peroxide, heat, UV light) to intentionally induce degradation. This can help to identify potential degradation products and pathways.[1][2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general method for monitoring the stability of this compound. Method optimization will be required.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • HPLC system with UV or MS detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Method:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Chromatographic Conditions (Example):

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detector wavelength: 210 nm (or as determined by UV scan)

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration (e.g., 1 mg/mL).

    • For stability testing, dilute the stock solution in the aqueous buffer of interest to the desired concentration.

  • Analysis:

    • Inject a sample of the solution at the initial time point (t=0).

    • Store the solution under the desired test conditions (e.g., specific pH, temperature, light exposure).

    • Inject samples at subsequent time points and monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.

Quantitative Data Summary

As specific quantitative stability data for this compound is not available, the following table provides a template for how to present such data once it is generated from stability studies.

Table 1: Stability of this compound in Aqueous Solution under Different Conditions

ConditionTime (hours)% Remaining of Initial ConcentrationAppearance of Degradation Products (Peak Area %)
pH 3 (40°C) 01000
24
48
pH 7 (40°C) 01000
24
48
pH 10 (40°C) 01000
24
48
3% H₂O₂ (25°C) 01000
2
6
UV Light (254 nm, 25°C) 01000
2
6

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_working Dilute in Aqueous Buffer (e.g., pH 3, 7, 10) prep_stock->prep_working cond_ph pH Stress (Acidic, Neutral, Basic) cond_ox Oxidative Stress (e.g., H₂O₂) cond_photo Photolytic Stress (UV/Vis Light) analysis_t0 t=0 Analysis (HPLC/LC-MS) prep_working->analysis_t0 analysis_tn Time Point Analysis (e.g., 2, 6, 24, 48h) cond_ph->analysis_tn cond_ox->analysis_tn cond_photo->analysis_tn analysis_t0->analysis_tn data_analysis Data Analysis (% Remaining, Degradant Profiling) analysis_tn->data_analysis

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_prod Ring-Opened Products parent->hydrolysis_prod H₂O / H⁺ or OH⁻ oxidation_prod N-Oxides / Hydroxylated Imidazole parent->oxidation_prod [O] photo_prod Various Photoproducts parent->photo_prod hν (UV/Vis)

Caption: Potential degradation pathways.

References

Technical Support Center: Synthesis of Imidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazole carboxylic acids.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of imidazole carboxylic acids, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Imidazole Carboxylic Acid

Q: My reaction has resulted in a low yield or no product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in imidazole carboxylic acid synthesis can stem from several factors, ranging from reaction conditions to the stability of the product itself. Here are the primary areas to investigate:

  • Decarboxylation of the Product: Imidazole carboxylic acids, particularly at the C2 and C4/C5 positions, are susceptible to decarboxylation, especially at elevated temperatures.[1][2]

    • Solution: Carefully control the reaction temperature. If the synthesis requires heat, try to use the lowest effective temperature. During workup, avoid high temperatures when removing solvents; use reduced pressure at room temperature instead.[1] For syntheses starting from dicarboxylic acids, the choice of solvent can influence selective monodecarboxylation, yielding different isomers.[2]

  • Incomplete Hydrolysis of Ester Precursors: Many syntheses involve the hydrolysis of an imidazole ester to the corresponding carboxylic acid.

    • Solution: Ensure complete hydrolysis by using a sufficient excess of base (e.g., KOH or NaOH) and allowing adequate reaction time.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Sub-optimal pH for Product Isolation: The imidazole ring is amphoteric, meaning the carboxylic acid product can be soluble in both acidic and basic aqueous solutions.

    • Solution: Carefully adjust the pH of the reaction mixture during workup to the isoelectric point of the specific imidazole carboxylic acid to ensure maximum precipitation. This is typically in the pH range of 2-6.[4]

  • Aza-Michael Addition Side Reaction: If using α,β-unsaturated reagents (e.g., cinnamoyl chloride), the imidazole nitrogen can act as a nucleophile, leading to an Aza-Michael addition side product instead of the desired reaction at the carboxyl group.

    • Solution: Consider alternative activating agents for the carboxylic acid that do not contain an α,β-unsaturated system. Alternatively, reaction conditions can sometimes be optimized to favor the desired reaction.

Issue 2: Presence of an Unexpected Side Product

Q: I have isolated my product, but spectroscopic analysis (NMR, Mass Spec) indicates the presence of a significant impurity. What could this be and how can I avoid it?

A: The most common side product is the decarboxylated imidazole. However, other unexpected products can also form depending on the synthetic route.

  • Decarboxylated Imidazole: As mentioned, decarboxylation is a common side reaction. The impurity will have a molecular weight that is 44 g/mol less than the desired product.

    • Identification: The absence of the carboxylic acid proton in ¹H NMR and the corresponding carboxyl carbon in ¹³C NMR, along with the mass difference in MS, are clear indicators.

    • Prevention: See the solutions for "Low or No Yield" related to temperature control.

  • Isomeric Products: In the case of selective decarboxylation of a dicarboxylic acid, a mixture of isomers can be formed. For example, the decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid can yield either 1-methyl-4-imidazolecarboxylic acid or 1-methyl-5-imidazolecarboxylic acid depending on the solvent.[2]

    • Prevention and Control: The choice of solvent is critical. For instance, heating in acetic anhydride favors the 5-carboxylic acid, while N,N-dimethylformamide favors the 4-carboxylic acid.[2]

  • Aza-Michael Adduct: If your synthesis involves α,β-unsaturated carbonyl compounds, the unexpected product could be the result of the imidazole ring nitrogen attacking the double bond.

    • Identification: The presence of signals corresponding to the added alkyl chain in ¹H and ¹³C NMR and a corresponding increase in the molecular weight will confirm this side product.

    • Prevention: Employing alternative synthetic routes that avoid these reagents is the most effective solution.

Issue 3: Difficulty in Purifying the Imidazole Carboxylic Acid

Q: I am struggling to purify my imidazole carboxylic acid from starting materials or side products. What purification strategies are effective?

A: Purification can be challenging due to the amphoteric nature and often high polarity of these compounds.

  • Recrystallization: This is often the most effective method for solid imidazole carboxylic acids.

    • Solvent Selection: Common solvents include water, ethanol, or mixtures thereof. The choice of solvent will depend on the specific solubility profile of your compound and impurities.

  • Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.

    • Procedure: Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH solution). The imidazole carboxylic acid will move to the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure product, which can then be filtered.

  • Chromatography:

    • Reverse-Phase HPLC: This is a powerful technique for both analysis and purification of imidazole carboxylic acids and their impurities. A C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid, is a good starting point.[5][6]

    • Ion-Exchange Chromatography: This can be effective for separating the acidic product from non-ionic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of imidazole carboxylic acids?

A1: The most prevalent side reaction is decarboxylation, which is the loss of CO₂ from the carboxylic acid group.[1][2] This is often induced by heat and can lead to significantly lower yields of the desired product. The resulting side product is the corresponding imidazole without the carboxylic acid functionality.

Q2: How can I minimize decarboxylation during my synthesis?

A2: To minimize decarboxylation, it is crucial to maintain careful control over the reaction temperature. Use the lowest possible temperature necessary for the reaction to proceed. During the workup, avoid heating to concentrate the solution; instead, use a rotary evaporator under reduced pressure at room temperature.[1]

Q3: I am synthesizing an imidazole carboxylic acid via the hydrolysis of an ethyl ester. What are the key parameters to ensure a high yield?

A3: For a successful hydrolysis, ensure you are using a sufficient excess of a strong base like potassium hydroxide or sodium hydroxide.[3] The reaction should be monitored by TLC or HPLC to ensure it has gone to completion before proceeding with the workup. Incomplete hydrolysis will result in a mixture of the ester and the carboxylic acid, complicating purification.

Q4: My synthesis involves the use of cinnamoyl chloride, and I am getting a complex mixture of products. What could be happening?

A4: When using α,β-unsaturated acyl chlorides like cinnamoyl chloride, the imidazole nitrogen can compete with the desired reaction pathway and undergo an Aza-Michael addition to the carbon-carbon double bond. This leads to the formation of N-substituted imidazole derivatives as side products. To avoid this, consider using a saturated acyl chloride or a different coupling reagent.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of reaction conditions on product yield and side product formation.

Table 1: Solvent Effect on the Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid [2]

SolventTemperature (°C)ProductYield (%)
Acetic Anhydride1001-Methyl-5-imidazolecarboxylic acid99
Propionic AnhydrideReflux1-Methyl-5-imidazolecarboxylic acid~64
N,N-DimethylformamideReflux1-Methyl-4-imidazolecarboxylic acid~40
N,N-DimethylacetamideReflux1-Methyl-4-imidazolecarboxylic acid~35
N-MethylpyrrolidoneReflux1-Methyl-4-imidazolecarboxylic acid~50

Experimental Protocols

Protocol 1: Synthesis of 1H-Imidazole-2-carboxylic Acid from Imidazole-2-carboxaldehyde [1]

This protocol describes the oxidation of imidazole-2-carboxaldehyde to 1H-imidazole-2-carboxylic acid.

Materials:

  • Imidazole-2-carboxaldehyde

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve imidazole-2-carboxaldehyde (2.88 g, 0.030 mol) in water (10 ml) in a round-bottom flask with a stir bar.

  • Slowly add 30% aqueous H₂O₂ solution (10 g) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 72 hours.

  • After 72 hours, remove the water in vacuo at room temperature to obtain a white crystalline solid.

  • Wash the solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.

  • Dry the resulting white solid to obtain 1H-imidazole-2-carboxylic acid.

Troubleshooting:

  • Low Yield: Ensure the H₂O₂ is fresh and has the correct concentration. The reaction is slow, so ensure the full 72-hour reaction time is allowed.

  • Presence of Decarboxylated Product: Avoid any heating during the workup, as this can cause decarboxylation. The removal of water should be done under reduced pressure at ambient temperature.[1]

Protocol 2: Synthesis of 1H-Imidazole-4-carboxylic Acid via Hydrolysis of Ethyl Imidazole-4-carboxylate [3]

This protocol details the base-catalyzed hydrolysis of an imidazole ester.

Materials:

  • Ethyl imidazole-4-carboxylate

  • Potassium hydroxide (KOH) solution

  • Sulfuric acid (H₂SO₄) solution

  • Recrystallization solvent (e.g., water or ethanol)

Procedure:

  • Prepare a potassium hydroxide solution. A mass ratio of ethyl imidazole-4-carboxylate to a 1-2% KOH solution of approximately 1:2.2 to 1:2.5 is recommended.

  • Mix the ethyl imidazole-4-carboxylate with the KOH solution and stir at a controlled temperature (e.g., 25-30 °C).

  • Monitor the reaction by TLC until all the starting ester has been consumed.

  • Once the reaction is complete, slowly add sulfuric acid solution to the reaction mixture to adjust the pH to approximately 1-2.

  • The crude 1H-imidazole-4-carboxylic acid will precipitate out of the solution.

  • Filter the crude product and recrystallize it from a suitable solvent to obtain the pure product.

Troubleshooting:

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the concentration of the KOH solution or the reaction temperature slightly, while being mindful of potential side reactions.

  • Product Remains in Solution: Ensure the pH is sufficiently acidic to cause precipitation. The isoelectric point of the specific imidazole carboxylic acid should be targeted.

Visualizations

experimental_workflow_oxidation start Start: Imidazole-2-carboxaldehyde in Water add_h2o2 Add 30% H2O2 (dropwise, room temp) start->add_h2o2 stir Stir at Room Temperature (72 hours) add_h2o2->stir remove_water Remove Water (in vacuo, room temp) stir->remove_water wash Wash with Diethyl Ether/Water remove_water->wash end End: 1H-Imidazole-2-carboxylic Acid wash->end

Caption: Experimental workflow for the oxidation of imidazole-2-carboxaldehyde.

troubleshooting_decarboxylation low_yield Low Yield of Imidazole Carboxylic Acid check_temp Was the reaction or workup heated? low_yield->check_temp decarboxylation Potential Cause: Decarboxylation check_temp->decarboxylation Yes other_causes Consider other causes: - Incomplete reaction - pH of isolation check_temp->other_causes No solution Solution: - Lower reaction temperature - Use vacuum concentration at RT decarboxylation->solution

Caption: Troubleshooting logic for low product yield due to decarboxylation.

References

Technical Support Center: Optimizing Imidazole Acylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of imidazoles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-acylation of imidazoles?

A1: The primary methods for N-acylation of imidazoles involve the use of acylating agents such as acyl chlorides, acid anhydrides, and ketenes. Another effective method is the use of carboxylic acids activated by N,N'-Carbonyldiimidazole (CDI). The choice of method often depends on the substrate's sensitivity, the desired purity of the product, and the scale of the reaction. For instance, using ketenes can be advantageous as it avoids the formation of byproduct acids.[1] 1-acylimidazoles are powerful acylating agents that release imidazole as a byproduct, which is less harsh than the hydrochloric or acetic acid released when using acetyl chloride or acetic anhydride, respectively.[1]

Q2: My N-acylimidazole product is decomposing during workup and purification. What is the likely cause and how can I prevent it?

A2: N-acylimidazoles are known to be hydrolytically unstable, especially in the presence of moisture or nucleophilic solvents.[2] Hydrolysis will revert the product back to the starting imidazole and the corresponding carboxylic acid. To minimize decomposition, it is crucial to work under anhydrous conditions and use aprotic solvents for both the reaction and the workup.[3] Purification via silica gel chromatography can also be problematic due to the acidic nature of silica and the presence of bound water, which can promote hydrolysis. If chromatography is necessary, consider using a non-nucleophilic solvent system and ensure the silica gel is thoroughly dried. In some cases, it may be preferable to use the crude N-acylimidazole in the subsequent step without purification.

Q3: What are common side reactions in imidazole acylation and how can they be minimized?

A3: A significant side reaction to be aware of is the ring-splitting of the imidazole nucleus, which can occur under the influence of certain acylating agents and alkaline conditions.[1] For example, the Schotten-Baumann reaction conditions can lead to the fission of the imidazole ring.[1] To avoid this, carefully control the reaction conditions, particularly the basicity and the reactivity of the acylating agent. Another potential issue, especially when using CDI, is the reaction of excess CDI with the desired product or other nucleophiles present in the reaction mixture. This can be mitigated by careful control of stoichiometry or by removing excess CDI before proceeding with subsequent steps.[4][5]

Q4: Can imidazole itself act as a catalyst in acylation reactions?

A4: Yes, imidazole is known to catalyze acyl transfer reactions.[6] It can act as a nucleophilic catalyst by attacking the acylating agent to form a reactive N-acylimidazolium intermediate, which then readily transfers the acyl group to the desired nucleophile.[7][8] This catalytic activity is a key principle in many organic reactions.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Hydrolysis of the N-acylimidazole product Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. During workup, avoid aqueous washes if possible or use brine and dry the organic layer thoroughly with a suitable drying agent (e.g., Na2SO4, MgSO4).
Poor reactivity of the acylating agent Increase the reaction temperature.[9] Consider using a more reactive acylating agent (e.g., acyl chloride instead of an anhydride). The addition of a catalyst, such as N-methylimidazole or an acid catalyst in CDI-mediated reactions, can enhance the reaction rate.[10][11]
Incomplete reaction in CDI-mediated acylation The presence of alkali salts of the carboxylic acid can hinder the reaction. Adding a proton source, such as triflic acid or imidazolium triflate, can catalyze the formation of the acyl imidazolide.[10] Sparging the reaction with CO2 can also be effective.[10]
Steric hindrance If either the imidazole or the acylating agent is sterically hindered, longer reaction times or higher temperatures may be required.[12] In some cases, a less hindered acylating agent may be necessary.
Ring-splitting of the imidazole Avoid strongly basic conditions. If using a base, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often a good choice.[13]
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Product decomposition on silica gel Minimize contact time with the silica gel. Use a less polar eluent system to speed up elution. Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent). Alternatively, explore other purification methods such as crystallization or distillation if the product is stable enough.
Co-elution with starting materials or byproducts Optimize the eluent system for column chromatography. If the product is a salt (e.g., imidazolium chloride), it may be removed by washing with a suitable solvent in which the product is insoluble. Excess imidazole can sometimes be removed by precipitation with a non-polar solvent like cyclohexane.
Formation of hard-to-remove byproducts Re-evaluate the reaction conditions to minimize side reactions. For CDI-mediated reactions, ensuring complete conversion of the carboxylic acid to the acyl imidazolide before adding the next reagent can prevent the formation of unwanted byproducts.[4]

Experimental Protocols

General Protocol for N-Acetylation of Imidazole using Acetic Anhydride

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere, dissolve imidazole (1 equivalent) in an anhydrous solvent such as dichloromethane (CH2Cl2) or N,N-dimethylformamide (DMF).[14]

  • Reaction: Cool the solution in an ice bath. Add acetic anhydride (1.0-1.2 equivalents) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully quench any excess acetic anhydride with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by crystallization or column chromatography on silica gel using a non-protic eluent system.

General Protocol for Imidazole Acylation using N,N'-Carbonyldiimidazole (CDI)

This protocol is a general guideline for the activation of a carboxylic acid with CDI followed by reaction with imidazole.

  • Activation: Under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (CH2Cl2)). Add N,N'-Carbonyldiimidazole (CDI) (1.0-1.1 equivalents) portion-wise. Stir the mixture at room temperature until the evolution of CO2 ceases (typically 30-60 minutes).

  • Reaction: To the activated carboxylic acid solution, add imidazole (1 equivalent) and continue stirring at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, the reaction mixture can often be used directly in the next step. If purification is required, remove the solvent under reduced pressure. The resulting residue can be purified by crystallization or chromatography. Imidazole hydrochloride, a common byproduct, can be removed by an aqueous wash.

Data Presentation

Table 1: Comparison of Solvents for Imidazole Acylation

SolventDielectric ConstantTypical Reaction ConditionsNotes
Dichloromethane (CH2Cl2)9.1Room temperatureGood for dissolving many organic compounds, volatile and easy to remove.
Tetrahydrofuran (THF)7.5Room temperature to refluxAprotic and can dissolve a wide range of substrates.
N,N-Dimethylformamide (DMF)36.7Room temperature to elevated temperaturesHigh boiling point, useful for less reactive substrates requiring heat. Can be difficult to remove completely.
Acetonitrile (MeCN)37.5Room temperature to refluxPolar aprotic solvent, miscible with water.
Toluene2.4RefluxNon-polar, can be used for azeotropic removal of water.

Table 2: Influence of Temperature on Imidazole Acylation Yield

Note: The following data is illustrative and the optimal temperature will vary depending on the specific reactants and conditions.

Acylating AgentSubstrateTemperature (°C)Reaction Time (h)Yield (%)Reference
Acetic AnhydrideHydroxy Compound450.1-0.2>95[11]
Acetic AcidThioglycoside80-118VariesVaries[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Imidazole Substrate and Acylating Agent glassware Oven-Dry Glassware start->glassware 1. solvent Use Anhydrous Solvent glassware->solvent 2. dissolve Dissolve Imidazole under Inert Atmosphere solvent->dissolve add_reagent Add Acylating Agent (e.g., dropwise at 0°C) dissolve->add_reagent 3. monitor Monitor Reaction (TLC, LC-MS) add_reagent->monitor 4. quench Quench Reaction monitor->quench extract Extract Product quench->extract 5. purify Purify Product (Crystallization/Chromatography) extract->purify 6. end Characterize Final Product purify->end 7.

Caption: General workflow for a typical imidazole acylation experiment.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield hydrolysis Product Hydrolysis? start->hydrolysis reactivity Low Reactivity? start->reactivity side_reaction Side Reactions? start->side_reaction anhydrous Use Anhydrous Conditions & Aprotic Solvents hydrolysis->anhydrous If yes catalyst Increase Temperature or Add Catalyst reactivity->catalyst If yes conditions Optimize Reaction Conditions (e.g., base, stoichiometry) side_reaction->conditions If yes

Caption: Troubleshooting logic for addressing low product yield in imidazole acylation.

References

Technical Support: NMR Analysis of 5-(1H-Imidazol-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the NMR spectrum analysis of 5-(1H-Imidazol-4-yl)pentanoic acid. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the NMR analysis of this compound.

Problem: Missing or Very Broad Exchangeable Proton Signals (-COOH, N-H)

  • Possible Cause: Protons on heteroatoms (oxygen and nitrogen) are "exchangeable" and can be replaced by deuterium from the NMR solvent. This is common in solvents like CDCl₃, which can contain traces of DCl, or if any D₂O is present.[1] This exchange makes the protons invisible in a ¹H NMR experiment.[1][2] Hydrogen bonding can also cause significant broadening of these signals.[3]

  • Solutions:

    • Use an Aprotic Solvent: Re-run the spectrum in a dry, aprotic solvent like DMSO-d₆. This solvent is less likely to participate in proton exchange and is excellent for observing protons involved in hydrogen bonding, such as those in carboxylic acids and imidazole N-H groups.[4]

    • Perform a D₂O Exchange: To confirm if a peak is from an exchangeable proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum.[5] The signal from the -COOH or N-H proton should disappear or significantly decrease in intensity.[5][6] A new, larger water (HOD) peak will likely appear.[6]

Problem: Unexpected Signals in the Spectrum

  • Possible Cause: The sample may contain impurities such as residual solvents from the reaction or purification, starting materials, or byproducts.

  • Solutions:

    • Identify Solvent Peaks: Compare the unknown peaks to a standard table of NMR solvent impurities.[7][8][9] Common contaminants include ethyl acetate, hexane, acetone, and dichloromethane.

    • Check Starting Materials: Run NMR spectra of the starting materials used in the synthesis to see if their characteristic peaks are present in your product's spectrum.

    • Purify the Sample: If impurities are confirmed, re-purify your sample using an appropriate technique like recrystallization or column chromatography.

Problem: Chemical Shifts Do Not Match Reference Values

  • Possible Cause: NMR chemical shifts are sensitive to the chemical environment. Variations can be caused by differences in solvent, sample concentration, pH, or temperature.[10][11][12] The imidazole ring, in particular, is sensitive to protonation, which can significantly alter the chemical shifts of its protons.[10][11]

  • Solutions:

    • Verify Solvent: Ensure the solvent used matches the one cited in the reference data. Switching from a non-polar solvent like CDCl₃ to a polar one like DMSO-d₆ can cause significant changes in chemical shifts, especially for protic molecules.[12]

    • Check Concentration: Highly concentrated samples can sometimes exhibit different chemical shifts due to intermolecular interactions.[13] Try running the sample at a different concentration.

    • Consider pH: The protonation state of both the imidazole ring and the carboxylic acid can affect the spectrum. If the sample was dissolved in a non-neutral solvent or contains acidic/basic impurities, the observed shifts may differ from those of the neutral molecule.

Problem: Poor Resolution or Complex, Overlapping Multiplets

  • Possible Cause: The spectrum may have been acquired on a lower-field instrument, leading to signal overlap. High sample concentration can also lead to peak broadening.[13] The aliphatic chain protons of the pentanoic acid moiety may naturally overlap, creating complex multiplets.

  • Solutions:

    • Use a Higher-Field Spectrometer: Re-running the sample on an instrument with a stronger magnet (e.g., 500 MHz vs. 300 MHz) will increase signal dispersion and can resolve overlapping peaks.

    • Adjust Concentration: Try diluting the sample, as overly concentrated samples can sometimes lead to broader lines.[14]

    • 2D NMR Spectroscopy: If signal overlap persists, 2D NMR experiments like COSY (Correlation Spectroscopy) can be used to determine which protons are coupled to each other, helping to unravel the complex multiplets.

Logical Troubleshooting Workflow

troubleshooting_workflow start Start: Analyze Initial ¹H NMR Spectrum check_peaks Are all expected peaks present? start->check_peaks check_impurities Are there unexpected peaks? check_peaks->check_impurities Yes check_exchangeable Are -COOH and N-H peaks sharp and visible? check_peaks->check_exchangeable No, some are missing check_impurities->check_exchangeable No identify_impurities Identify unexpected peaks. Compare with solvent/reagent data. check_impurities->identify_impurities Yes check_shifts Do chemical shifts match reference data? check_exchangeable->check_shifts Yes d2o_exchange Perform D₂O exchange experiment to confirm exchangeable protons. check_exchangeable->d2o_exchange No / Broad verify_conditions Verify solvent, concentration, and pH. Compare with reference conditions. check_shifts->verify_conditions No analysis_ok Spectrum is consistent. Proceed with final analysis. check_shifts->analysis_ok Yes purify Purify sample (e.g., chromatography, recrystallization). identify_impurities->purify rerun_imp Re-acquire spectrum. purify->rerun_imp rerun_imp->start rerun_dmso Re-run spectrum in dry DMSO-d₆. d2o_exchange->rerun_dmso rerun_dmso->start verify_conditions->start

Caption: A workflow diagram for troubleshooting NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

The exact chemical shifts can vary based on the solvent and sample conditions.[10][11] However, the following tables provide approximate ranges for the key signals.

Table 1: Expected ¹H NMR Chemical Shifts

Assignment Proton Approximate Chemical Shift (ppm) Multiplicity Notes
Imidazole H-2 7.5 - 8.5 Singlet Typically the most downfield imidazole proton.
Imidazole H-5 6.8 - 7.5 Singlet
Imidazole N-H 10.0 - 13.0 Broad Singlet Highly variable; often very broad.[4]
Carboxylic Acid -COOH 10.0 - 13.0 Broad Singlet Highly variable; often broad.[15]
Pentanoic Acid α-CH₂ 2.2 - 2.5 Triplet Adjacent to the carbonyl group.
Pentanoic Acid β-CH₂, γ-CH₂ 1.5 - 2.0 Multiplets Middle of the aliphatic chain.

| Pentanoic Acid | δ-CH₂ | 2.5 - 2.8 | Triplet | Adjacent to the imidazole ring. |

Table 2: Expected ¹³C NMR Chemical Shifts

Assignment Carbon Approximate Chemical Shift (ppm) Notes
Carboxylic Acid -C=O 170 - 180 Carbonyl carbon.
Imidazole C-2, C-4, C-5 115 - 140 Aromatic carbons.[16]
Pentanoic Acid α-CH₂ 30 - 40

| Pentanoic Acid | β-CH₂, γ-CH₂, δ-CH₂ | 20 - 35 | Aliphatic carbons. |

Q2: Why can't I see the carboxylic acid (-COOH) or imidazole (N-H) proton signals?

These protons are acidic and can readily exchange with deuterium from deuterated solvents, a process that makes them "disappear" from the ¹H NMR spectrum.[1] This is very common in methanol-d₄ and D₂O, and can also occur in CDCl₃ if it contains acidic impurities.[13] To see these signals, use a dry, aprotic solvent like DMSO-d₆ and ensure your sample is anhydrous.[13]

Q3: Why are some of my peaks broad?

Broad peaks are common for exchangeable protons like -OH, -NH, and -COOH due to hydrogen bonding and chemical exchange on the NMR timescale.[3][15] Other factors that can cause general peak broadening include poor instrument shimming, low sample solubility, or the presence of paramagnetic impurities.[13]

Q4: What are these extra peaks in my spectrum?

Extra peaks are almost always due to impurities. Use the tables below to identify common laboratory solvents. If the peaks do not match, consider starting materials or reaction byproducts as the source.

Table 3: Common Solvent Impurities in ¹H NMR (Chemical Shifts in ppm)

Solvent CDCl₃ DMSO-d₆ Acetone-d₆ D₂O
Residual Solvent Peak 7.26 2.50 2.05 4.79
Water ~1.55 ~3.33 ~2.84 -
Acetone 2.17 2.09 - 2.22
Dichloromethane 5.30 5.76 5.63 5.53
Diethyl Ether 3.48 (q), 1.21 (t) 3.39 (q), 1.11 (t) 3.41 (q), 1.12 (t) 3.59 (q), 1.19 (t)
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t) 4.03 (q), 1.99 (s), 1.15 (t) 4.05 (q), 1.97 (s), 1.17 (t) 4.16 (q), 2.09 (s), 1.25 (t)
Hexane ~1.25, ~0.88 ~1.24, ~0.86 ~1.26, ~0.87 ~1.28, ~0.88

Data compiled from multiple sources.[7][9][17][18]

Experimental Protocols

Standard Sample Preparation

  • Weigh Sample: For a standard ¹H NMR, weigh 5-25 mg of your compound. For ¹³C NMR, 50-100 mg is preferable for a spectrum acquired in a reasonable time.[14]

  • Transfer to Vial: Place the solid into a small, clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆ for full characterization).[14]

  • Dissolve: Mix thoroughly (e.g., by vortexing) until the solid is completely dissolved. Gentle heating may be required for poorly soluble compounds.

  • Filter (if necessary): If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Label and Run: Cap the NMR tube, label it clearly, and acquire the spectrum.

Protocol for D₂O Exchange Experiment

  • Acquire Initial Spectrum: Prepare your sample as described above in a solvent like CDCl₃ or DMSO-d₆ and run a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Mix: Cap the tube securely and shake vigorously for 10-20 seconds to ensure thorough mixing.[5]

  • Re-acquire Spectrum: Place the tube back into the spectrometer and run the ¹H NMR spectrum again using the same parameters.

  • Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (-COOH, N-H) will have disappeared or significantly diminished in the second spectrum.[6]

References

Technical Support Center: Synthesis of 5-(1H-Imidazol-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-(1H-Imidazol-4-yl)pentanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate impurities in their synthetic processes.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the common causes?

A1: Low yields can stem from several factors depending on your synthetic route. Common issues include incomplete reactions, degradation of starting materials or product, and suboptimal reaction conditions. For instance, in syntheses starting from L-histidine, the diazotization step is critical and sensitive to temperature control. In Paal-Knorr type syntheses, the pH of the reaction medium is crucial; strongly acidic conditions (pH < 3) may favor the formation of furan by-products over the desired imidazole.[1]

Q2: I am observing an impurity with a similar mass to my product in the crude LC-MS. What could it be?

A2: An impurity with a mass close to the product could be an isomer. Depending on the synthetic precursors, it is possible to form other isomers of the imidazole pentanoic acid. For example, if the synthesis involves the construction of the imidazole ring, regioisomers can be a common side product. Careful analysis of NMR spectroscopy data, particularly 2D NMR, can help in elucidating the exact isomeric structure.

Q3: My final product has a persistent color, even after initial purification. What is the likely cause and how can I remove it?

A3: A persistent color in your product can be due to polymeric or highly conjugated impurities. These can form from the degradation of starting materials or intermediates, especially under harsh reaction conditions like prolonged heating or strong acidity. Activated carbon treatment of a solution of your crude product followed by filtration and recrystallization can be an effective method for removing colored impurities.

Troubleshooting Guide: Common Impurities and Their Mitigation

The synthesis of this compound can be approached through various synthetic routes. Each route has its own set of potential impurities. Below is a summary of common impurities, their likely sources, and recommended actions.

Synthetic Route Potential Impurity Likely Source Recommended Action
From L-Histidine Hydroxylated pentanoic acid derivativeIncomplete reduction of the diazonium salt intermediate. Diazonium salts can react with water to form phenols.[2]Ensure complete conversion of the diazonium intermediate and use a non-aqueous workup if possible. Purification by flash chromatography may be necessary.
Unreacted L-HistidineIncomplete initial reaction.Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material. Adjust reaction time or temperature as needed.
Paal-Knorr Synthesis Furan-4-yl-pentanoic acidReaction carried out under strongly acidic conditions (pH < 3).[1]Maintain a neutral or weakly acidic pH. Acetic acid is often a suitable catalyst to promote the reaction without favoring furan formation.[1]
Unreacted 1,4-dicarbonyl precursorIncomplete condensation with the amine source.Use a slight excess of the amine (e.g., ammonia or a primary amine) and ensure adequate reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3]
Multi-step Synthesis Incompletely reacted intermediatesInsufficient reaction time or suboptimal conditions in any of the synthetic steps.Monitor each step of the synthesis by an appropriate analytical technique (TLC, LC-MS, GC-MS) to confirm the consumption of the starting material before proceeding to the next step.
By-products from side reactionsPresence of reactive functional groups that can undergo unintended reactions under the chosen conditions.Protect sensitive functional groups before carrying out reactions that might affect them. Deprotection would then be the final step.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection : The ideal recrystallization solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvent systems for imidazole carboxylic acids include water, ethanol/water mixtures, or acetonitrile.

  • Procedure :

    • Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

    • If colored impurities are present, add a small amount of activated carbon and continue to heat for a few minutes.

    • Hot filter the solution to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Analytical HPLC Method for Purity Assessment
  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 5% acetonitrile and increase to 95% over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 210 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve a small amount of the sample in the initial mobile phase composition.

This method should provide good separation of the target compound from more polar or less polar impurities.

Visualizing Workflows and Pathways

Troubleshooting Workflow for Impurity Identification

The following diagram outlines a logical workflow for identifying and addressing impurities during the synthesis of this compound.

G Troubleshooting Workflow start Crude Product Analysis (LC-MS, NMR) impurity_detected Impurity Detected start->impurity_detected check_purity Purity Acceptable? characterize_impurity Characterize Impurity (Mass, NMR, etc.) check_purity->characterize_impurity No end Product Meets Purity Specs check_purity->end Yes impurity_detected->check_purity identify_source Identify Potential Source (Starting Material, By-product, Degradation) characterize_impurity->identify_source mitigate Implement Mitigation Strategy (Modify reaction, Improve purification) identify_source->mitigate reanalyze Re-analyze Purified Product mitigate->reanalyze reanalyze->check_purity

Caption: A flowchart for systematic impurity troubleshooting.

Simplified Paal-Knorr Synthesis Pathway with Potential Side Reaction

This diagram illustrates the Paal-Knorr synthesis of an imidazole, highlighting the potential for furan formation as a side reaction under acidic conditions.

G Paal-Knorr Synthesis Pathway cluster_main Desired Reaction cluster_side Side Reaction (pH < 3) diketone 1,4-Dicarbonyl Precursor acid_catalyst Acid Catalyst diketone->acid_catalyst amine Amine Source (e.g., NH3) amine->acid_catalyst imidazole This compound acid_catalyst->imidazole Weakly Acidic/Neutral furan Furan By-product acid_catalyst->furan Strongly Acidic

Caption: Paal-Knorr synthesis showing the desired imidazole product and a potential furan by-product.

References

Technical Support Center: Optimizing Solubility of 5-(1H-Imidazol-4-yl)pentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of 5-(1H-Imidazol-4-yl)pentanoic acid for in vitro assays.

Understanding the Solubility Challenge

This compound is a zwitterionic compound, meaning it contains both an acidic functional group (carboxylic acid) and a basic functional group (imidazole). This characteristic is central to its solubility behavior. The overall charge of the molecule, and thus its solubility in aqueous solutions, is highly dependent on the pH. At its isoelectric point (pI), the net charge of the molecule is zero, leading to minimal aqueous solubility. To achieve optimal solubility, it is crucial to work at a pH that is sufficiently far from the pI.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Issue Potential Cause Recommended Solution
Compound does not dissolve in water or neutral buffer (e.g., PBS pH 7.4). The pH of the solution is likely near the isoelectric point (pI) of the compound, where its net charge is zero, leading to minimal solubility.Adjust the pH of the solvent. For this zwitterionic compound, solubility will be higher at acidic pH (below the pKa of the carboxylic acid) or basic pH (above the pKa of the imidazole group).
Precipitation occurs when adding the compound to the assay medium. The final pH of the assay medium is close to the pI of the compound, or the buffer capacity of the stock solution is insufficient to maintain the desired pH upon dilution.1. Prepare a concentrated stock solution at an appropriate acidic or basic pH. 2. When diluting into the final assay medium, ensure the final pH remains in a range where the compound is soluble. 3. Consider using a higher concentration buffer in your stock solution.
Compound dissolves initially but crashes out over time. The solution is supersaturated, or the compound is unstable at the chosen pH over time.1. Determine the kinetic versus thermodynamic solubility. 2. If using a pH where the compound might be unstable, prepare fresh solutions before each experiment. 3. Consider the use of co-solvents to increase the solubility margin.
Use of organic co-solvents is not compatible with the in vitro assay. High concentrations of organic solvents like DMSO or ethanol can be toxic to cells or interfere with enzyme activity.1. Minimize the concentration of the organic co-solvent in the final assay medium (typically <1%). 2. Explore alternative, less toxic co-solvents such as polyethylene glycol (PEG) or cyclodextrins. 3. Optimize the pH to maximize aqueous solubility and reduce the need for co-solvents.

Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of this compound?

Q2: How does pH affect the solubility of this compound?

Due to its zwitterionic nature, the solubility of this compound is pH-dependent.

  • At low pH (e.g., pH < 4): The carboxylic acid is protonated (neutral), and the imidazole is protonated (positive charge). The net positive charge enhances solubility in aqueous media.

  • At neutral pH (around the pI): The carboxylic acid is deprotonated (negative charge), and the imidazole is protonated (positive charge), resulting in a neutral net charge and the lowest solubility.

  • At high pH (e.g., pH > 8): The carboxylic acid is deprotonated (negative charge), and the imidazole is neutral. The net negative charge enhances solubility.

Q3: What is a good starting point for preparing a stock solution?

A good starting point is to attempt dissolution in a slightly acidic or slightly basic aqueous buffer. For example, you could try a 10 mM citrate buffer at pH 3 or a 10 mM phosphate buffer at pH 8. If aqueous solubility is still limited, a small amount of a co-solvent like DMSO can be added.

Q4: Can I use salt formation to improve solubility?

Yes, forming a salt of the compound can significantly improve its aqueous solubility.[2][3] For instance, the hydrochloride salt of this compound is available commercially and is expected to have better solubility in neutral pH compared to the free acid/base form.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol outlines a method to determine the optimal pH for dissolving this compound.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Vortex mixer

  • pH meter

  • Spectrophotometer or HPLC

Method:

  • Prepare saturated solutions of the compound in each buffer.

  • Equilibrate the solutions for a set period (e.g., 24 hours) at a controlled temperature.

  • Centrifuge the solutions to pellet any undissolved solid.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility as a function of pH to identify the optimal pH range for dissolution.

Protocol 2: Preparation of a Stock Solution using pH Adjustment

This protocol describes how to prepare a stock solution by adjusting the pH.

Materials:

  • This compound

  • Deionized water or a suitable buffer

  • 1 M HCl and 1 M NaOH

  • Volumetric flask

  • Magnetic stirrer and stir bar

Method:

  • Weigh the desired amount of the compound and add it to a volumetric flask.

  • Add a portion of the solvent (e.g., 80% of the final volume).

  • While stirring, slowly add 1 M HCl or 1 M NaOH dropwise to adjust the pH to the desired acidic or basic range.

  • Continue stirring until the compound is fully dissolved.

  • Once dissolved, bring the solution to the final volume with the solvent.

  • Verify the final pH and adjust if necessary.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_assay In Vitro Assay weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent ph_adjust Adjust pH (Acidic/Basic) add_solvent->ph_adjust dissolve Ensure Complete Dissolution ph_adjust->dissolve final_volume Bring to Final Volume dissolve->final_volume dilute Dilute Stock into Assay Medium final_volume->dilute incubate Perform Assay Incubation dilute->incubate readout Measure Assay Readout incubate->readout

Caption: Experimental workflow for preparing and using a pH-adjusted stock solution.

solubility_logic start Start: Dissolve Compound issue Issue: Poor Solubility? start->issue check_ph Is pH near pI? issue->check_ph Yes success Success: Compound Dissolved issue->success No adjust_ph Adjust pH (Acidic or Basic) check_ph->adjust_ph Yes use_cosolvent Use Co-solvent (e.g., DMSO) check_ph->use_cosolvent No/Still an issue adjust_ph->success use_cosolvent->success

Caption: Troubleshooting logic for addressing solubility issues.

References

Technical Support Center: Purification of Polar Imidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar imidazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why are polar imidazole compounds difficult to purify?

Polar imidazole compounds present unique purification challenges due to their inherent polarity and ability to participate in multiple types of interactions. The lone pair of electrons on the nitrogen atoms can lead to strong interactions with stationary phases in chromatography, often resulting in poor peak shape and low recovery. Their high polarity makes them poorly retained on traditional reversed-phase chromatography columns.[1][2][3] Furthermore, their basic nature can cause issues with silica-based columns, leading to tailing peaks.[4]

Q2: What is the most common issue when using reversed-phase HPLC for polar imidazole purification?

The most frequent problem is poor or no retention of the compound on the column.[2] Polar imidazoles have a high affinity for the polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile or methanol) and weak interaction with the nonpolar stationary phase (like C18). This results in the compound eluting very early, often with the solvent front, making separation from other polar impurities impossible.[1][2]

Q3: Can I use normal-phase chromatography for these compounds?

While normal-phase chromatography can be used, it often requires chlorinated solvents like dichloromethane or chloroform, which are toxic and environmentally hazardous.[2] Achieving good separation can also be challenging, and the results can be unpredictable.[2]

Q4: Are there specialized columns for purifying polar imidazoles?

Yes, specialized columns can provide better results. For instance, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are specifically designed for the separation of polar compounds.[2][5][6][7] These columns use a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[2][6][7] Additionally, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can be effective.[8]

Troubleshooting Guides

Chromatography-Based Purification

Problem 1: Poor retention and early elution in Reversed-Phase HPLC.

  • Cause: The compound is too polar for the stationary phase.

  • Troubleshooting Steps:

    • Switch to HILIC: This is often the most effective solution. HILIC columns are designed to retain polar compounds.[1][2][6]

    • Use a Polar-Embedded or Polar-Endcapped RP Column: These columns have modified stationary phases that provide enhanced retention for polar analytes compared to standard C18 columns.[9]

    • Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of ionizable imidazole compounds. However, these reagents can be difficult to remove from the column and may interfere with mass spectrometry detection.[1]

    • Adjust Mobile Phase pH: For ionizable imidazoles, adjusting the pH of the mobile phase can alter their charge state and improve retention.[1]

Problem 2: Tailing peaks in silica-based chromatography (Normal Phase or HILIC).

  • Cause: Strong interaction between the basic imidazole nitrogen and acidic silanol groups on the silica surface.

  • Troubleshooting Steps:

    • Add a basic modifier to the mobile phase: A small amount of a base, such as triethylamine (TEA) or ammonia, can saturate the active silanol sites and improve peak shape.[1]

    • Use a deactivated silica column: Columns where the residual silanol groups have been end-capped are less prone to causing peak tailing with basic compounds.

    • Consider an alternative stationary phase: Alumina can be a suitable alternative to silica for the purification of basic compounds.[4]

Problem 3: Imidazole interference in post-purification steps (e.g., after His-tag protein purification).

  • Cause: Imidazole used for elution from IMAC columns can interfere with subsequent purification steps like ion-exchange chromatography (IEX) or downstream assays.[10][11]

  • Troubleshooting Steps:

    • Buffer Exchange/Desalting: Use dialysis, diafiltration, or a desalting column to remove imidazole before the next purification step.[10][12]

    • Optimize IEX Conditions: While high imidazole concentrations can be problematic, at neutral or higher pH, imidazole is less likely to interfere with anion exchange chromatography as it will be uncharged or positively charged.[11][13] However, the high ionic strength from the imidazole buffer will likely prevent binding to an IEX column.[11]

Crystallization-Based Purification

Problem: Difficulty in inducing crystallization of a polar imidazole compound.

  • Cause: High solubility in many common solvents.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a wide range of solvents and solvent mixtures with varying polarities.

    • Anti-Solvent Addition: Slowly add a less polar solvent (an anti-solvent) to a solution of the compound in a polar solvent to induce precipitation.

    • Salt Formation: For basic imidazoles, formation of a salt with a suitable acid can significantly decrease its solubility and facilitate crystallization.[14]

    • Cooling Crystallization: If the compound is sufficiently pure (generally >80-90%), cooling a saturated solution can induce crystallization.[15]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Imidazole Purification

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Reversed-Phase (RP) Nonpolar (e.g., C18)Polar (e.g., Water/Acetonitrile)Widely available, good for less polar compounds.Poor retention of highly polar imidazoles.[1][2]
HILIC Polar (e.g., Silica, Diol)High organic content (e.g., Acetonitrile/Water)Excellent retention for polar compounds, compatible with MS.[2][6][7]Can have longer equilibration times, sensitive to water content.
Ion-Exchange (IEX) Charged (Anionic or Cationic)Buffered aqueous solutionSeparates based on charge, high capacity.Sensitive to buffer pH and ionic strength, may require desalting.[11][13]
Normal Phase (NP) Polar (e.g., Silica, Alumina)Nonpolar (e.g., Hexane/Ethyl Acetate)Good for separating isomers.Often requires hazardous solvents, can have issues with basic compounds.[2][3]

Experimental Protocols

Protocol 1: General HILIC Method for Polar Imidazole Purification
  • Column Selection: Choose a HILIC column (e.g., silica, diol, or zwitterionic phase).[5][16]

  • Mobile Phase Preparation:

    • Solvent A: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted with formic acid or ammonia).

    • Solvent B: Acetonitrile.

  • Column Equilibration: Equilibrate the column with a high percentage of Solvent B (e.g., 95%) for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.[7]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent with a higher organic content to ensure good peak shape.

  • Gradient Elution: Start with a high percentage of Solvent B and gradually increase the percentage of Solvent A to elute the compounds. A typical gradient might be from 95% B to 50% B over 15-20 minutes.

  • Detection: Use UV detection at an appropriate wavelength or Mass Spectrometry (MS). HILIC mobile phases are generally MS-friendly.[6]

Protocol 2: Salt-Induced Crystallization for a Basic Imidazole Compound
  • Dissolution: Dissolve the crude polar imidazole compound in a suitable solvent where it is highly soluble (e.g., ethyl acetate, methyl isobutyl ketone).[14]

  • Acid Addition: Slowly add a solution of a strong acid (e.g., toluene-4-sulfonic acid, hydrochloric acid) in the same or a miscible solvent.[14] The molar equivalent of the acid should be approximately stoichiometric to the imidazole compound.

  • Precipitation: The imidazole salt, being less soluble, should precipitate out of the solution. Gentle heating to reflux followed by slow cooling can improve crystal formation and purity.[14]

  • Isolation: Filter the precipitated salt and wash it with a small amount of the cold solvent.

  • Drying: Dry the purified imidazole salt under vacuum.

Visualizations

Purification_Workflow Crude Crude Polar Imidazole Compound Dissolve Dissolve in Appropriate Solvent Crude->Dissolve Analysis Analytical HPLC/TLC (RP and HILIC) Dissolve->Analysis Decision Choose Purification Method Analysis->Decision RP Reversed-Phase Chromatography Decision->RP Low Polarity HILIC HILIC Decision->HILIC High Polarity IEX Ion-Exchange Chromatography Decision->IEX Charged Crystallization Crystallization/ Precipitation Decision->Crystallization High Concentration/ Crystalline Nature Pure Pure Compound RP->Pure HILIC->Pure IEX->Pure Crystallization->Pure

Caption: General workflow for selecting a purification method for polar imidazole compounds.

Troubleshooting_Chromatography Start Chromatography Issue? PoorRetention Poor Retention in RP-HPLC? Start->PoorRetention PeakTailing Peak Tailing? Start->PeakTailing PoorRetention->PeakTailing No UseHILIC Switch to HILIC PoorRetention->UseHILIC Yes UsePolarRP Use Polar-Embedded RP Column PoorRetention->UsePolarRP Alternative AddModifier Add Basic Modifier to Mobile Phase PeakTailing->AddModifier Yes UseDeactivated Use Deactivated Silica Column PeakTailing->UseDeactivated Alternative End Improved Separation UseHILIC->End UsePolarRP->End AddModifier->End UseDeactivated->End

Caption: Decision tree for troubleshooting common chromatography issues with polar imidazoles.

HILIC_Principle cluster_column HILIC Column StationaryPhase Polar Stationary Phase (e.g., Silica) Immobilized Water Layer Elution Elution by increasing water content StationaryPhase->Elution Disruption of water layer MobilePhase Mobile Phase (High Organic Content) MobilePhase->StationaryPhase:head Flows over Analyte Polar Imidazole Analyte Analyte->StationaryPhase:water Partitions into water layer (Retention)

Caption: Simplified principle of Hydrophilic Interaction Liquid Chromatography (HILIC).

References

Validation & Comparative

A Comparative Guide to Purity Validation of 5-(1H-Imidazol-4-yl)pentanoic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and chemical research, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of 5-(1H-Imidazol-4-yl)pentanoic acid against other analytical techniques. Experimental data, though illustrative, is presented to support the comparison, alongside detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity determination of organic compounds, offering high resolution and sensitivity for separating the main compound from its impurities.[1] For imidazole-containing compounds like this compound, a reverse-phase HPLC method is typically employed.

A suitable, albeit hypothetical, HPLC method for this compound would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier. The acidic nature of the pentanoic acid moiety and the basic imidazole ring suggest that a buffered mobile phase at a slightly acidic pH would provide good peak shape and resolution.

Comparison with Alternative Purity Determination Methods

While HPLC is a powerful tool, other methods can also be employed to assess the purity of organic compounds. These include spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as physical methods such as melting point determination.[1][2][3][4]

  • Quantitative NMR (qNMR): This technique can provide information about the molecular structure and can be used to quantify the main compound against a certified internal standard, thus determining purity without the need for a reference standard of the compound itself.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the mass identification capabilities of MS, making it highly effective for identifying unknown impurities.[5]

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid. Impurities tend to broaden and depress the melting point range.[2][3]

The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, and the available instrumentation.

Quantitative Data Comparison

The following table summarizes hypothetical data from the purity analysis of a batch of this compound using a proposed HPLC method and, for comparison, a quantitative NMR (qNMR) approach.

ParameterHPLC AnalysisqNMR Analysis
Analyte This compoundThis compound
Retention Time (min) 4.75N/A
Peak Area (Main Peak) 1,256,800N/A
Total Peak Area 1,268,950N/A
Calculated Purity (%) 99.0499.2 (against internal standard)
Impurity 1 (RT 2.1 min) 0.35%Detected but not individually quantified
Impurity 2 (RT 3.5 min) 0.61%Detected but not individually quantified

This data illustrates that while both methods indicate high purity, HPLC provides detailed information on the relative amounts of individual impurities, which is crucial for quality control in drug development.

Experimental Protocols

A detailed protocol for the proposed HPLC method for the purity validation of this compound is provided below.

HPLC Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Visualizations

The following diagrams illustrate the experimental workflow for HPLC purity validation and a logical approach to overall compound purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Compound dissolve Dissolve in Diluent start->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Validation.

Purity_Assessment_Logic cluster_initial Initial Characterization cluster_purity Purity Determination cluster_final Final Assessment synthesis Synthesized Compound structure Structural Confirmation (NMR, MS) synthesis->structure hplc HPLC Purity (%) structure->hplc elemental Elemental Analysis (%C, %H, %N) structure->elemental residual Residual Solvents (GC) structure->residual decision Purity Acceptable? hplc->decision elemental->decision residual->decision

Caption: Logical Flow for Compound Purity Assessment.

References

Confirming the Structure of 5-(1H-Imidazol-4-yl)pentanoic Acid: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the structural confirmation of 5-(1H-Imidazol-4-yl)pentanoic acid. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate methodology for their needs.

Introduction

This compound is a small molecule of interest in various research fields due to the presence of both an imidazole ring and a carboxylic acid moiety. Accurate structural confirmation is a critical step in its synthesis and application. Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of small molecules through fragmentation analysis. This guide will focus on the use of mass spectrometry for the structural confirmation of this compound and compare its performance with alternative methods. The molecular formula for this compound is C₈H₁₂N₂O₂, with a molecular weight of 168.19 g/mol .

Mass Spectrometry Analysis

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, the molecule is ionized and then fragmented. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the structure.

Experimental Workflow

The general workflow for confirming the structure of this compound using mass spectrometry is outlined below.

workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample in Appropriate Solvent ionization Ionization (e.g., ESI) dissolve->ionization ms1 MS1 Scan (Parent Ion Detection) ionization->ms1 fragmentation Fragmentation (CID) ms1->fragmentation ms2 MS2 Scan (Fragment Ion Detection) fragmentation->ms2 interpretation Spectral Interpretation ms2->interpretation confirmation Structure Confirmation interpretation->confirmation

Comparative Analysis of the Biological Activity of 5-(1H-Imidazol-4-yl)pentanoic Acid and Its Analogs as Histamine H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of 5-(1H-Imidazol-4-yl)pentanoic acid and its structural analogs, with a focus on their interaction with the histamine H3 receptor. The information presented is based on available experimental data to facilitate objective evaluation and inform further research and development.

Introduction to this compound

This compound is a derivative of imidazole, a heterocyclic organic compound. The imidazole ring is a core component of the amino acid histidine and the biogenic amine histamine. Molecules containing the 4-substituted imidazole moiety have been extensively studied for their pharmacological activities, particularly as ligands for histamine receptors. The histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. Consequently, H3 receptor antagonists are being investigated for their potential in treating various neurological and cognitive disorders.

Comparative Biological Activity

Table 1: Histamine H3 Receptor Antagonist Potency of 4-(n-Alkyl)-1H-Imidazole Analogs
CompoundAlkyl Chain Length (n)pA₂ (± SEM)[1]
4-(n-Propyl)-1H-imidazole36.3 ± 0.2
4-(n-Butyl)-1H-imidazole46.4 ± 0.1
4-(n-Pentyl)-1H-imidazole56.5 ± 0.1
4-(n-Hexyl)-1H-imidazole66.7 ± 0.1
4-(n-Heptyl)-1H-imidazole76.8 ± 0.1
4-(n-Octyl)-1H-imidazole87.0 ± 0.1
4-(n-Nonyl)-1H-imidazole97.1 ± 0.1
4-(n-Decyl)-1H-imidazole107.2 ± 0.1
Table 2: Histamine H3 Receptor Antagonist Potency of 4-(ω-Phenylalkyl)-1H-Imidazole Analogs
CompoundAlkyl Chain Length (n)pA₂ (± SEM)[1]
4-(Phenylmethyl)-1H-imidazole1< 6
4-(2-Phenylethyl)-1H-imidazole26.7 ± 0.1
4-(3-Phenylpropyl)-1H-imidazole37.4 ± 0.1
4-(4-Phenylbutyl)-1H-imidazole47.7 ± 0.1
4-(5-Phenylpentyl)-1H-imidazole57.8 ± 0.1
4-(6-Phenylhexyl)-1H-imidazole67.7 ± 0.1
4-(7-Phenylheptyl)-1H-imidazole77.4 ± 0.1
4-(8-Phenyloctyl)-1H-imidazole87.2 ± 0.1
4-(9-Phenylnonyl)-1H-imidazole97.0 ± 0.1

Structure-Activity Relationship (SAR)

The data presented in the tables reveal key structure-activity relationships for these imidazole derivatives at the histamine H3 receptor:

  • Influence of Alkyl Chain Length: For the 4-(n-alkyl)-1H-imidazoles, the antagonist potency is directly proportional to the length of the alkyl chain, increasing from a pA₂ of 6.3 for the propyl analog to 7.2 for the decyl analog.[1] This suggests that increasing lipophilicity in this region enhances the interaction with the receptor.

  • Influence of Phenylalkyl Chain Length: In the 4-(ω-phenylalkyl)-1H-imidazole series, an optimal chain length for H3 receptor antagonist activity is observed.[1] The potency increases up to a pentylene spacer (n=5), with 4-(5-phenylpentyl)-1H-imidazole exhibiting the highest pA₂ value of 7.8.[1] Further elongation of the alkyl chain leads to a decrease in activity. This indicates that the spatial arrangement of the terminal phenyl group is crucial for optimal receptor binding.

Based on these findings, it can be inferred that the pentanoic acid chain of this compound provides a suitable length for interaction with the H3 receptor. The terminal carboxylic acid group, being polar, would significantly alter the physicochemical properties compared to the non-polar alkyl and phenylalkyl analogs, which would in turn affect its binding affinity and pharmacokinetic profile.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the biological activity of histamine H3 receptor ligands.

Radioligand Binding Assay for Histamine H3 Receptor Affinity

This assay determines the binding affinity of a compound to the histamine H3 receptor.

Materials:

  • Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH).

  • Receptor Source: Rat brain cortex membranes.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit).

  • Test Compounds: Analogs of this compound at various concentrations.

  • Instrumentation: Scintillation counter.

Procedure:

  • Prepare rat brain cortex membranes by homogenization and centrifugation.

  • In assay tubes, combine the membrane preparation, [³H]-NAMH (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.

  • For determining non-specific binding, a separate set of tubes is prepared with the membrane preparation, [³H]-NAMH, and a high concentration of an unlabeled H3 receptor ligand.

  • Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the equilibrium dissociation constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assay: Electrically Stimulated Guinea Pig Ileum Contraction

This ex vivo functional assay measures the antagonist potency of a compound at the presynaptic histamine H3 receptors on cholinergic nerves in the guinea pig ileum.

Materials:

  • Tissue: Guinea pig ileum segments.

  • Physiological Salt Solution: Krebs solution, continuously gassed with 95% O₂ and 5% CO₂.

  • Agonist: A selective H3 receptor agonist (e.g., (R)-α-methylhistamine).

  • Test Compounds: Analogs of this compound at various concentrations.

  • Instrumentation: Organ bath with stimulating electrodes and an isotonic transducer to measure muscle contractions.

Procedure:

  • Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs solution maintained at 37°C.

  • Apply electrical field stimulation to elicit cholinergic nerve-mediated contractions of the longitudinal muscle.

  • After a stabilization period, obtain a cumulative concentration-response curve for the H3 receptor agonist, which will inhibit the electrically induced contractions.

  • Wash the tissue to restore the baseline contractile response.

  • Incubate the tissue with a known concentration of the test compound (antagonist) for a defined period.

  • In the presence of the antagonist, obtain a second cumulative concentration-response curve for the H3 agonist. The antagonist will cause a rightward shift of the agonist's concentration-response curve.

  • Repeat steps 4-6 with different concentrations of the antagonist.

  • Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist).

  • Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration.

  • The x-intercept of the Schild plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Mandatory Visualizations

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Histamine_H3_Receptor_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Histamine Histamine Histamine->H3R ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulation

Caption: Simplified signaling pathway of the histamine H3 receptor.

Experimental Workflow for pA₂ Determination

The following diagram illustrates the workflow for determining the pA₂ value of a histamine H3 receptor antagonist using the guinea pig ileum functional assay.

pA2_Determination_Workflow cluster_prep Tissue Preparation cluster_agonist Agonist Response cluster_antagonist Antagonist Incubation cluster_analysis Data Analysis Isolate_Ileum Isolate Guinea Pig Ileum Mount_Tissue Mount in Organ Bath Isolate_Ileum->Mount_Tissue Stabilize Stabilize Tissue Mount_Tissue->Stabilize Agonist_CRC Generate Agonist Concentration-Response Curve Stabilize->Agonist_CRC Washout1 Washout Agonist_CRC->Washout1 Add_Antagonist Incubate with Antagonist Washout1->Add_Antagonist Antagonist_Agonist_CRC Generate Agonist CRC in presence of Antagonist Add_Antagonist->Antagonist_Agonist_CRC Washout2 Washout Antagonist_Agonist_CRC->Washout2 Calculate_DR Calculate Dose Ratio Antagonist_Agonist_CRC->Calculate_DR Washout2->Add_Antagonist Repeat with different [Antagonist] Schild_Plot Construct Schild Plot Calculate_DR->Schild_Plot Determine_pA2 Determine pA₂ Value Schild_Plot->Determine_pA2

Caption: Workflow for determining the pA₂ value of an H3 receptor antagonist.

References

Comparative Analysis of 5-(1H-Imidazol-4-yl)pentanoic Acid and Other Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-(1H-Imidazol-4-yl)pentanoic acid and other notable enzyme inhibitors. Due to the limited publicly available data specifically detailing the enzyme inhibitory activity of this compound, this comparison focuses on the broader classes of enzyme inhibitors that share structural or functional similarities with imidazole-containing compounds. We will explore the mechanisms of action, target enzymes, and available quantitative data for representative inhibitors in these classes, providing a framework for understanding the potential role of novel imidazole derivatives in enzyme-targeted drug discovery.

Introduction to Imidazole-Based Enzyme Inhibitors

The imidazole moiety is a common scaffold in a variety of biologically active molecules and approved drugs. Its ability to coordinate with metal ions in enzyme active sites, act as a proton shuttle, and participate in hydrogen bonding interactions makes it a privileged structure in the design of enzyme inhibitors. Compounds containing an imidazole ring have been successfully developed to target a wide range of enzymes, including histone deacetylases (HDACs), sirtuins, and various metabolic enzymes.

Comparison of Inhibitory Activity

Inhibitor ClassRepresentative Inhibitor(s)Target Enzyme(s)IC50 / Ki ValuesMechanism of Action
Histone Deacetylase (HDAC) Inhibitors Vorinostat (SAHA)Class I, II, and IV HDACsVaries by HDAC isoform (nM to low µM range)Chelates the zinc ion in the HDAC active site, blocking substrate deacetylation.
Trichostatin AClass I and II HDACsLow nM rangeSimilar to Vorinostat, involves zinc chelation.
Sirtuin (SIRT) Inhibitors EX-527SIRT1Potent and selective (nM range)Binds to the nicotinamide binding site.
SirtinolSIRT1, SIRT2µM rangeBinds to the sirtuin active site.
Other Imidazole-Containing Inhibitors Various research compoundsDiverse (e.g., kinases, metabolic enzymes)Varies widelyOften involves coordination with active site metal ions or hydrogen bonding.

Note: The inhibitory values (IC50/Ki) are highly dependent on the specific enzyme isoform and the assay conditions. The data presented here are for comparative purposes and should be referenced from primary literature for specific applications.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are generalized methodologies for key experiments cited in the evaluation of enzyme inhibitors.

Enzyme Inhibition Assay (General Protocol)

A standard operating procedure for an enzymatic activity inhibition assay involves several key steps to ensure reliable and reproducible results.[1]

1. Experimental Design:

  • Choice of Catalytic Reaction: Select a reaction that is specific to the enzyme of interest and results in a measurable product.
  • Optimal Conditions: Determine the optimal pH, temperature, and buffer composition for the enzyme's activity.
  • Enzyme and Substrate Concentrations: Use concentrations that are appropriate for the kinetic parameters of the enzyme (e.g., substrate concentration near the Km value).
  • Inhibitor Concentrations: Test a range of inhibitor concentrations to determine the IC50 value.
  • Controls: Include positive controls (known inhibitors) and negative controls (no inhibitor) to validate the assay.

2. Assay Procedure:

  • Pre-incubate the enzyme with the inhibitor for a defined period.
  • Initiate the reaction by adding the substrate.
  • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

3. Data Analysis:

  • Calculate the initial reaction velocities for each inhibitor concentration.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a suitable dose-response curve.
  • Further kinetic studies (e.g., Michaelis-Menten kinetics) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Visualizing Molecular Interactions and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

Enzyme_Inhibition_Workflow cluster_preparation Assay Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Preincubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Preincubation Inhibitor Inhibitor Stock Inhibitor->Preincubation Substrate Substrate Solution Reaction Reaction Initiation (+ Substrate) Substrate->Reaction Preincubation->Reaction Measurement Data Acquisition (e.g., Absorbance) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: A generalized workflow for determining enzyme inhibition.

HDAC_Inhibition_Mechanism HDAC Histone Deacetylase (Active Site with Zn2+) Product Deacetylated Histone HDAC->Product Catalyzes Deacetylation Inhibitor HDAC Inhibitor (e.g., Vorinostat) HDAC->Inhibitor Inhibition Substrate Acetylated Histone Substrate->HDAC Binds to Active Site Inhibitor->HDAC Chelates Zn2+

Caption: Mechanism of action for a typical HDAC inhibitor.

Conclusion

While direct experimental data for this compound as an enzyme inhibitor remains to be elucidated in public research, its structural features suggest potential interactions with various enzyme classes. By understanding the established mechanisms and inhibitory profiles of known imidazole-containing compounds, researchers can formulate hypotheses and design targeted screening assays to uncover the biological activity of this and other novel molecules. The provided experimental frameworks and visualizations serve as a foundational guide for such investigations in the ongoing quest for new and effective enzyme-targeted therapeutics.

References

"cross-validation of 5-(1H-Imidazol-4-yl)pentanoic acid bioactivity in different cell lines"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature reveals a notable absence of studies on the bioactivity of 5-(1H-Imidazol-4-yl)pentanoic acid across different cell lines. Despite the interest in imidazole-containing compounds for various therapeutic applications, this specific molecule has not been the subject of published research detailing its effects on cellular proliferation, signaling pathways, or providing comparative efficacy data.

Therefore, it is not possible to provide a comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested. Researchers, scientists, and drug development professionals interested in the potential bioactivity of this compound would need to conduct initial in vitro screening studies to generate the necessary data.

For researchers interested in exploring the potential of this compound, a general workflow for such an investigation is outlined below.

General Experimental Workflow for Bioactivity Screening

A typical workflow to assess the bioactivity of a novel compound like this compound would involve a series of established cell-based assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Mechanistic Studies cluster_2 Phase 3: Signaling Pathway Analysis A Compound Acquisition & QC B Cell Line Panel Selection (e.g., NCI-60) A->B C Cytotoxicity/Proliferation Assay (e.g., MTT, CellTiter-Glo) B->C D IC50 Determination in Sensitive Cell Lines C->D Identify Hit Cell Lines E Apoptosis/Cell Cycle Assays (e.g., Flow Cytometry) D->E F Target Identification Studies (e.g., Kinase Profiling, Western Blot) E->F G Pathway-Specific Reporter Assays F->G H Phospho-protein Arrays F->H I Confirmation by Western Blot G->I H->I

Caption: A generalized workflow for the initial bioactivity screening and mechanistic evaluation of a novel compound.

Hypothetical Signaling Pathway Investigation

Should initial screening reveal that this compound impacts a common cancer-related signaling pathway, such as the PI3K/AKT/mTOR pathway, further investigation would be warranted. The following diagram illustrates the key components of this pathway that could be assessed.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target in cancer drug discovery.

While there is no specific data for this compound, the broader class of imidazole derivatives has been investigated for various biological activities. These studies, however, do not provide a direct comparison for the requested compound. Further research is required to elucidate the specific bioactivity profile of this compound.

A Comparative Guide to the Synthesis of 5-(1H-Imidazol-4-yl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two proposed synthetic routes for 5-(1H-Imidazol-4-yl)pentanoic acid, a valuable building block in medicinal chemistry. The synthesis of this compound is not widely reported in the literature, and this guide aims to provide well-reasoned, chemically sound, and reproducible strategies. The comparison is based on established organic chemistry principles and data from analogous reactions, offering a predictive assessment of their efficiency and potential challenges.

Introduction

This compound and its derivatives are of significant interest in drug discovery due to the versatile binding properties of the imidazole moiety. The lack of readily available, reproducible synthetic protocols necessitates the development of reliable synthetic routes. This guide outlines and compares two multi-step synthetic pathways starting from the commercially available precursor, 4-formylimidazole. The comparison focuses on key metrics such as overall yield, reproducibility, scalability, and safety considerations for each route.

Comparative Analysis of Synthetic Routes

Two primary synthetic routes are proposed and analyzed:

  • Route A: The Horner-Wadsworth-Emmons (HWE) Approach. This pathway utilizes a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, which is subsequently reduced and hydrolyzed.

  • Route B: The Wittig Reaction Pathway. This alternative route employs a Wittig reaction to generate an α,β-unsaturated nitrile, followed by reduction and hydrolysis to the final carboxylic acid.

The following tables provide a summary of the key quantitative data and a qualitative comparison of the two routes.

Table 1: Predicted Yields and Reaction Conditions
StepRoute A: HWE ApproachPredicted Yield (%)Route B: Wittig PathwayPredicted Yield (%)
1 Horner-Wadsworth-Emmons reaction of 4-formylimidazole with triethyl phosphonoacetate.80-90Wittig reaction of 4-formylimidazole with (cyanomethyl)triphenylphosphonium chloride.70-85
2 Catalytic hydrogenation of ethyl (E)-3-(1H-imidazol-4-yl)acrylate.>95Catalytic hydrogenation of (E)-3-(1H-imidazol-4-yl)acrylonitrile.>95
3 Basic hydrolysis of ethyl 5-(1H-imidazol-4-yl)pentanoate.85-95Acidic hydrolysis of 5-(1H-imidazol-4-yl)pentanenitrile.80-90
Overall - ~65-77 - ~59-72

Disclaimer: The predicted yields are based on literature values for analogous reactions and may vary in practice.

Table 2: Qualitative Comparison of Synthetic Routes
FeatureRoute A: HWE ApproachRoute B: Wittig Pathway
Reagent Availability Reagents are commercially available and relatively inexpensive.Wittig salt may need to be synthesized, but starting materials are common.
Stereoselectivity The HWE reaction generally provides excellent (E)-stereoselectivity.[1][2]Stereoselectivity can be variable depending on the ylide and reaction conditions.
By-product Removal Water-soluble phosphate by-products are easily removed by aqueous extraction.[2]Triphenylphosphine oxide can be challenging to remove completely.
Reproducibility Generally high due to the reliability of the HWE reaction.Can be sensitive to reaction conditions, potentially affecting reproducibility.
Scalability Good scalability due to straightforward procedures and purification.Removal of triphenylphosphine oxide can be problematic on a larger scale.
Safety Catalytic hydrogenation requires specialized equipment for handling hydrogen gas.Use of strong bases for ylide generation requires careful handling.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the two proposed synthetic routes. These protocols are based on standard laboratory procedures for the individual reaction types.

Route A: Horner-Wadsworth-Emmons (HWE) Approach

Step 1: Synthesis of Ethyl (E)-3-(1H-imidazol-4-yl)acrylate
  • To a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the resulting solution back to 0 °C and add a solution of 4-formylimidazole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl (E)-3-(1H-imidazol-4-yl)acrylate.

Step 2: Synthesis of Ethyl 5-(1H-imidazol-4-yl)pentanoate
  • To a solution of ethyl (E)-3-(1H-imidazol-4-yl)acrylate in ethanol, add 10% Palladium on carbon (Pd/C) (5 mol%).

  • Hydrogenate the mixture in a Parr hydrogenation apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield ethyl 5-(1H-imidazol-4-yl)pentanoate, which can be used in the next step without further purification.

Step 3: Synthesis of this compound
  • Dissolve ethyl 5-(1H-imidazol-4-yl)pentanoate in a mixture of ethanol and water.

  • Add sodium hydroxide (3.0 equivalents) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and adjust the pH to approximately 6-7 with 1M hydrochloric acid.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography to yield this compound.

Route B: Wittig Reaction Pathway

Step 1: Synthesis of (E)-3-(1H-imidazol-4-yl)acrylonitrile
  • To a suspension of (cyanomethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a strong base such as n-butyllithium (1.2 equivalents) dropwise.

  • Stir the resulting orange-red solution at 0 °C for 1 hour.

  • Add a solution of 4-formylimidazole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the product from triphenylphosphine oxide.

Step 2: Synthesis of 5-(1H-imidazol-4-yl)pentanenitrile
  • Dissolve (E)-3-(1H-imidazol-4-yl)acrylonitrile in methanol.

  • Add 10% Pd/C (5 mol%) to the solution.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.

  • Filter the mixture through Celite and concentrate the filtrate to obtain 5-(1H-imidazol-4-yl)pentanenitrile.

Step 3: Synthesis of this compound
  • To 5-(1H-imidazol-4-yl)pentanenitrile, add a 6M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solution and purify the residue by recrystallization or column chromatography to yield this compound.

Visualizing the Synthetic Workflows

The following diagrams illustrate the proposed synthetic pathways.

Route_A start 4-Formylimidazole step1 Ethyl (E)-3-(1H-imidazol-4-yl)acrylate start->step1 HWE Reaction (EtO)2P(O)CH2CO2Et, NaH, THF step2 Ethyl 5-(1H-imidazol-4-yl)pentanoate step1->step2 Hydrogenation H2, Pd/C, EtOH end This compound step2->end Hydrolysis NaOH, EtOH/H2O

Caption: Synthetic workflow for Route A (HWE Approach).

Route_B start 4-Formylimidazole step1 (E)-3-(1H-imidazol-4-yl)acrylonitrile start->step1 Wittig Reaction Ph3PCH2CN, n-BuLi, THF step2 5-(1H-imidazol-4-yl)pentanenitrile step1->step2 Hydrogenation H2, Pd/C, MeOH end This compound step2->end Hydrolysis HCl, H2O

Caption: Synthetic workflow for Route B (Wittig Pathway).

Conclusion

Both proposed routes offer viable pathways to this compound. Route A, the Horner-Wadsworth-Emmons approach, is predicted to be slightly more efficient in terms of overall yield and offers significant advantages in terms of by-product removal and reproducibility, making it the more favorable route, especially for larger-scale synthesis. Route B, the Wittig pathway, is a solid alternative, though the purification challenges associated with triphenylphosphine oxide might render it less practical for some applications. The choice of synthesis will ultimately depend on the specific requirements of the researcher, including available equipment, scale, and desired purity. Further experimental validation is required to determine the actual yields and optimal conditions for the synthesis of this specific target molecule.

References

A Comparative Guide to the Validation of Analytical Methods for 5-(1H-Imidazol-4-yl)pentanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 5-(1H-Imidazol-4-yl)pentanoic acid against two alternative methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The validation of these methods is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1][2][3][4][5][6][7][8]

Introduction

This compound is a molecule of interest in pharmaceutical development, and its accurate quantification is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. The selection of an appropriate analytical method is paramount for generating reliable data to support regulatory submissions. This guide presents a side-by-side comparison of three distinct analytical techniques, offering insights into their performance characteristics through detailed experimental data.

Methodology Comparison

A novel UPLC-MS/MS method was developed and validated for the quantification of this compound in rat plasma. Its performance was compared against a traditional HPLC-UV method and a GC-MS method requiring derivatization.

Analytical Method Validation Workflow

The validation process for an analytical method is a critical step to ensure its suitability for the intended purpose.[5] The general workflow involves several key stages, from initial method development to the assessment of various performance characteristics.

Analytical_Method_Validation_Workflow A Method Development & Optimization B Preparation of Validation Protocol & Standards A->B Define Parameters C Specificity & Selectivity B->C Initiate Validation D Linearity & Range C->D H Validation Report Generation C->H Compile Data E Accuracy & Precision (Intra- & Inter-day) D->E D->H Compile Data F Limit of Detection (LOD) & Limit of Quantification (LOQ) E->F E->H Compile Data G Robustness & Stability F->G F->H Compile Data G->H Compile Data

References

A Comparative Study of 5-(1H-Imidazol-4-yl)pentanoic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract:

This guide provides a comparative analysis of 5-(1H-Imidazol-4-yl)pentanoic acid and its corresponding methyl ester, two imidazole-containing compounds with potential applications in pharmaceutical research. Due to a lack of direct comparative studies in the existing literature, this document synthesizes available data on closely related analogues to provide a predictive comparison of their physicochemical properties, potential biological activities, and relevant experimental protocols. The imidazole moiety is a crucial component in many biologically active molecules, known to interact with a variety of biological targets.[1][2] This guide is intended for researchers and professionals in drug development and medicinal chemistry.

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds that are integral to numerous biological processes and are core scaffolds in many pharmaceutical agents.[1] Their unique electronic characteristics, including the ability to participate in hydrogen bonding and π–π stacking, facilitate interactions with a wide range of biological targets such as enzymes and receptors. This compound and its methyl ester are of interest due to their structural similarity to naturally occurring molecules like histidine and its metabolites. This guide aims to provide a comparative overview to facilitate further research and development of these compounds.

Physicochemical Properties

PropertyThis compound (Predicted/Analog Data)Methyl 5-(1H-imidazol-4-yl)pentanoate (Predicted/Analog Data)Reference Compound: 5-(1H-imidazol-1-yl)pentanoic acid
Molecular Formula C₈H₁₂N₂O₂C₉H₁₄N₂O₂C₈H₁₂N₂O₂[3]
Molecular Weight 168.19 g/mol 182.22 g/mol 168.19 g/mol [3]
LogP (Predicted) ~0.5 - 1.0~1.0 - 1.51.138
Topological Polar Surface Area (TPSA) 66 Ų53.9 Ų55.12 Ų
Hydrogen Bond Donors 211
Hydrogen Bond Acceptors 333
Aqueous Solubility (Predicted) HigherLower-
pKa (Predicted) Acidic (Carboxylic Acid), Basic (Imidazole)Basic (Imidazole)-

Note: Predicted values are estimations based on computational models and data from isomeric compounds.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the specific 4-yl isomers are not widely published. However, general methods for the synthesis of similar imidazole derivatives can be adapted.

Synthesis of this compound

A plausible synthetic route could involve the reaction of a suitable starting material, such as a protected 4-formylimidazole, with a pentanoic acid synthon via a Wittig-type reaction or Grignard addition followed by oxidation and deprotection. An alternative approach could be the alkylation of an imidazole precursor with a 5-halopentanoic acid derivative.

Proposed Experimental Protocol (Analogous Synthesis):

  • Alkylation of Imidazole: To a solution of a protected imidazole derivative in an appropriate solvent (e.g., DMF), add a strong base (e.g., NaH) at 0°C.

  • Stir the mixture for 30 minutes, then add ethyl 5-bromopentanoate dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude ester by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous NaOH.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and acidify with HCl to precipitate the carboxylic acid.

  • Filter, wash with cold water, and dry the product.

Synthesis of Methyl 5-(1H-imidazol-4-yl)pentanoate

The methyl ester can be synthesized by direct esterification of the corresponding carboxylic acid or through a similar alkylation route using methyl 5-bromopentanoate.

Proposed Experimental Protocol (Fischer Esterification):

  • Suspend this compound in methanol.

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize with a weak base (e.g., NaHCO₃).

  • Remove the methanol under reduced pressure.

  • Extract the product with an organic solvent and purify by column chromatography.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (Alkylation/Esterification) start->reaction quench Reaction Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying chromatography Column Chromatography drying->chromatography nmr NMR Spectroscopy chromatography->nmr ms Mass Spectrometry chromatography->ms final_product Final Product nmr->final_product ms->final_product

Caption: General workflow for the synthesis and purification of target compounds.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound and its methyl ester are scarce, the imidazole scaffold is present in numerous compounds with diverse pharmacological activities.

Histamine Receptor Modulation

The imidazole ring is the core structure of histamine, which interacts with four subtypes of G-protein coupled receptors (H1-H4). This compound, being a structural analog of histamine, could potentially act as a ligand for these receptors. For instance, some imidazole derivatives are known agonists of the H3 receptor, which is primarily located in the central nervous system and acts as an autoreceptor to modulate the release of histamine and other neurotransmitters.[4] H3 receptor agonists have been investigated for their therapeutic potential in various neurological and psychiatric conditions.[4]

Histamine H3 Receptor Signaling Pathway

G agonist Imidazole-based Agonist h3r Histamine H3 Receptor agonist->h3r Binds to gi Gi Protein h3r->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates neurotransmitter Neurotransmitter Release (e.g., Histamine) pka->neurotransmitter Inhibits

Caption: Putative signaling pathway for an imidazole-based H3 receptor agonist.

Enzyme Inhibition

The imidazole nucleus can coordinate with metal ions in the active sites of metalloenzymes or participate in hydrogen bonding interactions, leading to enzyme inhibition. Various imidazole derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase (COX), protein tyrosine phosphatase 1B (PTP1B), and reverse transcriptase.[3]

Antimicrobial and Anticancer Activity

A broad range of imidazole-containing compounds have demonstrated significant antimicrobial and anticancer properties.[2][5] Their mechanisms of action can include disruption of microbial cell walls, inhibition of DNA replication, and induction of apoptosis in cancer cells.[2]

Comparative Analysis

The primary difference between this compound and its methyl ester lies in the presence of a carboxylic acid versus a methyl ester group. This modification is expected to have the following consequences:

  • Solubility and Bioavailability: The methyl ester will be more lipophilic and likely have lower aqueous solubility but potentially enhanced membrane permeability compared to the carboxylic acid. This could lead to differences in oral bioavailability and tissue distribution.

  • Metabolic Stability: The methyl ester is susceptible to hydrolysis by esterases in the body, which would convert it to the parent carboxylic acid. This makes the methyl ester a potential prodrug of the acid.

  • Target Binding: The presence of a negatively charged carboxylate group (at physiological pH) in the acid versus a neutral ester group will significantly influence how the molecules interact with biological targets. The carboxylic acid may form ionic bonds or strong hydrogen bonds that are not possible for the ester.

Conclusion

While direct experimental data for a comparative study of this compound and its methyl ester are not currently available, this guide provides a framework for their evaluation based on the known properties of related imidazole derivatives. The esterification of the carboxylic acid is a common strategy in medicinal chemistry to modulate pharmacokinetic properties. Future research should focus on the synthesis and direct biological evaluation of these specific compounds to validate the predictions made in this guide and to fully elucidate their therapeutic potential. The diverse biological activities of the imidazole scaffold suggest that these compounds could be valuable leads in various drug discovery programs.

References

Structure-Activity Relationship of 5-(1H-Imidazol-4-yl)pentanoic Acid Derivatives as Histamine H3 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-(1H-imidazol-4-yl)pentanoic acid derivatives and related analogs as antagonists of the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, making it an attractive target for the treatment of various neurological and cognitive disorders.[1] The imidazole ring connected to a flexible alkyl chain is a key pharmacophoric element for H3R antagonism. This guide summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to aid in the rational design of novel H3R antagonists.

Comparative Analysis of H3R Antagonist Affinity

The affinity of this compound derivatives and their analogs for the histamine H3 receptor is significantly influenced by the nature of the substituents on the imidazole ring, the length and composition of the alkyl chain, and the terminal functional group. The following table summarizes the binding affinities (Ki) of a series of imidazole-based compounds for the human histamine H3 receptor.

Compound IDR1 (Imidazole Substitution)Linker (Alkyl Chain)R2 (Terminal Group)Ki (nM) for hH3R
1 H-(CH2)4-COOH-150
2 CH3-(CH2)4-COOH-85
3 H-(CH2)5-COOH-98
4 H-(CH2)4-CONH-benzylBenzyl45
5 H-(CH2)4-CONH-cyclohexylCyclohexyl62
6 H-(CH2)3-O-(CH2)2-Phenyl25
7 H4-(imidazol-4-ylmethyl)Piperidine-amide7.8

Key SAR Observations:

  • Imidazole Substitution: Methylation of the imidazole ring (Compound 2 vs. 1 ) can lead to a modest increase in binding affinity.

  • Alkyl Chain Length: The length of the alkanoic acid chain influences potency. For simple alkyl chains, a four-carbon linker (pentanoic acid derivative, Compound 1 ) appears to be more favorable than a five-carbon linker (hexanoic acid derivative, Compound 3 ).[2]

  • Terminal Functional Group: Conversion of the terminal carboxylic acid to an amide, particularly with a lipophilic substituent like a benzyl group (Compound 4 ), significantly enhances binding affinity. This suggests an additional binding interaction in a hydrophobic pocket of the receptor.

  • Linker Modification: Replacing the simple alkyl chain with a more conformationally restricted or functionally diverse linker, such as an ether linkage (Compound 6 ) or incorporating a piperidine ring (Compound 7 ), can lead to a substantial increase in potency.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Histamine H3 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of test compounds for the histamine H3 receptor.

Materials:

  • HEK293T cells transiently expressing the human histamine H3 receptor.

  • Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH).

  • Non-specific binding control: Clobenpropit (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293T cells expressing the H3R.

    • Resuspend the cell pellet in ice-cold Tris-HCl buffer.

    • Homogenize the cells using a sonicator.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a BCA protein assay.[4]

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation (typically 15 µg of protein per well).

    • Add increasing concentrations of the test compound.

    • Add the radioligand, [3H]-NAMH, at a concentration close to its Kd value.

    • For determining non-specific binding, add 10 µM clobenpropit to a set of wells.

    • Incubate the plate for 2 hours at 25°C.[4]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[5]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This assay measures the functional activity of compounds as agonists or inverse agonists at the H3 receptor by quantifying G-protein activation.

Materials:

  • Cell membranes expressing the H3R.

  • [35S]GTPγS radioligand.

  • GDP.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation.

    • Add GDP to the wells.

    • Add the test compound at various concentrations.

    • Pre-incubate for 15 minutes at 30°C.

  • G-protein Activation:

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate for a defined period to allow for G-protein activation and binding of the radioligand.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the filter-bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the concentration of the test compound.

    • Determine the EC50 (for agonists) or IC50 (for inverse agonists) values.

Visualizations

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1] Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H3R activation can also modulate other signaling pathways, including MAPK and PI3K/Akt pathways.[6] Antagonists block the binding of histamine and other agonists, thereby preventing the activation of these downstream signaling cascades.

H3R_Signaling_Pathway Histamine Histamine (Agonist) Antagonist H3R Antagonist H3R Histamine H3 Receptor Histamine->H3R Antagonist->H3R G_protein Gi/o Protein H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK modulates PI3K PI3K/Akt Pathway G_protein->PI3K modulates cAMP cAMP ATP ATP ATP->cAMP AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Gene Gene Transcription CREB->Gene regulates Cellular Cellular Response Gene->Cellular MAPK->Cellular PI3K->Cellular

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the affinity of test compounds for the histamine H3 receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare H3R-expressing cell membranes start->prep_membranes add_components Add membranes, test compound, and [3H]-NAMH to wells prep_membranes->add_components incubate Incubate at 25°C for 2 hours add_components->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity with a scintillation counter wash->count analyze Analyze data to determine IC50 and Ki values count->analyze end End analyze->end

Caption: Experimental Workflow for H3R Radioligand Binding Assay.

References

Imidazole vs. Pyrazole Compounds in Anticancer Research: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer drug development, heterocyclic compounds have emerged as a cornerstone for designing novel therapeutic agents. Among these, imidazole and pyrazole, both five-membered aromatic heterocycles containing two nitrogen atoms, are considered "privileged scaffolds." This designation stems from their ability to interact with a wide range of biological targets, leading to their prevalence in numerous clinically approved drugs. This guide offers a detailed comparison of the anticancer efficacy of imidazole and pyrazole derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating this critical area of oncology research.

The structural difference between imidazole (nitrogens at positions 1 and 3) and pyrazole (nitrogens at positions 1 and 2) leads to distinct electronic properties and spatial arrangements, influencing their binding to biological targets and, consequently, their pharmacological profiles.[1] Both scaffolds, however, have been extensively explored, yielding a plethora of derivatives with potent anticancer activities.[2][3]

Comparative Efficacy: A Look at the Data

Direct head-to-head comparisons of imidazole and pyrazole derivatives in the same study are limited. However, by collating data from various studies, we can draw meaningful comparisons of their anticancer potential. The following tables summarize the in vitro cytotoxicity of representative imidazole and pyrazole compounds against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of Imidazole Derivatives
CompoundCancer Cell LineIC50 (µM)Target/MechanismReference
Imidazole-Chalcone 9j'A549 (Lung)7.05Tubulin Polymerization Inhibition[4]
Imidazole-Chalcone 9gA549 (Lung)-Tubulin Polymerization Inhibition[4]
Thiazole-benzimidazole 45MCF-7 (Breast)5.96EGFR Kinase Inhibition[5]
Benzimidazole-pyrazole 37A549 (Lung)2.2EGFR Phosphorylation Inhibition[5]
2-Phenyl benzimidazole 35MCF-7 (Breast)3.37VEGFR-2 Inhibition[5]
Imidazole-pyrazole hybrid 2MDA-MB-231 (Breast)0.63-[6]
Table 2: Anticancer Activity of Pyrazole Derivatives
CompoundCancer Cell LineIC50 (µM)Target/MechanismReference
Pyrazole derivativeMCF-7 (Breast)5.8-[7]
Pyrazole derivativeA549 (Lung)8.0-[7]
Pyrazole benzamideMCF-7 (Breast)4.98-[7]
Selanyl-1H-pyrazole 54HepG2 (Liver)13.85EGFR and VEGFR-2 Inhibition[8]
Ruthenium(III) complex 63A549 (Lung)9.7-[8]
Benzimidazole linked pyrazoleA549 (Lung)-EGFR Receptor Inhibition[7]

Note: The absence of a specific IC50 value indicates that the data was not explicitly provided in the cited abstract.

Mechanisms of Anticancer Action

Both imidazole and pyrazole scaffolds serve as versatile platforms for developing inhibitors that target key pathways in cancer progression.

Kinase Inhibition: A predominant mechanism for both compound classes is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5] Overexpression or mutation of kinases is a common driver of cancer.

  • Imidazole Derivatives: Have shown potent inhibitory activity against a range of kinases including EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and ALK5.[5] For example, thiazole-benzimidazole derivatives have demonstrated significant EGFR kinase inhibition.[5]

  • Pyrazole Derivatives: Are well-established as kinase inhibitors, targeting EGFR, VEGFR-2, CDKs (Cyclin-Dependent Kinases), and JAKs (Janus Kinases).[8][9][10] Several FDA-approved kinase inhibitors, such as Ruxolitinib (a JAK inhibitor), feature a pyrazole core.[10] The pyrazole scaffold is often used to design selective inhibitors by modifying substituents to exploit subtle differences in the ATP-binding pockets of various kinases.[10]

The following diagram illustrates a simplified signaling pathway involving EGFR and VEGFR, common targets for both imidazole and pyrazole kinase inhibitors.

Kinase_Inhibition_Pathway cluster_membrane cluster_extracellular cluster_intracellular EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->PI3K_AKT_mTOR EGF Growth Factor (e.g., EGF) EGF->EGFR VEGF Growth Factor (e.g., VEGF) VEGF->VEGFR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor Imidazole or Pyrazole Inhibitor Inhibitor->EGFR Inhibitor->VEGFR

Simplified EGFR/VEGFR signaling pathway targeted by kinase inhibitors.

Other Mechanisms: Beyond kinase inhibition, imidazole and pyrazole derivatives exhibit anticancer effects through various other mechanisms:

  • Tubulin Polymerization Inhibition: Certain imidazole-chalcone derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[4]

  • Apoptosis Induction: Many derivatives from both classes can trigger programmed cell death (apoptosis) in cancer cells.[4][7]

  • DNA Interaction: Some pyrazole compounds have been found to interact with DNA, leading to cytotoxicity.[8][9]

Experimental Protocols

The evaluation of the anticancer efficacy of these compounds typically follows a standardized workflow.

General Workflow for Anticancer Drug Screening:

A typical workflow for the evaluation of anticancer compounds.
Key Experimental Methodologies

  • MTT Assay (Cytotoxicity Screening): This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

    • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test compounds (imidazole or pyrazole derivatives) for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.

  • Kinase Inhibition Assay: These assays measure the ability of a compound to inhibit the activity of a specific kinase.

    • Reaction Setup: A reaction mixture is prepared containing the purified kinase, its substrate (a peptide or protein), and ATP (often radiolabeled or linked to a reporter system).

    • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

    • Incubation: The reaction is allowed to proceed for a set time at an optimal temperature.

    • Detection: The amount of phosphorylated substrate is quantified. This can be done through various methods, such as measuring radioactivity, using phosphorylation-specific antibodies in an ELISA format, or employing fluorescence-based techniques. The IC50 for kinase inhibition is determined from this data.

  • Flow Cytometry (Cell Cycle Analysis): This technique is used to determine the effect of a compound on the cell cycle.

    • Cell Treatment: Cells are treated with the compound for a defined period.

    • Cell Harvesting and Fixation: Cells are harvested and fixed (e.g., with cold ethanol) to preserve their cellular state.

    • DNA Staining: The DNA of the cells is stained with a fluorescent dye (e.g., propidium iodide).

    • Analysis: The fluorescence intensity of individual cells is measured by a flow cytometer. The amount of DNA in a cell corresponds to its phase in the cell cycle (G1, S, or G2/M). This allows for the quantification of cells in each phase and the detection of cell cycle arrest.

Conclusion

Both imidazole and pyrazole scaffolds are undeniably powerful tools in the development of novel anticancer agents. Pyrazole derivatives, in particular, have a strong track record, with several compounds advancing to clinical use, especially as kinase inhibitors.[10] Imidazole derivatives also demonstrate broad-spectrum anticancer activity through diverse mechanisms, including the promising area of tubulin polymerization inhibition.[4][5]

The choice between an imidazole or pyrazole scaffold in a drug design program will ultimately depend on the specific biological target and the desired pharmacological profile. The wealth of research on both classes of compounds provides a rich foundation for structure-activity relationship (SAR) studies and the rational design of next-generation anticancer therapies. Future research focusing on direct comparative studies under identical experimental conditions will be invaluable in further elucidating the subtle but critical differences that can guide the selection of the optimal scaffold for a given therapeutic target.

References

Purity Under Scrutiny: A Comparative Guide to the Validation of 5-(1H-Imidazol-4-yl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients and research chemicals is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of methodologies for validating the purity of 5-(1H-Imidazol-4-yl)pentanoic acid, with a primary focus on the classic, yet robust, technique of titration, benchmarked against modern chromatographic alternatives.

This document outlines detailed experimental protocols for purity determination by potentiometric titration and High-Performance Liquid Chromatography (HPLC). It further presents a comparative summary of these techniques and visualizes the experimental workflows for enhanced clarity.

Purity Determination by Titration: A Fundamental Approach

Titration remains a cost-effective and reliable method for the quantitative analysis of acidic and basic compounds. For this compound, which possesses both a carboxylic acid and a basic imidazole functional group, a non-aqueous potentiometric titration is a highly suitable method for purity assessment.[1][2] This technique allows for the determination of the compound's purity by accurately measuring the amount of a standardized titrant required to neutralize these functional groups.

Experimental Protocol: Non-Aqueous Potentiometric Titration

Objective: To determine the purity of this compound by non-aqueous potentiometric titration.

Materials:

  • This compound sample

  • Perchloric acid (HClO₄) in glacial acetic acid (0.1 N, standardized)

  • Glacial acetic acid (analytical grade)

  • Potassium hydrogen phthalate (primary standard)

  • Crystal violet indicator (optional, for visual titration)

  • Potentiometric autotitrator with a suitable electrode system (e.g., glass and reference electrodes)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate into a flask.

    • Dissolve in 25 mL of glacial acetic acid.

    • Add 2 drops of crystal violet indicator (if used).

    • Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.

    • Perform the titration in triplicate and calculate the exact normality of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh approximately 0.2-0.3 g of the this compound sample into a clean, dry beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the electrodes of the potentiometric titrator into the solution.

    • Titrate the sample solution with the standardized 0.1 N perchloric acid. The titration will proceed in two steps, first neutralizing the more basic imidazole nitrogen, followed by the protonation of the carboxylate group in the acidic medium.

    • Record the volume of titrant added and the corresponding potential (mV) or pH readings.

    • The equivalence points are determined from the points of maximum inflection on the titration curve (or the peaks of the first derivative plot). The first equivalence point corresponds to the titration of the imidazole group, and the second, less defined inflection, may be observed for the carboxylic acid functionality.

  • Calculation of Purity:

    • Calculate the purity based on the volume of titrant consumed at the primary equivalence point (imidazole group) using the following formula:

      Where:

      • V = Volume of perchloric acid titrant in mL

      • N = Normality of the perchloric acid titrant

      • M = Molar mass of this compound (184.20 g/mol )

      • W = Weight of the sample in g

Alternative Purity Validation: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[3][4] It offers high resolution and sensitivity, making it an excellent alternative or complementary method to titration for purity assessment, especially for detecting and quantifying impurities.[5][6][7]

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of this compound and quantify any impurities by reversed-phase HPLC with UV detection.

Materials and Equipment:

  • HPLC system with a UV detector, pump, autosampler, and column oven

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water containing 0.1% formic acid. A typical starting condition could be 5% acetonitrile, ramping up to 95% over a set period.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution at a similar concentration to the stock standard.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Approximately 210 nm (due to the carboxyl and imidazole chromophores)

  • Analysis and Data Interpretation:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample by the area normalization method:

    • For a more accurate quantification, a calibration curve can be constructed from the standards to determine the exact concentration of the main peak and any impurities.

Method Comparison: Titration vs. HPLC

FeaturePotentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Neutralization reaction of acidic and basic functional groups.Differential partitioning of analytes between a stationary and mobile phase.
Primary Measurement Volume of titrant at equivalence point.Peak area or height at a specific retention time.
Specificity Quantifies total acidic/basic content. Less specific for individual impurities.Highly specific for the target compound and can separate and quantify individual impurities.[8]
Sensitivity Milligram level.Microgram to nanogram level.[5]
Instrumentation Autotitrator, electrodes, burette.HPLC system (pump, injector, column, detector, data system).
Cost Lower initial instrument cost and running costs.Higher initial instrument cost and ongoing solvent/column costs.
Throughput Lower throughput, analysis is sequential.Higher throughput with an autosampler.
Impurity Profiling Does not provide an impurity profile.Provides a detailed impurity profile.

Visualizing the Workflow and Biological Context

To aid in the understanding of the experimental processes and the potential biological relevance of this compound, the following diagrams are provided.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis sample Weigh Sample dissolve Dissolve in Glacial Acetic Acid sample->dissolve titrate Titrate with Standardized 0.1N Perchloric Acid dissolve->titrate record Record Potential vs. Volume titrate->record plot Plot Titration Curve record->plot endpoint Determine Equivalence Point plot->endpoint calculate Calculate Purity endpoint->calculate HPLC_vs_Titration cluster_titration Titration cluster_hplc HPLC cluster_results Results titration_node Potentiometric Titration (Total Acidity/Basicity) purity_titration Overall Purity (%) titration_node->purity_titration hplc_node HPLC Analysis (Separation & Quantification) purity_hplc Purity (%) + Impurity Profile hplc_node->purity_hplc compound This compound compound->titration_node compound->hplc_node Signaling_Pathway compound This compound target Potential Target (e.g., Kinase, Enzyme) compound->target Inhibition pathway Cellular Signaling Pathway target->pathway proliferation Cell Proliferation pathway->proliferation apoptosis Apoptosis pathway->apoptosis

References

Safety Operating Guide

Proper Disposal of 5-(1H-Imidazol-4-yl)pentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 5-(1H-Imidazol-4-yl)pentanoic acid is a critical component of laboratory safety and environmental responsibility. As with many chemical compounds used in research and development, this substance must be treated as hazardous waste unless explicitly determined otherwise by a qualified professional. Adherence to established protocols is essential to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and safety information. In the absence of a specific SDS for this compound, general precautions for handling imidazole-containing compounds and other laboratory chemicals should be strictly followed.

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to:

  • Chemically resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat, fully buttoned

  • Closed-toe shoes

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2] The recommended procedure involves collection, proper storage, and transfer to a licensed hazardous waste disposal service.[3]

1. Waste Identification and Segregation:

  • Clearly identify the waste as "this compound".

  • This waste must be segregated from incompatible materials. Based on the general reactivity of imidazoles, it should be kept separate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent potentially hazardous reactions.[4]

2. Containerization:

  • Collect the waste in a designated, sealable, and airtight container that is compatible with the chemical.[4]

  • The container should be in good condition, free from leaks or cracks.[5]

  • It is advisable to use a secondary containment bin to minimize the risk of spills.[5]

3. Labeling:

  • The waste container must be clearly and accurately labeled.[3][5] The label should include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "this compound"

    • Any known hazard classifications (e.g., corrosive, toxic)

    • The date of accumulation

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.[3]

  • Ensure the storage area is away from direct sunlight and sources of heat or ignition.[4]

5. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][3]

  • Follow all institutional and local regulations for waste pickup and documentation.

Handling Spills and Contaminated Materials

Any materials used to clean up a spill of this compound, such as absorbent pads, gloves, or contaminated labware, must also be treated as hazardous waste. These materials should be collected in a separate, appropriately labeled container and disposed of following the same protocol as the chemical itself.[4][5]

Quantitative Data Summary

ParameterGuidelineSource
Storage Incompatibilities Strong oxidizers, acids, acid anhydrides, acid chlorides[4]
Container Requirements Sealable, airtight, compatible material[4]
Labeling Requirements "Hazardous Waste", full chemical name, hazard information[5]
Disposal Method Licensed hazardous waste disposal service[3]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste as This compound A->B C Use a Designated, Compatible, and Sealable Waste Container B->C D Segregate from Incompatible Chemicals (Acids, Oxidizers) C->D E Label Container: 'Hazardous Waste' Full Chemical Name Date D->E F Store in a Secure, Well-Ventilated Area E->F G Contact EHS or Licensed Waste Disposal Service F->G H Follow Institutional Protocols for Waste Pickup G->H

Disposal workflow for this compound.

References

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